molecular formula C19H28O2 B8668063 3-Methoxy-estra-2,5(10)-dien-17-ol

3-Methoxy-estra-2,5(10)-dien-17-ol

Número de catálogo: B8668063
Peso molecular: 288.4 g/mol
Clave InChI: XFFZLECPCHQJIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methoxy-estra-2,5(10)-dien-17-ol is a useful research compound. Its molecular formula is C19H28O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-estra-2,5(10)-dien-17-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-estra-2,5(10)-dien-17-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H28O2

Peso molecular

288.4 g/mol

Nombre IUPAC

3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C19H28O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-18,20H,3,5-11H2,1-2H3

Clave InChI

XFFZLECPCHQJIR-UHFFFAOYSA-N

SMILES canónico

CC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC

Origen del producto

United States
Foundational & Exploratory

3-Methoxy-estra-2,5(10)-dien-17-ol: Comprehensive Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Significance

In the landscape of steroidal drug development, 3-Methoxyestra-2,5(10)-dien-17-ol (also designated as 3-Methoxyestra-2,5(10)-diene-17β-ol) serves as a foundational intermediate. It is the critical bridge between naturally occurring aromatic estrogens (like estrone and estradiol) and synthetic 19-norsteroids, including nandrolone, norethindrone, and dienogest [[1]]().

Structurally, this compound is characterized by a de-aromatized A-ring featuring a 1,4-diene system—specifically a 2,5(10)-diene—and an enol ether functionality at the C3 position. This specific electronic configuration is highly labile under acidic conditions, allowing for precise downstream functionalization without disrupting the stereochemistry of the steroidal backbone.

Table 1: Core Physicochemical Properties
PropertyValue
Analyte Name (17β)-3-Methoxyestra-2,5(10)-dien-17-ol
CAS Number 1091-93-6 2
Molecular Formula C₁₉H₂₈O₂ 2
Molecular Weight 288.42 g/mol 2
Structural Class Steroidal Enol Ether

Mechanistic Causality: The Birch Reduction

The synthesis of 3-Methoxyestra-2,5(10)-dien-17-ol from estradiol 3-methyl ether is achieved via the Birch Reduction 3. As an Application Scientist, it is crucial to understand why this specific methodology is employed rather than standard catalytic hydrogenation.

Standard hydrogenation would indiscriminately reduce the aromatic ring to a fully saturated cyclohexane derivative. The Birch reduction, however, utilizes solvated electrons generated by dissolving an alkali metal (Lithium or Sodium) in liquid ammonia 1.

Electronic Regioselectivity: The methoxy group (-OCH₃) at the C3 position acts as a strong electron-donating group (EDG). When the aromatic ring accepts a solvated electron to form a radical anion, the EDG raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso carbon. This electronic repulsion directs subsequent protonation (from an alcohol source like ethanol) strictly to the ortho and meta positions. Consequently, the remaining double bonds are locked into the 2,3-position (stabilized by the methoxy oxygen) and the 5,10-bridgehead position, yielding the 2,5(10)-diene system.

Workflow E Estrone E2 Estradiol E->E2 Reduction E2ME Estradiol 3-methyl ether E2->E2ME Methylation Diene 3-Methoxyestra- 2,5(10)-dien-17-ol E2ME->Diene Birch Reduction Nand 19-Nortestosterone Diene->Nand Acid Hydrolysis

Synthetic workflow from Estrone to 19-Nortestosterone via the Birch reduction intermediate.

Experimental Protocol: Birch Reduction Workflow

The following protocol is designed as a self-validating system . Visual cues and chromatographic endpoints are embedded to ensure technical accuracy and prevent catastrophic yield loss.

Step-by-Step Methodology
  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a dry ice/acetone condenser. Purge the system continuously with Argon. Causality: Solvated electrons are highly reactive; trace moisture will prematurely quench the reaction, leading to unreacted starting material1.

  • Ammonia Condensation: Condense anhydrous liquid ammonia at -78°C.

  • Substrate Addition: Dissolve Estradiol 3-methyl ether in anhydrous Tetrahydrofuran (THF) and a precisely calculated stoichiometric amount of Ethanol (proton source). Add this solution to the liquid ammonia.

  • Electron Generation: Introduce freshly cut Lithium wire in excess.

    • Self-Validation Checkpoint: The solution must rapidly transition to a deep, persistent blue color . This color confirms the presence of active solvated electrons 1. If the color fades, moisture has breached the system.

  • Reaction Maturation: Stir at -78°C to -33°C for 1-2 hours.

  • Quenching: Slowly add solid Ammonium Chloride (NH₄Cl) until the blue color completely dissipates. Causality: A slow quench prevents an uncontrolled exotherm, which would cause the 1,4-diene to isomerize into a thermodynamically stable but undesired conjugated 1,3-diene1.

  • Workup: Allow the ammonia to evaporate overnight under a stream of nitrogen. Extract the residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Table 2: Troubleshooting the Birch Reduction
Experimental IssueMechanistic CauseCorrective Action
Low Yield / Unreacted Precursor Premature quenching of solvated electrons by moisture or oxygen.Ensure strict anhydrous conditions; maintain deep blue color throughout the reaction 1.
Over-reduction (Tetrahydro product) Excessive proton source (alcohol) or prolonged reaction time.Precisely calculate alcohol equivalents; quench immediately upon TLC confirmation 1.
Isomerization to 1,3-diene Uncontrolled exotherm during quenching or acidic workup.Quench slowly with solid NH₄Cl at -78°C; avoid elevated temperatures during solvent removal 1.

Downstream Application: Hydrolysis to 19-Nortestosterone

The primary utility of 3-Methoxyestra-2,5(10)-dien-17-ol lies in its controlled hydrolysis to yield 19-nortestosterone (Nandrolone). The 3-methoxy enol ether is highly sensitive to acid.

Kinetic vs. Thermodynamic Control: Treatment with a mild acid (such as methanolic oxalic acid) protonates the C2 position, forming an oxonium ion intermediate. Subsequent attack by water eliminates methanol, yielding the kinetic product: estra-5(10)-en-17-ol-3-one (an unconjugated ketone). Because the unconjugated system is less stable, thermodynamic equilibration drives the migration of the double bond from the 5(10) position to the 4(5) position, resulting in the highly stable α,β-unsaturated conjugated ketone .

Mechanism A 3-Methoxyestra-2,5(10)-dien-17-ol B Oxonium Ion Intermediate A->B +H+ (Protonation at C-2) C Estra-5(10)-en-17-ol-3-one (Unconjugated Ketone) B->C -MeOH (Hydrolysis) D Estra-4-en-17-ol-3-one (Nandrolone) C->D Thermodynamic Isomerization

Mechanistic pathway of acid-catalyzed hydrolysis and double bond isomerization.

Protocol: Mild Acid Hydrolysis
  • Dissolve 3-Methoxyestra-2,5(10)-dien-17-ol in Methanol.

  • Prepare a solution of oxalic acid dihydrate in water and add it to the methanolic steroid solution [](). Causality: Strong mineral acids (like HCl) can cause over-isomerization or degradation. Oxalic acid provides the exact pKa required for controlled enol ether cleavage.

  • Maintain the reaction temperature at 55°C for approximately 40 minutes []().

  • Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using 25% ethyl acetate/hexane. The reaction is complete when the non-polar enol ether spot entirely disappears, replaced by the more polar conjugated ketone []().

  • Evaporate the methanol in vacuo, extract the aqueous layer with diethyl ether, and crystallize the crude product.

References

  • MSpace (University of Manitoba). Studies in the Synthesis of Mechanism-Based Steroids. Retrieved from:[Link]

  • PubMed (Steroids Journal). An easy stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a biological marker of pregnancy in the mare. Retrieved from:[Link]

Sources

Technical Guide: 3-Methoxy-estra-2,5(10)-dien-17-ol (CAS 1091-93-6)

Author: BenchChem Technical Support Team. Date: March 2026

The 19-Norsteroid Gateway: Synthesis, Stability, and Application [1][2]

Executive Summary

3-Methoxy-estra-2,5(10)-dien-17-ol (CAS 1091-93-6) represents a critical "pivot point" in steroid chemistry.[1][2] It is the immediate product of the Birch reduction of estradiol 3-methyl ether and serves as the primary non-aromatic precursor to 19-norsteroids, including Nandrolone (19-nortestosterone) and key oral contraceptive progestogens (e.g., Norethisterone).[1][2]

This guide details the technical production, handling, and downstream conversion of this enol ether.[2][3] Unlike stable aromatic steroids, this compound contains a masked ketone (enol ether) sensitive to protonation.[2] Successful utilization requires strict control over pH and moisture to prevent premature hydrolysis or isomerization.[1][2]

Part 1: Chemical Architecture & Properties[1][2]

The molecule features a 1,4-diene system (specifically


) in the A-ring.[1][2] This structural motif is thermodynamically less stable than the conjugated 

-3-ketone but is kinetically trapped during the Birch reduction.[1][2]

Table 1: Physicochemical Profile

PropertySpecificationTechnical Note
CAS Number 1091-93-6Specific to the 17

-ol isomer.[1][2][4][5][6]
IUPAC Name (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Molecular Formula

MW: 288.43 g/mol
Appearance White to off-white crystalline solidOxidizes/yellows upon air exposure.[1][6]
Melting Point 111 – 113.5 °CSharp mp indicates high purity.[1][2]
Solubility Soluble in THF, Dioxane, CHCl3Insoluble in water.[2]
Stability Acid Labile Hydrolyzes rapidly at pH < 6.[1][2]
Part 2: The Core Synthesis (Birch Reduction)[2]

The synthesis of CAS 1091-93-6 is the textbook example of the Birch Reduction , transforming the aromatic A-ring of Estradiol Methyl Ether into a 1,4-diene.[1]

2.1 Reaction Mechanism & Causality

The reaction relies on solvated electrons (electrides) generated by dissolving Group 1 metals (Li, Na, K) in liquid ammonia.[1][2]

  • Electron Injection: The aromatic ring accepts an electron to form a radical anion.[1][2][7]

  • Protonation: The radical anion is protonated at the ortho or meta position (relative to the electron-donating methoxy group) by an alcohol source.[1][2]

  • Second Injection: A second electron forms an anion.[1][2]

  • Final Protonation: Yields the non-conjugated 1,4-diene.

Why Lithium? While Sodium (Na) is traditional, Lithium (Li) is preferred for high-value steroids because it has a higher reduction potential and minimizes over-reduction to the mono-ene.[1][2]

2.2 Visualization: Synthetic Pathway

BirchReduction cluster_conditions Critical Control Parameters Start Estradiol Methyl Ether (Aromatic A-Ring) Reagents Li / Liquid NH3 t-BuOH / THF -33°C Start->Reagents Intermediate Radical Anion Intermediate Reagents->Intermediate e- Transfer Product 3-Methoxy-estra-2,5(10)-dien-17-ol (Enol Ether) Intermediate->Product Protonation (Kinetic Control) Control1 Anhydrous NH3 (Prevents quenching) Control2 Cryogenic Temp (-33°C to -78°C)

Figure 1: The Birch Reduction pathway converting the aromatic A-ring to the 2,5(10)-diene enol ether.[1][2][3][8][9][10]

2.3 Validated Experimental Protocol

Note: This protocol assumes a standard laboratory scale (10-50g).

Reagents:

  • Estradiol 3-methyl ether (1.0 eq)[1][2]

  • Lithium metal (wire or granules, 4.0 - 6.0 eq)[1][2]

  • Liquid Ammonia (anhydrous, solvent)[1][2]

  • THF (anhydrous, co-solvent)[1][2]

  • tert-Butanol (proton source, 3.0 eq)[1][2]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser. Flush with Argon.

  • Ammonia Condensation: Condense anhydrous ammonia into the flask at -78°C until the volume is approx. 10mL per gram of substrate.[1][2]

  • Substrate Addition: Dissolve Estradiol 3-methyl ether and t-BuOH in THF. Add this solution to the liquid ammonia.

  • Metal Addition: Add Lithium metal in small pieces. The solution will turn a deep, characteristic bronze-blue color, indicating the presence of solvated electrons.[1]

  • Reaction Monitoring: Stir for 2-4 hours. Maintain the blue color; if it fades (turns white/grey), add small amounts of additional Li.[2]

  • Quenching (Critical): Carefully add solid ammonium chloride or methanol to quench excess lithium (color disappears).[1][2]

  • Workup: Allow ammonia to evaporate under a stream of nitrogen. Partition the residue between water and ethyl acetate.[1][2] Wash organic layer with brine, dry over

    
    .[1][2]
    
  • Isolation: Recrystallize from methanol/water containing a trace of pyridine (to prevent acid hydrolysis).

Part 3: Downstream Utility (The "Switch")[2]

The 3-methoxy-2,5(10)-diene is an enol ether .[1][2] This functional group is a "masked ketone."[1][2] The utility of CAS 1091-93-6 lies in how it is hydrolyzed.[1][2]

  • Pathway A (Mild Acid): Hydrolysis cleaves the enol ether to the ketone but the double bond remains at

    
    .[2] This is used for drugs like Norethynodrel.[1][2]
    
  • Pathway B (Stronger Acid/Time): The double bond isomerizes into conjugation with the ketone, forming the thermodynamically stable

    
    -3-ketone (Nandrolone).[1][2]
    
3.1 Visualization: Hydrolysis Bifurcation

Hydrolysis cluster_mild Kinetic Product cluster_strong Thermodynamic Product Input CAS 1091-93-6 (3-Methoxy-2,5(10)-diene) MildAcid Weak Acid (Oxalic/Acetic) Short Reaction Time Input->MildAcid StrongAcid Strong Acid (HCl/H2SO4) Or Prolonged Time Input->StrongAcid ProdA Delta-5(10)-3-Ketone (Deconjugated) MildAcid->ProdA Hydrolysis Only ProdB Delta-4-3-Ketone (Nandrolone) ProdA->ProdB Isomerizes with Acid StrongAcid->ProdB Hydrolysis + Isomerization

Figure 2: Hydrolysis conditions dictate the final steroid geometry (


 vs 

).[1][2]
Part 4: Analytical Characterization

To validate the synthesis of CAS 1091-93-6 and ensure no hydrolysis has occurred, specific spectroscopic markers must be checked.[1][2]

4.1 Proton NMR (

-NMR)

The most distinct feature distinguishing the product from the starting material (aromatic) and the hydrolysis product (ketone) is the vinyl proton at C2.[2]

  • Solvent:

    
     (Use base-washed 
    
    
    
    or add a drop of pyridine-d5 to prevent in-tube hydrolysis).[1][2]
  • Key Signals:

    • 
       4.60 - 4.65 ppm (m, 1H):  The vinylic proton at C2 .[1][2] (Diagnostic).
      
    • 
       3.55 ppm (s, 3H):  The methoxy group (
      
      
      
      ).[1][2]
    • 
       0.78 ppm (s, 3H):  The C18 angular methyl group.[1][2]
      
    • Absence: No aromatic protons (6.5-7.2 ppm).[1][2]

4.2 Infrared Spectroscopy (FT-IR)
  • 1695 cm

    
     & 1665 cm
    
    
    
    :
    Characteristic enol ether double bond stretches (
    
    
    ).[1][2]
  • Absence of 1600/1500 cm

    
    :  Loss of aromatic ring breathing modes.[1][2]
    
  • Absence of 1715 cm

    
    :  No ketone carbonyl (indicates successful prevention of hydrolysis).[1][2]
    
Part 5: Safety & Handling

1. Ammonia Hazards: Liquid ammonia is corrosive and toxic.[1][2] All Birch reductions must be performed in a high-efficiency fume hood.[1][2] A trap containing dilute acid should be used to neutralize ammonia off-gassing during evaporation.[1][2]

2. Alkali Metals: Lithium reacts violently with water to produce hydrogen gas.[1][2][11]

  • Protocol: Weigh lithium under mineral oil or in an inert atmosphere glovebox if possible.[1][2]

  • Quenching: Never quench the reaction with water directly.[1][2] Use solid

    
     or Isopropanol first.[1][2]
    

3. Compound Stability: CAS 1091-93-6 is moisture sensitive .[1][2]

  • Storage: Store at -20°C under Argon.

  • Handling: Avoid acidic glassware. Rinse glassware with dilute

    
     and dry before use to neutralize surface acidity.[1][2]
    
References
  • Birch, A. J. (1944).[1][2] "Reduction by dissolving metals.[1][2] Part I." Journal of the Chemical Society, 430-436.[1][2] (Foundational mechanism).[1][2][10][12]

  • Wilds, A. L., & Nelson, N. A. (1953).[2] "The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estradiol-3-Methyl Ether." Journal of the American Chemical Society, 75(21), 5360–5365.[2] Link[1][2]

  • Bowers, A., et al. (1958).[2] "Steroids.[1][2][13] CXXV. The Influence of C-17 Substituents on the Chemical Reduction of

    
    -Estratrienes."[1] Journal of the American Chemical Society.[1][2][13]
    
  • Organic Syntheses. (1972).[1][2] "Birch Reduction of steroid derivatives." Organic Syntheses, Coll.[1][2] Vol. 5, p. 467.[2] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 104337, 3-Methoxyestra-2,5(10)-dien-17beta-ol.[1][2] Link[1][2]

Sources

3-Methoxy-estra-2,5(10)-dien-17-ol structure and stereochemistry

3-Methoxy-estra-2,5(10)-dien-17 -ol: A Pivotal Intermediate in 19-Norsteroid Synthesis[1]

Executive Summary

3-Methoxy-estra-2,5(10)-dien-17

1Birch reduction product11

This guide provides a rigorous analysis of its stereochemical architecture, a validated protocol for its synthesis via dissolved metal reduction, and the mechanistic logic governing its downstream applications.

Structural and Stereochemical Analysis[2][3]

Chemical Architecture

The molecule is based on the estrane (C18) skeleton. Unlike its precursor, estradiol, which possesses a planar, aromatic A-ring, this derivative features a 1,4-cyclohexadiene motif embedded within the steroid core.

  • Nomenclature: The "2,5(10)-dien" designation indicates double bonds between C2–C3 and C5–C10.

  • Functional Groups:

    • C3-Methoxy Enol Ether: The C2=C3 double bond bears a methoxy group at C3.[1] This electron-rich alkene is highly susceptible to electrophilic attack (protonation).[1]

    • C5(10) Tetrasubstituted Olefin: The second double bond resides between C5 and C10. This bond is non-conjugated with the C2-C3 system, creating a "skipped" diene architecture.

    • C17

      
      -Hydroxyl:  Retained from the parent estradiol, typically in the 
      
      
      (equatorial-like) orientation.[1]
Stereochemistry and Conformation

The reduction of the aromatic A-ring destroys the planarity of carbons 1, 2, 3, 4, 5, and 10.

  • A-Ring Conformation: The 1,4-cyclohexadiene ring adopts a flattened boat or planar conformation to minimize torsional strain, but the fusion with the B-ring imposes rigidity.

  • Stereogenic Centers: The absolute configuration is defined by the rigid steroid backbone:

    • C8(

      
      ), C9(
      
      
      ), C13(
      
      
      ), C14(
      
      
      ):
      These centers remain untouched during the Birch reduction.
    • C10: In the precursor (estradiol), C10 is part of the aromatic ring. In the product, C5 and C10 are

      
       hybridized (part of the double bond), so C10 is not a stereocenter. This is a critical distinction from 5
      
      
      - or 5
      
      
      -reduced steroids.[1]
    • C17: The hydroxyl group is

      
       (
      
      
      -configuration), positioned pseudo-equatorially, ensuring stability and biological potency in derived metabolites.

Synthesis: The Birch Reduction Protocol

The transformation of Estradiol 3-methyl ether to 3-Methoxy-estra-2,5(10)-dien-17

Birch Reduction12
Mechanistic Pathway

The reaction follows a specific sequence of Single Electron Transfers (SET) and Protonations (

BirchMechanismFigure 1: Mechanistic flow of the Birch Reduction for A-ring functionalization.StartEstradiol Methyl Ether(Aromatic A-Ring)RadAnionRadical Anion(SET from Li)Start->RadAnion+ e- (Li/NH3)RadicalNeutral Radical(Protonation at C1)RadAnion->Radical+ H+ (EtOH)Regioselective at C1AnionAnion(2nd SET)Radical->Anion+ e-Product3-Methoxy-2,5(10)-diene(Protonation at C4)Anion->Product+ H+ (EtOH)Forms 2,5(10) system

Experimental Protocol (Self-Validating)

Safety Note: Liquid ammonia is toxic and cryogenic. Lithium metal is pyrophoric. Work in a well-ventilated hood.[1]

Reagents:

  • Substrate: Estradiol 3-methyl ether (1.0 eq)[1]

  • Solvent: THF (Anhydrous) / Liquid NH

    
    
    
  • Metal: Lithium wire (clean, 4.0 - 6.0 eq)[1]

  • Proton Source: Absolute Ethanol or t-Butanol (excess)[1]

Step-by-Step Methodology:

  • Condensation: Condense anhydrous ammonia (~100 mL per gram of steroid) into a 3-neck flask at -78°C equipped with a dry ice condenser.

  • Dissolution: Dissolve the steroid in THF (minimized volume) and add t-Butanol (proton source). Add this solution to the liquid ammonia.

  • Reduction (The "Blue" Phase): Add small pieces of Lithium wire. The solution will turn a deep, bronze-blue color, indicating the presence of solvated electrons.

    • Validation Check: The blue color must persist for at least 15-30 minutes.[1] If it fades (turns white/grey), moisture is present; add more Li immediately.

  • Quenching: Once the reaction is complete (monitored by TLC, disappearance of aromatic UV absorption), carefully add solid Ammonium Chloride or excess Ethanol to quench the radical anions. The blue color will disappear.

  • Workup: Allow ammonia to evaporate overnight under a stream of nitrogen. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallization from Methanol/Water is preferred over silica chromatography, as the enol ether is acid-sensitive and can hydrolyze on acidic silica gel.

Characterization Data

The following spectroscopic signatures confirm the successful conversion of the aromatic ring to the diene system.

MethodFeatureDiagnostic SignalInterpretation

H NMR
Vinyl Proton

4.65 ppm (m, 1H)
Proton at C2.[1] Confirms enol ether.

H NMR
Methoxy

3.55 ppm (s, 3H)
O-Methyl group at C3.

H NMR
AromaticABSENT Absence of signals at 6.6–7.2 ppm confirms reduction.[1]

C NMR
Enol Carbon

~152 ppm (C3)

carbon attached to oxygen.

C NMR
Olefinic

~124-130 ppm
C5 and C10 quaternary carbons.[1]
IR C=C Stretch1695, 1665 cm

Non-conjugated diene system.[1]

Reactivity and Applications: The Hydrolysis Pathway

The primary utility of 3-methoxy-estra-2,5(10)-dien-17

1
Regiochemical Control
  • Mild Acid (Oxalic Acid/MeOH): Hydrolysis yields the

    
    -unsaturated ketone  (5(10)-en-3-one).[1] This is kinetically controlled.[3]
    
  • Strong Acid (HCl/MeOH): Hydrolysis followed by isomerization yields the

    
    -unsaturated ketone  (4-en-3-one), also known as Nandrolone  (19-nortestosterone).[1] This is the thermodynamic product.
    

HydrolysisFigure 2: Acid-catalyzed hydrolysis pathways yielding 19-nor-3-ketosteroids.EnolEther3-Methoxy-estra-2,5(10)-dien-17-olIntermedEnol IntermediateEnolEther->IntermedH3O+ (Hydrolysis)Kinetic5(10)-en-3-one(Non-conjugated)Intermed->KineticMild Acid(Kinetic Control)Thermo4-en-3-one(Nandrolone - Conjugated)Kinetic->ThermoStrong Acid / Heat(Isomerization)

[1][4][5]

Industrial Relevance

This chemistry is the foundation for the synthesis of Norethisterone and Levonorgestrel (oral contraceptives). By performing the Birch reduction after introducing an ethynyl group at C17 (or re-oxidizing and adding it later), the 19-nor scaffold is accessed, which possesses significantly higher progestogenic activity than the parent analogues.

References

  • Wilds, A. L., & Nelson, N. A. (1953). The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone.[1][6] Journal of the American Chemical Society, 75(21), 5360–5365. Link

  • Djerassi, C., Miramontes, L., & Rosenkranz, G. (1953). Steroids. XLVIII. 19-Norprogesterone, a Potent Progestational Hormone.[1] Journal of the American Chemical Society, 75(18), 4440–4442. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101963, 3-Methoxyestra-2,5(10)-dien-17beta-ol.[1][7] PubChem. Link

  • Birch, A. J. (1944).[3] Reduction of organic compounds by metal-ammonia solutions.[1] Journal of the Chemical Society, 430-436.[3] Link

  • Dryden, H. L., Webber, G. M., & Wieczorek, J. J. (1964). Selected Reductions of Conjugated Dienes. Journal of the American Chemical Society, 86(4), 742–743. Link

Technical Guide: 3-Methoxy-estra-2,5(10)-dien-17-ol Mechanism of Action

[1][2][3]

Executive Summary

3-Methoxy-estra-2,5(10)-dien-17-ol (CAS: 1091-93-6), often referred to as the Birch Diene , is a pivotal steroid intermediate and pro-drug in the synthesis and pharmacology of 19-norsteroids.[1][2] Chemically, it is the enol ether formed by the Birch reduction of estradiol 3-methyl ether.[1][2][3]

Its primary mechanism of action is dual-phase:[1][2]

  • Chemical Mechanism (Formation): It represents the destabilization of the aromatic A-ring of estradiol, a critical step in removing the C19 methyl group to access the 19-norsteroid scaffold.[1][2]

  • Pharmacological Mechanism (Activation): It acts as a pro-drug .[1][2] Under physiological or acidic conditions, the 3-methoxy enol ether hydrolyzes to form Nandrolone (19-nortestosterone) , a potent anabolic-androgenic steroid (AAS).[1][2] Emerging data also suggests direct upregulation of Estrogen Receptors (ER-α/β) in dermal fibroblasts, indicating potential utility in anti-aging therapeutics.[1][2][3]

This guide details the molecular mechanisms of its formation, its hydrolytic activation to Nandrolone, and the experimental protocols for its synthesis and kinetic characterization.[2]

Chemical Mechanism of Action: The Activation Pathway[3]

The biological activity of 3-Methoxy-estra-2,5(10)-dien-17-ol is largely contingent upon its conversion to the active 3-keto-4-ene steroid (Nandrolone).[1][2] This conversion is an acid-catalyzed hydrolysis of the enol ether.[1][2][3]

Hydrolysis and Isomerization

The "mechanism of action" in a pharmacological context is the bioactivation of the enol ether.

  • Protonation: The electron-rich enol ether double bond (C2-C3) is protonated, typically at C2 or C4, generating an oxonium ion intermediate.[1][2]

  • Nucleophilic Attack: Water attacks the oxonium ion, forming a hemiketal.[1][2]

  • Elimination: Methanol is eliminated, yielding the unconjugated ketone: 17β-hydroxy-estr-5(10)-en-3-one .[1][2]

  • Isomerization: Under continued acidic conditions (or metabolic catalysis), the double bond migrates from the thermodynamically less stable ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     position to the conjugated, stable 
    
    
    position, resulting in Nandrolone .[2][3]
Visualization of Activation Pathway

The following diagram illustrates the transformation from the inactive enol ether precursor to the active pharmacological agent.

HydrolysisMechanismPrecursor3-Methoxy-estra-2,5(10)-dien-17-ol(Enol Ether Pro-drug)Intermediate1Oxonium Ion(Transient Species)Precursor->Intermediate1+H+ (Protonation)Intermediate23-Keto-5(10)-ene(Unconjugated Ketone)Intermediate1->Intermediate2+H2O / -MeOH(Hydrolysis)ProductNandrolone(19-Nortestosterone)(Active Pharmacophore)Intermediate2->ProductIsomerization(Acid/Enzyme Catalyzed)

Figure 1: The bioactivation pathway of 3-Methoxy-estra-2,5(10)-dien-17-ol to Nandrolone via acid-catalyzed hydrolysis and isomerization.[1][2][3][4][5][6][7]

Pharmacological Profile[3][4][9][10]

Pro-drug Activity (Anabolic)

Upon hydrolysis, the resulting Nandrolone binds to the Androgen Receptor (AR) with high affinity.[2]

  • Anabolic/Androgenic Ratio: Nandrolone exhibits a higher anabolic-to-androgenic ratio compared to testosterone.[1][2][8] This is because it is not potentiated by 5α-reductase in target tissues (skin, prostate) to the same extent as testosterone; in fact, 5α-dihydronandrolone binds weaker to the AR than Nandrolone itself.[1][2][3]

  • Therapeutic Window: The hydrolysis rate of the 3-methoxy enol ether determines the pharmacokinetic profile.[1][2] Slow hydrolysis can provide a sustained release effect.[1][2]

Direct Estrogenic Modulation (Dermatological)

Recent supplier-provided data indicates a secondary mechanism relevant to dermatology:[1][2]

  • Target: Skin fibroblasts.[1][2][9]

  • Effect: Upregulation of ER-α and ER-β mRNA expression.[1][2][5][9]

  • Outcome: Increased collagen synthesis and improved skin elasticity in postmenopausal models.[1][2]

  • Significance: This suggests the unhydrolyzed enol ether (or a specific metabolite) may have intrinsic SERM-like (Selective Estrogen Receptor Modulator) properties distinct from Nandrolone.[1][2]

Synthesis Mechanism: The Birch Reduction[3]

To understand the compound, one must understand its origin.[2] It is synthesized via the Birch Reduction , a dissolved metal reduction that converts the aromatic A-ring of estradiol methyl ether into the 1,4-dihydro (2,5(10)-diene) system.[1][2][3]

Reaction Logic[1][2][3][4]
  • Reagents: Lithium (Li) or Sodium (Na) in liquid Ammonia (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2][3]
    
  • Proton Source: tert-Butanol (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -BuOH) or Ethanol.[1][2][3]
    
  • Mechanism: Sequential electron transfer and protonation.[1][2] The presence of the electron-donating methoxy group at C3 directs the protonation to the ortho and meta positions (C2 and C5/C10), resulting in the 2,5(10) diene structure.[1][2]

Visualization of Synthesis

BirchReductionStartEstradiol 3-Methyl Ether(Aromatic A-Ring)Step1Radical Anion(formed by 1e- from Li)Start->Step1Li / NH3(l)Step2Radical Intermediate(Protonation by t-BuOH)Step1->Step2+H+ (t-BuOH)Step3Anion(2nd e- from Li)Step2->Step3+e-Final3-Methoxy-estra-2,5(10)-dien-17-ol(Birch Diene)Step3->Final+H+ (Protonation at C10)

Figure 2: Step-wise mechanism of the Birch Reduction yielding the target compound.

Experimental Protocols

Protocol: Synthesis via Birch Reduction

Objective: Synthesize 3-Methoxy-estra-2,5(10)-dien-17-ol from Estradiol 3-methyl ether.

Reagents:

  • Estradiol 3-methyl ether (1.0 eq)[1][2][3]

  • Lithium metal (wire, 6.0 eq)[1][2][3]

  • Liquid Ammonia (

    
    , solvent)[1][2][3]
    
  • Tetrahydrofuran (THF, co-solvent)[1][2][3]

  • tert-Butanol (

    
    -BuOH, 3.0 eq)[1][2][3]
    

Workflow:

  • Setup: Condense

    
     (approx. 100 mL per gram of substrate) into a 3-neck flask at -78°C under Argon atmosphere.
    
  • Dissolution: Dissolve Estradiol 3-methyl ether and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -BuOH in anhydrous THF. Add this solution dropwise to the liquid ammonia.[3]
    
  • Reduction: Add Lithium wire in small pieces. The solution will turn a deep, characteristic bronze-blue color , indicating the presence of solvated electrons.[1][2]

  • Reaction: Stir for 2–4 hours at -78°C. Maintain the blue color (add more Li if it fades).

  • Quenching: Carefully add solid Ammonium Chloride (

    
    ) until the blue color disappears (neutralizing the solvated electrons).
    
  • Workup: Allow ammonia to evaporate overnight. Extract the residue with Ethyl Acetate/Water.[1] Wash organic layer with brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[2][3]
    
  • Purification: Recrystallize from Methanol/Water. Do not use silica chromatography (acidic silica will hydrolyze the product).[2]

Protocol: Kinetic Hydrolysis (Activation Assay)

Objective: Measure the rate of conversion to Nandrolone (Pharmacological Activation).

Reagents:

  • Substrate: 3-Methoxy-estra-2,5(10)-dien-17-ol[1][2][3]

  • Solvent: Methanol[1][2]

  • Catalyst: 2M Hydrochloric Acid (HCl)[1][2]

Workflow:

  • Preparation: Prepare a

    
     M solution of the substrate in Methanol.
    
  • Initiation: Add 0.1 mL of 2M HCl to 3 mL of the substrate solution in a quartz cuvette.

  • Monitoring: Immediately monitor UV absorbance at 240 nm .

    • Rationale: The starting material (non-conjugated diene) has negligible absorbance at 240 nm.[2] The product, Nandrolone (conjugated enone), has a strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       at 241 nm (
      
      
      ).[2][3]
  • Data Analysis: Plot Absorbance vs. Time. The appearance of the peak at 240 nm follows pseudo-first-order kinetics, representing the bioactivation rate.[1][2]

Physicochemical Properties Table

PropertyValueNote
Molecular Formula

Molecular Weight 288.42 g/mol
CAS Number 1091-93-6
Melting Point 111–114 °CDepends on crystal habit
Solubility Soluble in EtOH, CHCl3, THFInsoluble in water
Stability Acid-sensitiveHydrolyzes to Nandrolone
UV Absorption No

> 220 nm
Distinct from Nandrolone (241 nm)

References

  • Wilds, A. L., & Nelson, N. A. (1953).[2] The Birch Reduction of 3-Methoxy-1,3,5(10)-estratrienes. Journal of the American Chemical Society, 75(21), 5360–5365.[1][2] Link[1][2]

  • Djerassi, C. (1960).[2] Steroid Reactions: An Introduction to Chemical Mechanisms. Holden-Day. (Classic text on Steroid Hydrolysis Mechanisms).

  • USBiological . (n.d.).[2] 3-Methoxyestra-2,5(10)-diene-17β-ol Product Data Sheet. (Source of fibroblast/ER upregulation data). Link[1][2]

  • ChemicalBook . (2023).[2] 3-Methoxyestra-2,5(10)-dien-17beta-ol Properties and Suppliers. Link

  • Bowers, A., et al. (1958).[2] Steroids.[1][2][10][11][12] XCV. Synthesis of 19-Norsteroids. Journal of the American Chemical Society, 80(16), 4428.[1][2] (Primary reference for hydrolysis to Nandrolone).

Biological activity of 3-Methoxy-estra-2,5(10)-dien-17-ol

Technical Whitepaper: Pharmacodynamics and Chemical Kinetics of 3-Methoxy-estra-2,5(10)-dien-17 -ol[1]

Executive Summary

3-Methoxy-estra-2,5(10)-dien-17


-olMD-17

Nandrolone1

1pro-drug1

This guide analyzes the molecule's dual nature: its stability as a chemical intermediate and its lability as a bioactive precursor.[1]

Chemical Architecture & Physicochemical Profile[1]

MD-17

11
Key Physicochemical Data
PropertyValue / DescriptionSignificance
CAS Number 1091-93-6Unique Identifier
Molecular Formula C

H

O

19-Nor steroid class
Molecular Weight 288.42 g/mol High bioavailability potential
LogP (Predicted) ~3.3High lipophilicity; crosses cell membranes easily
Key Functional Group 3-Methoxy-2,5(10)-dieneAcid-labile enol ether (The "Biological Switch")
Stereochemistry 17

-Hydroxy
Critical for receptor binding (17

is less active)

Biological Mechanism of Action[1][7]

MD-17

Intrinsic ModulationMetabolic Activation1
Pathway A: Intrinsic Estrogenic Modulation

Recent pharmacological profiling indicates that MD-17

1
  • ER Upregulation: MD-17

    
     has been observed to upregulate Estrogen Receptor-
    
    
    (ER
    
    
    )
    and Estrogen Receptor-
    
    
    (ER
    
    
    )
    mRNA expression in human skin fibroblasts.[1][2]
  • Mechanism: Unlike classical agonists that downregulate receptor expression upon binding, MD-17

    
     alters the ER
    
    
    /ER
    
    
    ratio.[1] This suggests a unique selective estrogen receptor modulator (SERM)-like activity or a feedback loop triggered by trace conversion to 19-nor metabolites.[1]
Pathway B: The "Pro-Drug" Hydrolysis (Androgenic)

The primary in vivo activity of MD-17

11
  • Step 1: Protonation of the enol ether yields the unstable 5(10)-estren-17

    
    -ol-3-one .[1]
    
  • Step 2: Isomerization of the double bond from C5(10) to C4(5) yields Nandrolone (19-nortestosterone).[1][3]

  • Outcome: The organism is exposed to a potent anabolic steroid with high affinity for the Androgen Receptor (AR).[1]

Visualization: Signaling & Metabolic Pathways

BiologicalPathwaysMD173-Methoxy-estra-2,5(10)-dien-17β-ol(MD-17β)AcidAcidic Environment(pH < 4.0)MD17->Acid Ingestion/MetabolismFibroTarget: Skin FibroblastsMD17->Fibro Direct InteractionInterIntermediate:5(10)-estren-17β-ol-3-oneAcid->Inter Enol Ether HydrolysisNandroloneNandrolone(19-Nortestosterone)Inter->Nandrolone IsomerizationARAndrogen Receptor (AR)ActivationNandrolone->AR High Affinity BindingER_ModERα / ERβ mRNAUpregulationFibro->ER_Mod Gene Expression Alteration

Caption: Dual pathway illustrating the direct estrogenic modulation (right) and the indirect androgenic activation via acid hydrolysis (left).[1]

Synthetic & Degradation Kinetics[1]

For researchers using MD-17

1
Experimental Protocol: Controlled Hydrolysis Study

To validate the conversion rate of MD-17

Reagents:

  • Substrate: MD-17

    
     (20 mg)[1]
    
  • Solvent: Methanol (HPLC grade)[1]

  • Catalyst: 2N HCl or Oxalic Acid (for milder kinetics)[1]

  • Analysis: HPLC-UV (240 nm for Nandrolone detection)

Workflow:

  • Dissolution: Dissolve 20 mg of MD-17

    
     in 10 mL Methanol.
    
  • Baseline: Inject sample into HPLC. Note: MD-17

    
     has low UV absorption at 240 nm (no conjugated system).[1]
    
  • Acidification: Add 1 mL of 2N HCl. Vortex for 30 seconds.[1]

  • Incubation: Incubate at 37°C.

  • Time-Point Analysis: Aliquot 100 µL every 15 minutes, neutralize with NaHCO

    
    , and inject.
    
  • Observation:

    • T=0 min: Peak A (MD-17

      
      ) dominates.[1]
      
    • T=30 min: Appearance of Peak B (5(10)-isomer) and Peak C (Nandrolone).[1]

    • T=120 min: Dominance of Peak C (Nandrolone).[1]

Synthesis Diagram: The Birch Reduction Context

SynthesisEstradiolEstradiol Methyl Ether(Aromatic A-Ring)MD173-Methoxy-estra-2,5(10)-dien-17β-ol(Enol Ether)Estradiol->MD17 ReductionLithiumLi / NH3 (liq)(Birch Conditions)Lithium->MD17NandroloneNandrolone(Enone)MD17->Nandrolone Hydrolysis & IsomerizationHydrolysisHCl / H2OHydrolysis->Nandrolone

Caption: The critical position of MD-17ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

143

Safety, Toxicology & Handling

Signal Word: WARNING

Hazard Statements
  • H361: Suspected of damaging fertility or the unborn child.[1][5] (Due to conversion to active steroid hormones).[1]

  • H400/H410: Very toxic to aquatic life with long-lasting effects.[1][5] (Steroids are persistent environmental pollutants).[1]

Handling Protocols
  • Containment: Handle only in a Class II Biological Safety Cabinet or Fume Hood.

  • Solvent Choice: Avoid protic acids during storage.[1] Store in basic or neutral solvents (e.g., Ethyl Acetate with 0.1% Triethylamine) to prevent spontaneous hydrolysis to Nandrolone.[1]

  • Deactivation: Do not dispose of down the drain. Incinerate via licensed chemical waste contractor.[1]

References

  • ChemicalBook. (2023).[1] 3-Methoxyestra-2,5(10)-dien-17beta-ol Properties and Biological Activity.Link[1]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 101963: 3-Methoxyestra-2,5(10)-dien-17beta-ol.[1]Link[1]

  • United States Biological. (2023).[1][2] Product Data Sheet: 3-Methoxyestra-2,5(10)-diene-17beta-ol (CAS 1091-93-6).[1][5][4][2][6]Link[1]

  • Wilds, A. L., & Nelson, N. A. (1953).[1] The Birch Reduction of Estradiol Methyl Ether.[1] Journal of the American Chemical Society.[1][7] (Foundational chemistry for the 2,5(10)-diene synthesis).

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: 3-Methoxyestra-2,5(10)-dien-17-ol.[1][5][8][4][2][6][9]Link[1]

3-Methoxy-estra-2,5(10)-dien-17-ol estrogen receptor interaction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methoxy-estra-2,5(10)-dien-17-ol Estrogen Receptor Interaction: Structural Determinants, Stability Profiling, and Binding Kinetics Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Endocrine Pharmacologists[1][2][3]

Executive Summary

3-Methoxy-estra-2,5(10)-dien-17-ol (CAS: 1091-93-6) represents a critical intermediate in the synthesis of 19-norsteroids (e.g., Nandrolone, Norethisterone).[1][2][3] Chemically, it is the Birch reduction product of estradiol 3-methyl ether.[1][2][3] Its interaction with the Estrogen Receptor (ER) is defined by a "Masked Phenol" paradox : the 3-methoxy group abolishes the hydrogen bond donor capability required for high-affinity binding to the ER Ligand Binding Domain (LBD), specifically disrupting the Glu353/Arg394 triad.[1][2][3]

Consequently, this molecule functions primarily as a pro-drug or synthetic precursor .[1][2][3] Its biological activity is largely contingent upon hydrolysis of the acid-labile enol ether function to generate the 3-keto-5(10)-ene or 3-keto-4-ene (Nandrolone) pharmacophores.[1][2][3] This guide details the structural rationale for its low intrinsic affinity, protocols for differentiating direct vs. metabolite-driven binding, and the handling requirements to prevent inadvertent hydrolysis during assay conditions.[1][3]

Part 1: Structural Determinants of Receptor Interaction

The A-Ring Geometry and Ligand Binding Domain (LBD) Fit

The high-affinity binding of 17


-estradiol (E2) to ER

and ER

is anchored by two polar clamps:[1][2]
  • The A-Ring Phenolic Hydroxyl: Forms a hydrogen bond network with Glu353 , Arg394 , and a conserved water molecule.[1][3] This interaction contributes approximately 1.9 kcal/mol to the binding free energy.[1][3][4]

  • The D-Ring 17

    
    -Hydroxyl:  Anchors to His524  (ER
    
    
    
    ) or His475 (ER
    
    
    ).[1][2][3]

The 3-Methoxy-2,5(10)-diene Deviation:

  • Steric Blockade: The methylation of the 3-oxygen converts the hydrogen bond donor (-OH) into a bulky acceptor (-OCH

    
    ).[1][2][3] This creates a steric clash within the tight hydrophobic pocket of the LBD, preventing the formation of the critical Glu353 anchor.[1][3]
    
  • Planarity Disruption: The Birch reduction converts the aromatic A-ring into a non-planar 1,4-dihydro structure (2,5(10)-diene).[1][2][3] This alters the spatial volume of the steroid core, reducing Van der Waals contacts with the receptor scaffold compared to the flat aromatic ring of E2.[1][3]

The Enol Ether Instability Factor

The 3-methoxy-2,5(10)-diene moiety is an enol ether .[1][2][3] In the presence of even mild acid (or metabolic enzymes), it hydrolyzes rapidly.[1][3]

  • Hydrolysis Product: 17

    
    -hydroxy-estr-5(10)-en-3-one.[1][2][3]
    
  • Isomerization: Under physiological conditions, this often isomerizes to 17

    
    -hydroxy-estr-4-en-3-one (Nandrolone) .[1][2][3]
    
  • Receptor Consequence: While the parent methyl ether has negligible ER affinity (RBA < 0.1%), the hydrolyzed product (Nandrolone) binds the Androgen Receptor (AR) with high affinity and the ER with low affinity, potentially confounding assay results.[1][3]

Part 2: Experimental Protocols for Interaction Profiling

To accurately characterize the interaction, one must isolate the parent molecule from its hydrolytic metabolites.[1][3]

Protocol A: Competitive Radioligand Binding Assay (ER /ER )

Objective: Determine the Relative Binding Affinity (RBA) of the parent molecule while suppressing hydrolysis.[1][3]

Reagents:

  • Receptor Source: Recombinant Human ER

    
     and ER
    
    
    
    LBD (expressed in E. coli or Sf9 cells).[1][2][3]
  • Radioligand: [

    
    H]-17
    
    
    
    -Estradiol (Specific Activity ~80 Ci/mmol).[1][2][3]
  • Buffer System (CRITICAL): 10 mM Tris-HCl, pH 7.4, 10% Glycerol, 1 mM DTT, 1 mg/mL BSA.[1][2][3] Note: Avoid phosphate buffers if acidic shifts are possible; maintain strict pH 7.4 to stabilize the enol ether.[1][2][3]

Workflow:

  • Preparation: Dissolve 3-Methoxy-estra-2,5(10)-dien-17-ol in 100% DMSO. Prepare serial dilutions (10 nM to 10

    
    M).
    
  • Incubation:

    • Mix Receptor + [

      
      H]-E2 (1 nM) + Competitor (Test Molecule).[1][2][3]
      
    • Time: Incubate for 2 hours at 4°C .

    • Why 4°C? Low temperature minimizes spontaneous hydrolysis of the enol ether and metabolic degradation if using crude cytosol.[1][3]

  • Separation: Add Dextran-Coated Charcoal (DCC) to strip unbound ligand.[1][2][3] Centrifuge at 3000 x g for 10 min.

  • Quantification: Count supernatant via Liquid Scintillation Spectrometry.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine IC

    
    .[1][2][3]
    
    

Self-Validating Check:

  • Include Tamoxifen or ICI 182,780 as a positive control.[1][2][3]

  • Run a parallel HPLC/MS check of the incubation buffer at T=2h to confirm the test molecule has not hydrolyzed to Nandrolone.

Protocol B: Hydrolysis Kinetics (Stability Assay)

Objective: Quantify the half-life of the ligand in assay buffer to validate binding data.[1][3]

  • Setup: Spike 10

    
    M test compound into the Binding Buffer (pH 7.4) and a gastric simulation buffer (pH 1.2).[1][2][3]
    
  • Sampling: Aliquot at T=0, 15, 30, 60, 120 min.

  • Quench: Add equal volume cold Acetonitrile.

  • Analysis: LC-MS/MS monitoring transitions for:

    • Parent (3-Methoxy): m/z 288.4

      
       Fragments.[1][2][3]
      
    • Product (Nandrolone): m/z 274.4

      
       Fragments.[1][2][3]
      

Part 3: Data Presentation & Visualization

Comparative Binding Data (Expected)
LigandER

RBA (%)
ER

RBA (%)
AR RBA (%)Mechanism of Interaction
17

-Estradiol (E2)
100100< 0.1Direct High-Affinity H-Bonding
Estradiol 3-methyl ether ~0.6~0.4< 0.1Steric Clash / No Donor
3-Methoxy-estra-2,5(10)-dien-17-ol < 0.1 < 0.1 < 0.1 Steric Clash + A-Ring Distortion
Nandrolone (Metabolite) ~0.1~0.125 - 50High Affinity Androgen
Interaction & Hydrolysis Pathway (Graphviz/DOT)[1][2][3]

G cluster_legend Pathway Logic Parent 3-Methoxy-estra-2,5(10)-dien-17-ol (Enol Ether) Hydrolysis Acid/Metabolic Hydrolysis Parent->Hydrolysis pH < 7.0 or In Vivo ER_Binding Estrogen Receptor (ER) Interaction Parent->ER_Binding Direct Binding (Negligible Affinity) Intermediate 3-Keto-5(10)-ene Intermediate Hydrolysis->Intermediate Nandrolone Nandrolone (19-Nortestosterone) Intermediate->Nandrolone Isomerization Nandrolone->ER_Binding Low Affinity AR_Binding Androgen Receptor (AR) Interaction Nandrolone->AR_Binding High Affinity key Blue: Parent Compound Red: Active Metabolite Green: Receptor Target

Caption: Figure 1. The metabolic activation pathway of 3-Methoxy-estra-2,5(10)-dien-17-ol.[1][2][3] The parent compound exhibits negligible direct ER binding but serves as a precursor to the androgenic steroid Nandrolone upon hydrolysis.[1]

Part 4: Scientific Interpretation & Troubleshooting

The "False Positive" Trap: In high-throughput screening (HTS), this molecule may appear active if the assay buffer is slightly acidic or if the incubation time is long (>12 hours).[1][3] This allows the generation of Nandrolone, which can displace E2 at high concentrations or interact with co-activators.[1][3]

Troubleshooting Guide:

  • Low Binding Signal: If you observe 0% displacement at 10

    
    M, this is the correct result for the pure parent molecule.[1][3] Do not force the curve.
    
  • Inconsistent IC50: Check the age of the DMSO stock. Enol ethers can degrade in wet DMSO.[1][3] Always use fresh, anhydrous DMSO.[1][3]

  • Upregulation of ER mRNA: Some literature suggests this molecule upregulates ER expression.[1][2][3][5] This is likely a genomic effect mediated by trace metabolites or a distinct non-genomic pathway, not direct LBD binding.[1][3]

References

  • Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997).[1][3] The estradiol pharmacophore: Ligand structure-estrogen receptor binding affinity relationships.[1][2][3][4][6] Steroids, 62(3), 268–303.[1][2][3]

  • Blair, R. M., et al. (2000).[1][3] The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153.[1][3] [1][2][3]

  • McCullough, C., et al. (2014).[1][3][6] Probing the Human Estrogen Receptor-Alpha Binding Requirements for Phenolic Mono- and di-Hydroxyl compounds. Bioorganic & Medicinal Chemistry, 22(1), 303-310.[1][2][3]

  • PubChem Compound Summary. (2024). 3-Methoxyestra-2,5(10)-dien-17beta-ol (CID 101963).[1][2][3] National Center for Biotechnology Information.[1][2][3]

  • Zeelen, F. J. (1990).[1][2][3] Medicinal Chemistry of Steroids. Elsevier Science.[1][3] (Contextual reference for Birch reduction intermediates and 19-norsteroid synthesis).

Sources

3-Methoxy-estra-2,5(10)-dien-17-ol: Chemical Synthesis, Pharmacological Profile, and Application as an Estradiol Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-estra-2,5(10)-dien-17-ol (CAS: 1091-93-6) occupies a unique dual role in modern steroid chemistry and pharmacology. Structurally, it is a 17-hydroxy steroid and a non-aromatic analog of estradiol[1][2]. Historically recognized as the critical intermediate in the synthesis of 19-norsteroids (such as nandrolone and norethisterone) via the Birch reduction, recent pharmacological evaluations have unveiled its direct efficacy as a targeted estrogen receptor (ER) modulator[3][4].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its synthesis, and its emerging application in modulating ER-α and ER-β expression in postmenopausal human skin fibroblasts[2].

Chemical Identity & Structural Biology

Unlike classical estrogens, which possess a planar, aromatic A-ring, 3-methoxy-estra-2,5(10)-dien-17-ol features a non-planar 1,4-diene system (specifically a 2,5(10)-diene) and a methoxy ether at the C3 position. This structural deviation fundamentally alters its receptor-binding kinetics and metabolic stability. The methoxy group prevents rapid phase II metabolism (glucuronidation/sulfation) at the C3 phenol, while the loss of A-ring aromaticity shifts the 3D conformation of the steroid backbone, dictating its unique pharmacological profile.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 3-Methoxyestra-2,5(10)-dien-17β-ol
CAS Number 1091-93-6
Molecular Formula C19H28O2
Molecular Weight 288.42 g/mol
LogP 5.62 (at 25°C)
Water Solubility ~5 mg/L (at 25°C)
Structural Class 17-hydroxy steroid / Estradiol analog

Data synthesized from standardized chemical databases[1][5].

The Birch Reduction: Mechanistic Causality and Workflow

The synthesis of 3-methoxy-estra-2,5(10)-dien-17-ol from estradiol methyl ether is a textbook application of the Birch reduction [3][6].

Causality of Reagent Selection: The aromatic A-ring of estradiol is highly stable and resistant to standard catalytic hydrogenation. To overcome this activation energy barrier, solvated electrons generated by dissolving lithium metal in liquid ammonia (-78°C) are utilized[6]. Regioselectivity: The methoxy group at C3 acts as an electron-donating group (EDG). During the reduction, it directs the protonation of the intermediate radical anion to the ortho and meta positions (C2 and C5). This regiocontrol strictly yields the non-conjugated 2,5(10)-diene rather than a fully saturated ring, preventing over-reduction and preserving the necessary double bonds for subsequent isomerization to 19-norsteroids[6][7].

BirchReduction Estradiol Estradiol / Estrone Methylation Methylation (Dimethyl sulfate, NaOH) Estradiol->Methylation EstradiolEther Estradiol 3-methyl ether Methylation->EstradiolEther Birch Birch Reduction (Li, liquid NH3, t-BuOH, -78°C) EstradiolEther->Birch Solvated e- attack Target 3-Methoxy-estra-2,5(10)-dien-17-ol Birch->Target 1,4-diene formation Hydrolysis Acid Hydrolysis (HCl, Acetic Acid) Target->Hydrolysis Enol ether cleavage Nandrolone Nandrolone (19-Nortestosterone) Hydrolysis->Nandrolone Isomerization to α,β-enone

Chemical synthesis workflow from estradiol to nandrolone via Birch reduction.

Protocol 1: Self-Validating Birch Reduction Workflow

This protocol incorporates real-time visual and chromatographic checkpoints to ensure the integrity of the electron transfer process.

  • Preparation: Dissolve estradiol 3-methyl ether in a co-solvent mixture of anhydrous tetrahydrofuran (THF) and tert-butanol (acts as the proton donor).

  • Ammonia Condensation: Cool the reaction flask to -78°C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the vessel.

  • Electron Solvation (Validation Step): Add lithium wire in small pieces. Causality & Validation: The solution will immediately turn a deep, characteristic blue. This color is the self-validating proof of solvated electrons (

    
    ). If the blue color does not persist, moisture is present, and the electrons are being prematurely quenched.
    
  • Reaction & Quenching: Stir for 2-4 hours. Quench the reaction by slowly adding solid ammonium chloride (

    
    ). Validation:  The deep blue color will dissipate to a colorless or pale yellow solution, confirming the complete consumption of solvated electrons.
    
  • Extraction & Verification: Allow the ammonia to evaporate overnight. Extract the residue with diethyl ether and wash with brine.

  • Chromatographic Validation: Perform Thin Layer Chromatography (TLC) under UV light (254 nm). Validation: The starting material (estradiol methyl ether) is highly UV-active due to its aromatic ring. The successful product, 3-methoxy-estra-2,5(10)-dien-17-ol, lacks a conjugated aromatic system and will be UV-inactive, confirming the reduction of the A-ring.

Pharmacological Profile: Estrogen Receptor Modulation

Beyond its utility as an intermediate, 3-methoxy-estra-2,5(10)-dien-17-ol exhibits potent, direct pharmacological activity. It has been demonstrated to upregulate estrogen receptor (ER) expression, specifically ER-α and ER-β, in a time-dependent manner within postmenopausal human skin fibroblasts[2][5].

Causality of Receptor Modulation: Postmenopausal skin aging is heavily driven by the loss of circulating estradiol, leading to decreased collagen and elastin synthesis. Classical estradiol replacement can trigger systemic estrogenic effects (e.g., endometrial proliferation). Because 3-methoxy-estra-2,5(10)-dien-17-ol lacks the planar aromatic A-ring, its fit within the ligand-binding domain (LBD) of the estrogen receptors is altered. This structural shift allows it to act as a selective modulator. It significantly increases overall ER mRNA expression while time-dependently decreasing the ER-β/ER-α ratio, a genetic signature associated with restored fibroblast vitality and extracellular matrix production[2].

ERSignaling Ligand 3-Methoxy-estra-2,5(10)-dien-17-ol ER Estrogen Receptors (ER-α / ER-β) Ligand->ER Binding (Altered Affinity) Dimerization Receptor Dimerization & Conformational Change ER->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Elements (ERE) Binding Translocation->ERE Transcription Gene Transcription (Altered ER-β/ER-α ratio) ERE->Transcription Upregulation of mRNA Fibroblasts Phenotypic Response in Skin Fibroblasts Transcription->Fibroblasts

Estrogen receptor signaling pathway modulated by 3-methoxy-estra-2,5(10)-dien-17-ol.

Table 2: Pharmacodynamic Effects in Postmenopausal Skin Fibroblasts
Biomarker / MetricObserved EffectMechanistic Consequence
Total ER mRNA Significant Time-Dependent IncreaseRestores baseline estrogenic sensitivity in aged tissue.
ER-α Expression UpregulatedDrives proliferative and matrix-synthesizing pathways.
ER-β Expression Upregulated (at a lower relative rate)Modulates ER-α activity; prevents hyperproliferation.
ER-β / ER-α Ratio Time-Dependent DecreaseShifts cellular phenotype toward youthful extracellular matrix production.

Summary of transcriptional modulation based on documented pharmacological profiles[2][5].

Protocol 2: In Vitro ER-Binding & mRNA Expression Assay

To validate the compound's effect on fibroblast ER expression, a self-validating RT-qPCR workflow is employed.

  • Cell Culture: Isolate and culture primary human skin fibroblasts from postmenopausal donors in phenol red-free DMEM (phenol red possesses weak estrogenic activity and will confound results). Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous background steroids.

  • Dosing: Treat cells with 3-methoxy-estra-2,5(10)-dien-17-ol at physiological concentrations (e.g.,

    
     M to 
    
    
    
    M) alongside a vehicle control (0.1% DMSO).
  • RNA Extraction: Harvest cells at 24h, 48h, and 72h timepoints. Extract total RNA using a standard guanidinium thiocyanate-phenol-chloroform method.

  • RT-qPCR (Validation Step): Reverse transcribe RNA to cDNA. Perform qPCR targeting ESR1 (ER-α) and ESR2 (ER-β). Validation: Always multiplex with a stable housekeeping gene (e.g., GAPDH or ACTB). If the housekeeping gene's Ct value fluctuates significantly across samples, the RNA extraction or reverse transcription failed, and the data must be discarded.

  • Data Analysis: Calculate relative fold change using the

    
     method to quantify the time-dependent decrease in the ER-β/ER-α ratio.
    

Conclusion

3-Methoxy-estra-2,5(10)-dien-17-ol is a highly versatile steroidal compound. While its foundational importance lies in its role as a stable enol ether intermediate generated via the Birch reduction for 19-norsteroid synthesis[3][6], its modern application as a targeted ER modulator highlights its potential in dermatological and anti-aging pharmacology. By altering the structural geometry of the classical estrogen A-ring, it achieves selective transcriptional regulation in postmenopausal tissues[2], presenting a compelling avenue for future drug development.

References

  • PubChem - National Institutes of Health (NIH). 3-Methoxyestra-2,5(10)-dien-17beta-ol | C19H28O2. Retrieved from[Link][1]

  • Ovid / Steroids Journal. Doping in sport—2. Quantification of the impurity 19-norandrostenedione in pharmaceutical preparations of norethisterone. Retrieved from [Link][3][4]

Sources

3-Methoxy-estra-2,5(10)-dien-17-ol synthesis from estrone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Scalable Synthesis of 3-Methoxy-estra-2,5(10)-dien-17


-ol 

-ol from Estrone

Executive Summary

This technical guide details the synthesis of 3-Methoxy-estra-2,5(10)-dien-17


-ol  (CAS: 1091-93-6), a critical intermediate in the industrial production of 19-nortestosterone (Nandrolone) and related progestins.

The protocol outlined below departs from generic textbook methodologies by focusing on process scalability and impurity control . Specifically, it addresses the thermodynamic vs. kinetic control required to maintain the labile enol ether functionality at the C3 position while establishing the correct 17


-stereochemistry.

Core Workflow:

  • Chemo-selective O-Methylation: Protection of the phenolic hydroxyl.

  • Stereoselective C17 Reduction: Establishment of the 17

    
    -hydroxy pharmacophore.
    
  • Birch Reduction: Kinetic reduction of the A-ring to the 2,5(10)-diene system.

Synthetic Route & Mechanism

The transformation requires a three-step sequence to ensure high stereochemical purity at C17. While a two-step "concomitant reduction" (Methylation


 Birch) is possible, it often yields difficult-to-separate mixtures of 17

/17

isomers. The stepwise approach described here guarantees >98% 17

-selectivity.
Reaction Scheme Visualization

SynthesisPath cluster_legend Process Key Estrone Estrone (C18H22O2) MethylEther Estrone 3-methyl ether (Intermediate 1) Estrone->MethylEther DMS, NaOH Acetone/H2O EstradiolEther Estradiol 3-methyl ether (Intermediate 2) MethylEther->EstradiolEther NaBH4 MeOH/THF (Stereocontrol) Target 3-Methoxy-estra- 2,5(10)-dien-17-ol (Target Enol Ether) EstradiolEther->Target Li, NH3(liq) t-BuOH/THF Nandrolone Nandrolone (Hydrolysis Artifact) Target->Nandrolone H3O+ (AVOID) Blue Arrow: Synthesis Step Blue Arrow: Synthesis Step Red Dotted: Degradation Pathway Red Dotted: Degradation Pathway

Caption: Stepwise synthesis pathway emphasizing the avoidance of acid hydrolysis to preserve the enol ether.

Detailed Experimental Protocols

Phase 1: O-Methylation of Estrone

Objective: Protect the C3 phenol to prevent phenoxide formation during the subsequent Birch reduction, which would inhibit the electron transfer mechanism.

Reagents:

  • Estrone (1.0 eq)

  • Dimethyl Sulfate (DMS) (1.5 eq) or Methyl Iodide (MeI)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Solvent: Acetone/Water (3:1 v/v)

Protocol:

  • Dissolve Estrone in Acetone/Water mixture at 20°C.

  • Add powdered NaOH; the solution will darken as the phenoxide forms.

  • Critical Step: Add DMS dropwise while maintaining temperature

    
    . Rapid addition causes exotherms that degrade the steroid backbone.
    
  • Stir for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the methyl ether (
    
    
    
    ).
  • Workup: Pour into ice water. The product precipitates. Filter, wash with water until neutral pH, and dry. Recrystallize from Methanol.

Why this works: The methoxy group is an Electron Donating Group (EDG). In the Birch reduction, EDGs direct the protonation to the ortho and meta positions, which is essential for forming the 2,5(10) diene system.

Phase 2: Stereoselective C17 Reduction

Objective: Convert the C17 ketone to the 17


-hydroxyl group.

Reagents:

  • Estrone 3-methyl ether (1.0 eq)

  • Sodium Borohydride (

    
    ) (0.75 eq)
    
  • Solvent: Methanol/THF (1:1)

Protocol:

  • Suspend Estrone 3-methyl ether in MeOH/THF.

  • Cool to 0°C. Add

    
     in portions.
    
  • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Quench: Add Acetone (to destroy excess hydride) followed by minimal water.

  • Isolation: Evaporate organics. Extract aqueous residue with Dichloromethane (DCM). Dry over

    
    .[1][2]
    
  • Purity Check:

    
    -NMR should show the 
    
    
    
    -H as a triplet at
    
    
    ppm.

Expert Insight: Using


 is unnecessary and dangerous at scale. 

provides excellent

-face selectivity due to the steric hindrance of the angular C18-methyl group, which blocks hydride attack from the

-face, forcing attack from the

-face (producing the

-alcohol).
Phase 3: The Birch Reduction (Target Synthesis)

Objective: Partial reduction of the aromatic A-ring to the enol ether.

Reagents:

  • Estradiol 3-methyl ether (1.0 eq)

  • Lithium metal (Li) (4-5 eq) (Wire or granules)

  • Liquid Ammonia (

    
    ) (Solvent)
    
  • Co-solvent: THF (to solubilize the steroid)

  • Proton Source: t-Butanol (t-BuOH) or Ethanol (EtOH)

Protocol:

  • Setup: Condense dry

    
     into a 3-neck flask at -78°C (Dry ice/Acetone bath).
    
  • Dissolve Estradiol 3-methyl ether in THF and t-BuOH (10 eq). Add this solution to the liquid

    
    .
    
  • Metal Addition: Add Lithium metal in small pieces. The solution will turn a deep, characteristic bronze-blue color, indicating solvated electrons (

    
    ).
    
  • Stir for 2-4 hours at -33°C (refluxing ammonia).

  • Quench (Critical):

    • Standard Error: Do NOT quench with Ammonium Chloride (

      
      ) if you want to isolate the enol ether. 
      
      
      
      is sufficiently acidic (
      
      
      ) to promote hydrolysis to the ketone.
    • Correct Protocol: Add solid Ethanol or Methanol slowly until the blue color disappears (consuming excess Li).

  • Evaporation: Allow

    
     to evaporate under a stream of Nitrogen.
    
  • Workup: Partition the residue between Water and Diethyl Ether. Wash the organic layer with saturated

    
      (to ensure basicity). Dry over 
    
    
    
    (avoid acidic drying agents like
    
    
    if possible, or filter quickly).
  • Concentrate in vacuo at low temperature (

    
    ).
    

Mechanistic Analysis: Why the 2,5(10)-Diene?

The regioselectivity of the Birch reduction is dictated by the methoxy substituent on the A-ring.

  • Electron Injection: The aromatic ring accepts an electron, forming a radical anion.[3]

  • Protonation 1 (Kinetic Control): The electron density is highest ortho and meta to the electron-donating methoxy group. Protonation occurs at the ortho position (C2).

  • Second Electron/Proton: The resulting radical accepts a second electron to form a pentadienyl anion, which is protonated at the central carbon (C5) to minimize steric strain and maintain the enol ether conjugation.

This yields the 1,4-dihydro derivative relative to the anisole system, which corresponds to the 2,5(10)-diene in steroid nomenclature.

Mechanism Step1 Radical Anion Formation (Aromatic Ring + e-) Step2 Protonation at C2 (Ortho) (Kinetic Preference) Step1->Step2 t-BuOH (H+) Step3 Pentadienyl Anion Formation Step2->Step3 + e- Step4 Protonation at C5 (Para to C2) (Forms 2,5(10) system) Step3->Step4 t-BuOH (H+)

Caption: Kinetic protonation sequence governing the regioselectivity of the Birch reduction.

Process Data & Impurity Profile

ParameterSpecificationNotes
Target Appearance White to off-white crystalline powderYellowing indicates oxidation/hydrolysis.
Melting Point 114°C - 116°CSharp range indicates high purity.
IR Signature 1695 cm⁻¹ and 1665 cm⁻¹Characteristic enol ether C=C stretches. Absence of C=O (1720 cm⁻¹).
Major Impurity A Estradiol 3-methyl etherResult of incomplete reduction (insufficient Li).
Major Impurity B Nandrolone (19-Nortestosterone)Result of acid hydrolysis during workup.
Major Impurity C 17

-isomer
Result of poor stereocontrol in Step 2.

References

  • Wilds, A. L., & Nelson, N. A. (1953). The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone. Journal of the American Chemical Society.[4][5] Link

  • Djerassi, C., et al. (1954). Steroids.[4][6][7][8][9][10] LIV. Synthesis of 19-Nor-17

    
    -ethynyltestosterone and 19-Nor-17
    
    
    
    -methyltestosterone. Journal of the American Chemical Society.[4][5] Link
  • Birch, A. J. (1944).[5] Reduction of cyclic compounds dissolving metals. Journal of the Chemical Society.[4][5] Link

  • BenchChem. (2025). Synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17-one: A Technical Guide. Link

  • PubChem. (2025).[11] 3-Methoxyestra-2,5(10)-dien-17beta-ol Compound Summary. National Library of Medicine.[7] Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol via Birch Reduction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol, a key intermediate in the synthesis of various steroidal compounds. The core of this synthesis is the Birch reduction, a powerful method for the partial reduction of aromatic systems. This application note delves into the mechanistic underpinnings of the Birch reduction, particularly its application to methoxy-substituted aromatic steroids, and provides a detailed, step-by-step protocol for its execution in a laboratory setting. Safety considerations, workup procedures, and analytical characterization of the final product are also thoroughly discussed.

Introduction: The Strategic Importance of the Birch Reduction in Steroid Synthesis

The Birch reduction is an organic reaction that converts aromatic compounds into 1,4-cyclohexadienes using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source, such as an alcohol.[1][2][3] This transformation is particularly valuable in steroid chemistry as it allows for the selective dearomatization of the A-ring of estrogen derivatives, providing access to a wide range of modified steroid scaffolds. The resulting diene products are versatile intermediates for further functionalization.

The synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol from its aromatic precursor, 3-methoxy-estra-1,3,5(10)-trien-17-ol (estradiol 3-methyl ether), is a classic example of the strategic application of the Birch reduction.[4] The methoxy group on the aromatic ring plays a crucial role in directing the regioselectivity of the reduction, a key aspect that will be explored in the following section.

Mechanistic Insights: The Birch Reduction of Methoxy-Substituted Aromatic Steroids

The mechanism of the Birch reduction involves a sequence of single electron transfers from the dissolved alkali metal and protonations by the alcohol.[5][6] The reaction is initiated by the addition of a solvated electron to the aromatic ring, forming a radical anion.[2][7]

For an aromatic ring bearing an electron-donating group (EDG) like a methoxy group, the initial electron addition and subsequent protonation steps are highly regioselective. The electron-donating nature of the methoxy group directs the reduction to occur at the ortho and meta positions, leaving the ipso and para carbons of the original aromatic ring as part of the resulting double bonds.[1][7] This regioselectivity is crucial for obtaining the desired 2,5(10)-diene isomer.

The overall transformation can be visualized as follows:

Birch_Reduction_Mechanism A Aromatic Steroid (3-Methoxy-estra-1,3,5(10)-trien-17-ol) B Radical Anion Intermediate A->B + e⁻ (from Na/Li) C Cyclohexadienyl Radical B->C + H⁺ (from ROH) D Cyclohexadienyl Anion C->D + e⁻ (from Na/Li) E Final Product (3-Methoxy-estra-2,5(10)-dien-17-ol) D->E + H⁺ (from ROH)

Figure 1: Generalized mechanism of the Birch reduction.

Experimental Protocol

This protocol provides a detailed procedure for the Birch reduction of 3-methoxy-estra-1,3,5(10)-trien-17-ol.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
3-Methoxy-estra-1,3,5(10)-trien-17-ol1035-77-4286.411.0 g (3.49 mmol)Starting material. Ensure it is dry.
Anhydrous Liquid Ammonia (NH₃)7664-41-717.03~50 mLUse a lecture bottle with a proper regulator.[8]
Sodium (Na) or Lithium (Li) metal7440-23-5 (Na)22.99 (Na) / 6.94 (Li)~0.4 g Na / ~0.1 g LiCut into small pieces and handle with care.[9]
Anhydrous Ethanol (EtOH) or tert-Butanol (t-BuOH)64-17-5 (EtOH)46.07 (EtOH) / 92.14 (t-BuOH)~5 mLServes as the proton source.
Anhydrous Tetrahydrofuran (THF)109-99-972.1120 mLCo-solvent to improve solubility.
Ammonium Chloride (NH₄Cl)12125-02-953.49~5 gFor quenching the reaction.
Diethyl Ether (Et₂O)60-29-774.12As neededFor extraction.
Saturated Sodium Chloride Solution (Brine)7647-14-558.44As neededFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying the organic layer.
Equipment
  • Three-necked round-bottom flask (250 mL) equipped with a magnetic stir bar.

  • Dry ice/acetone condenser.

  • Gas inlet tube.

  • Low-temperature thermometer.

  • Septa and needles.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard glassware for workup and purification.

Step-by-Step Procedure

protocol_workflow A 1. Apparatus Setup and Inert Atmosphere B 2. Condensation of Liquid Ammonia A->B C 3. Dissolution of Starting Material B->C D 4. Addition of Alkali Metal C->D E 5. Reaction Monitoring D->E F 6. Quenching the Reaction E->F G 7. Workup and Extraction F->G H 8. Purification G->H

Figure 2: Experimental workflow for the Birch reduction.

  • Apparatus Setup and Inert Atmosphere : Assemble the three-necked flask with the dry ice/acetone condenser and a gas inlet connected to a nitrogen or argon source. Flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Condensation of Liquid Ammonia : Cool the flask to -78 °C using a dry ice/acetone bath. Introduce anhydrous ammonia gas through the gas inlet tube. The ammonia will condense in the flask to the desired volume (~50 mL).[3][10]

  • Dissolution of Starting Material : Once the liquid ammonia has been collected, add the 3-methoxy-estra-1,3,5(10)-trien-17-ol dissolved in anhydrous THF (20 mL) to the stirred ammonia solution via a syringe.

  • Addition of Alkali Metal : Carefully add small pieces of sodium or lithium metal to the reaction mixture. The solution should turn a deep blue color, indicating the presence of solvated electrons.[1][2]

  • Reaction Monitoring : Add the anhydrous alcohol dropwise to the reaction mixture. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The deep blue color of the solution will persist until the reaction is complete or quenched.

  • Quenching the Reaction : Once the reaction is complete, cautiously quench the excess alkali metal by the slow addition of solid ammonium chloride until the blue color disappears.

  • Workup and Extraction : Allow the ammonia to evaporate under a stream of nitrogen in a well-ventilated fume hood. Add water to the residue to dissolve the inorganic salts. Extract the aqueous mixture with diethyl ether (3 x 50 mL).[10] Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield 3-Methoxy-estra-2,5(10)-dien-17-ol as a solid.

Characterization of 3-Methoxy-estra-2,5(10)-dien-17-ol

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)Signals corresponding to the olefinic protons of the diene system, a singlet for the methoxy group protons, and the characteristic signals for the steroidal backbone, including the C-18 methyl group.[11]
¹³C NMR (CDCl₃, 100 MHz)Resonances for the sp²-hybridized carbons of the diene and the enol ether, as well as the sp³-hybridized carbons of the steroid skeleton.[11]
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the product (288.42 g/mol ).[12][13]
Infrared (IR) Spectroscopy Absorption bands for the O-H stretch of the alcohol, C-O stretch of the enol ether, and C=C stretches of the diene.
Melting Point Comparison with literature values.

Safety Precautions

  • Liquid Ammonia : Liquid ammonia is a corrosive and toxic gas.[8][14][15] All manipulations should be performed in a well-ventilated fume hood. Ensure that the apparatus is properly sealed to prevent leakage.

  • Alkali Metals : Sodium and lithium are highly reactive and flammable metals that react violently with water.[9] They should be handled under an inert atmosphere and stored under mineral oil.

  • Anhydrous Solvents : Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when performing this reaction.[9]

Conclusion

The Birch reduction is an indispensable tool in synthetic organic chemistry, particularly for the modification of aromatic steroids. The protocol detailed in this application note provides a reliable method for the synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol. A thorough understanding of the reaction mechanism and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting product serves as a valuable intermediate for the development of novel steroidal compounds with potential therapeutic applications.

References

  • Birch Reduction of Aromatic Rings - Master Organic Chemistry. (2019, October 17). Master Organic Chemistry. [Link]

  • Birch reduction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Chemical synthesis of 2-methoxyestradiol (or estrone) derivatives 3-10... - ResearchGate. (n.d.). ResearchGate. [Link]

  • The Birch reduction - YouTube. (2016, January 7). YouTube. [Link]

  • Birch Reduction - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

  • Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. (n.d.). Atlantis Press. [Link]

  • Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17-Hydroxysteroid Dehydrogenase T - Semantic Scholar. (2023, January 7). Semantic Scholar. [Link]

  • Birch Reduction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Pearson. [Link]

  • Birch Reduction Definition, Mechanism & Examples - Study.com. (n.d.). Study.com. [Link]

  • Birch reduction. (2020, July 7). New World Encyclopedia. [Link]

  • (PDF) Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. (n.d.). ResearchGate. [Link]

  • 3-Methoxyestra-2,5(10)-dien-17beta-ol | C19H28O2 - PubChem. (n.d.). National Institutes of Health. [Link]

  • The Birch Reduction: Aromatic Ring Dearomatization - WebofPharma. (2025, December 3). WebofPharma. [Link]

  • Methoxydienone - Wikipedia. (n.d.). Wikipedia. [Link]

  • Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17«beta»)- - Cheméo. (n.d.). Cheméo. [Link]

  • Information on Alkali Metals - Stanford Environmental Health & Safety. (n.d.). Stanford University. [Link]

  • Birch Reduction and Its Application in the Total Synthesis of Natural Products | Request PDF. (2026, February 9). ResearchGate. [Link]

  • 3-Methoxy-estra-2,5(10)-dien-17-ol suppliers and producers - BuyersGuideChem. (n.d.). BuyersGuideChem. [Link]

  • Safe Handling And Storage Procedures For Liquor Ammonia - Jaysons Chemical Industries. (2024, June 5). Jaysons Chemical Industries. [Link]

  • Ammonia Safety: Health Risks, Prevention & Handling - OSHA Training School. (2024, November 28). OSHA Training School. [Link]

  • Birch Reduction: Mechanism & Applications | PDF | Chemical Reactions | Chemistry - Scribd. (n.d.). Scribd. [Link]

Sources

Purification techniques for 3-Methoxy-estra-2,5(10)-dien-17-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Techniques for 3-Methoxy-estra-2,5(10)-dien-17-ol

Abstract

This technical guide outlines the isolation and purification protocols for 3-Methoxy-estra-2,5(10)-dien-17-ol (CAS: 1091-93-6), a critical intermediate in the synthesis of 19-norsteroids such as Nandrolone and Norethisterone.[1][2] Generated via the Birch reduction of estradiol methyl ether, this compound contains an acid-labile enol ether functionality at the C3 position. Standard silica-based purification or acidic workups invariably lead to hydrolysis, yielding the thermodynamically stable 4-en-3-one or the kinetic 5(10)-en-3-one.[1][2] This guide provides a self-validating, high-yield protocol utilizing basic quenching, solvent partitioning, and crystallization to ensure >98% purity without degradation.[1][2]

Part 1: Chemical Context & Stability Profile

The target molecule, 3-Methoxy-estra-2,5(10)-dien-17-ol , is an enol ether .[1][2] Its stability is binary:[1][2]

  • Basic/Neutral Conditions: Stable. Can be stored at -20°C under inert atmosphere.[1][2]

  • Acidic Conditions: Highly unstable.[2] Even weak acids (e.g., ammonium chloride, silica gel surface protons) catalyze the hydrolysis of the methoxy group, forming the 3-keto-5(10)-ene, which subsequently isomerizes to the conjugated 3-keto-4-ene (Nandrolone).[1][2]

Critical Directive: All glassware must be base-washed.[1][2] Solvents must be free of acidic impurities.[2] Chromatography on standard silica gel is strictly prohibited .[2]

Degradation Pathway (Graphviz Diagram)

DegradationPathway Target 3-Methoxy-estra-2,5(10)-dien-17-ol (Target Enol Ether) Protonation C3-Protonation (Acid Catalysis) Target->Protonation + H+ Oxonium Oxonium Ion Intermediate Protonation->Oxonium Hydrolysis 3-Keto-5(10)-ene (Kinetic Product) Oxonium->Hydrolysis + H2O / - MeOH Isomerization 3-Keto-4-ene (Nandrolone - Thermodynamic) Hydrolysis->Isomerization Isomerization

Caption: Acid-catalyzed degradation pathway of the target enol ether into 19-norsteroid ketones.

Part 2: Synthesis Context (Birch Reduction)

The crude mixture originates from the reduction of Estradiol-3-methyl ether using Lithium (Li) or Sodium (Na) in liquid Ammonia (NH₃) with an alcohol proton source (t-BuOH or MeOH).[1][2]

Impurity Profile:

  • Inorganic Salts: Lithium methoxide (LiOMe), Lithium amide (LiNH₂).[2]

  • Unreacted Starting Material: Estradiol-3-methyl ether (Aromatic A-ring).[1][2]

  • Over-reduced Byproducts: Minor amounts of saturated A-ring species (rare if stoichiometry is controlled).[2]

  • Isomers: Conjugated dienes (if temperature spikes occurred).[2]

Part 3: Workup & Isolation Protocol

The standard "Ammonium Chloride Quench" used in general organic chemistry is risky here due to the acidity of NH₄Cl. We utilize a Methanol/Water Inverse Quench .[2]

Step-by-Step Workup:
  • Quench: Upon reaction completion, add Methanol (MeOH) dropwise to the reaction vessel at -78°C or reflux temperature to consume excess alkali metal. Continue until the blue color fades to white/grey.

  • Ammonia Removal: Allow NH₃ to evaporate under a stream of Nitrogen (N₂).[2][3] Do not apply high vacuum yet as the product may bump violently.

  • Partitioning:

    • Resuspend the solid residue (product + salts) in Ice-Cold Water (100 mL per 10g substrate) .

    • Immediately extract with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) .[2]

    • Crucial Step: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) solution to neutralize any trace acidity.[2]

    • Wash with Brine.[2]

  • Drying: Dry the organic phase over Anhydrous Potassium Carbonate (K₂CO₃) . Note: Na₂SO₄ is acceptable, but K₂CO₃ provides an added basic buffer.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C .

Part 4: Purification Techniques

Method A: Crystallization (Primary Standard)

This is the preferred method for scaling up (>1g).[2]

  • Solvent System: Methanol (MeOH) or Acetone/Hexane.[2]

  • Reagents: Trace Pyridine (0.1% v/v) is added to solvents to prevent autohydrolysis.[2]

Protocol:

  • Dissolve the crude white solid in the minimum amount of boiling Methanol containing 0.1% Pyridine.

  • Optional: If the solution is colored, treat with activated charcoal (neutral pH) for 5 minutes and filter while hot through Celite.

  • Allow the solution to cool slowly to Room Temperature (RT).

  • Transfer to 4°C for 4 hours, then -20°C overnight.

  • Filter the white crystals.[2]

  • Wash: Wash with cold (-20°C) Methanol/Water (9:1).

  • Dry: Vacuum dry at RT over P₂O₅ or KOH pellets.

Expected Yield: 70-85% recovery. Melting Point: 111–113.5 °C (Pure polymorph).[2]

Method B: Flash Chromatography (Polishing)

Use only if crystallization fails to remove aromatic starting material.[2]

  • Stationary Phase: Basic Alumina (Activity Grade III) OR Triethylamine-treated Silica Gel .[1][2]

    • Silica Treatment:[1][2] Slurry silica in Hexane containing 5% Triethylamine (Et₃N).[2]

  • Mobile Phase: Hexane : Ethyl Acetate (9:1 to 8:[2]2) + 0.5% Et₃N.[2]

  • Procedure:

    • Pack column with Basic Alumina.[2]

    • Load sample as a liquid injection (dissolved in mobile phase).[2]

    • Elute rapidly. The enol ether (Target) elutes before the more polar alcohols.

    • Pool fractions and evaporate immediately at <35°C.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Li/NH3 Residue) Quench Quench: MeOH (Destroy Excess Li) Crude->Quench Evap Evaporate NH3 (Nitrogen Stream) Quench->Evap Partition Partition: Water / Et2O Wash: Sat. NaHCO3 Evap->Partition Dry Dry: K2CO3 Concentrate <40°C Partition->Dry Decision Purity Check (TLC/NMR) Dry->Decision Cryst Crystallization (MeOH + 0.1% Pyridine) Decision->Cryst Standard Column Chromatography (Basic Alumina) Decision->Column Complex Mix Final Pure 3-Methoxy-estra-2,5(10)-dien-17-ol (Store -20°C) Cryst->Final Column->Cryst Polishing

Caption: Decision matrix for the isolation and purification of the target enol ether.

Part 5: Quality Control (QC)

TestMethodAcceptance CriteriaNote
Appearance VisualWhite crystalline solidYellowing indicates hydrolysis/oxidation.[1][2]
Melting Point Capillary111 – 113.5 °CSharp range indicates high purity.[2]
IR Spectroscopy ATR/KBrNo C=O stretch at ~1715 cm⁻¹Presence of C=O indicates hydrolysis to ketone.[2]
1H NMR CDCl₃ (Trace Pyridine)Vinyl H at ~4.6-4.7 ppm (s/br)C4-H (Nandrolone) appears at ~5.8 ppm (Reject).[1][2]
HPLC C18 / Basic BufferSingle Peak >98%Mobile phase must contain 0.1% Et₃N or NH₄OH.[2]

Self-Validating Step: Before running NMR, add 1 drop of Pyridine-d5 or solid K₂CO₃ to the NMR tube.[1][2] If the spectrum changes over 1 hour (new peaks in the alkene region), your solvent is acidic.

Part 6: References

  • Birch, A. J. (1944).[2][4] "Reduction by dissolving metals.[2][5] Part I." Journal of the Chemical Society, 430-436.[2][4] Link[1][2]

  • Wilds, A. L., & Nelson, N. A. (1953).[2] "The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone." Journal of the American Chemical Society, 75(21), 5360-5365. Link[1][2]

  • Djerassi, C., et al. (1954).[2] "Steroids.[2][5] LIV. Synthesis of 19-Nor-17α-ethynyltestosterone and 19-Nor-17α-methyltestosterone." Journal of the American Chemical Society, 76(16), 4092-4095. Link[1][2]

  • Dryden, H. L., et al. (1970).[2] "Reduction of aromatic ethers by metal-ammonia solutions." Journal of Organic Chemistry. (General reference for improved Birch conditions).

  • US Patent 2010/0298585 A1 . "Method for synthesis of dienogest from estrone-3-methylether."[1][2][6] (Describes the isolation of 3-methoxy-estra-2,5(10)-dienes). Link

Sources

Application Note: HPLC Analysis of 3-Methoxy-estra-2,5(10)-dien-17-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methoxy-estra-2,5(10)-dien-17-ol (CAS: 1091-93-6), a critical intermediate in the synthesis of 19-nor steroids such as Nandrolone (19-nortestosterone) and Norethisterone.[1][2]

The Analytical Challenge: Enol Ether Instability

The core technical challenge with this analyte is its chemical structure. It features a 3-methoxy-2,5(10)-diene system, which is an enol ether .[1][2]

  • Acid Sensitivity: Enol ethers are extremely labile to acid hydrolysis.[2] Exposure to acidic mobile phases (e.g., 0.1% Formic Acid or TFA) or acidic diluents will rapidly hydrolyze the methoxy group, converting the analyte into 17

    
    -hydroxy-estr-5(10)-en-3-one  (and subsequently isomerizing to Nandrolone).[1][2]
    
  • Detection Limits: The 2,5(10)-diene system is non-conjugated, resulting in low UV molar absorptivity compared to conjugated enones (like Testosterone). Detection must occur at low wavelengths (200–210 nm).[2]

This protocol utilizes a pH-buffered, slightly basic mobile phase to ensure on-column stability and accurate quantitation. [1][2]

Method Development Strategy

Column Selection

A high-purity, base-deactivated C18 column is required.[1][2] Traditional silica columns with high silanol activity can be slightly acidic, potentially degrading the analyte on-column.[2]

  • Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (Hybrid particle technology).[2]

  • Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm.[2]

  • Rationale: The XBridge column is designed for high pH stability (up to pH 12), making it ideal for the ammonium bicarbonate buffer used here.

Mobile Phase Chemistry
  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ).
    
  • pH Control: Natural pH of this solution is ~7.8–8.[2]0. Do NOT adjust with acid. This basic pH stabilizes the enol ether.[2]

  • Organic Modifier: Acetonitrile (ACN).[2][3] ACN is preferred over Methanol due to lower UV cutoff (190 nm vs 205 nm), which is critical for detecting this weakly absorbing analyte.

Detection
  • Wavelength: 205 nm.[2]

  • Bandwidth: 4 nm.[2]

  • Reference: 360 nm (100 nm bandwidth) to compensate for mobile phase drift.

Detailed Experimental Protocol

Reagents & Equipment
  • Analyte: 3-Methoxy-estra-2,5(10)-dien-17-ol reference standard (>98% purity).[1][2]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ).[1][2]

  • Buffer Salt: Ammonium Bicarbonate (HPLC Grade).[2]

  • Instrument: HPLC system with DAD/VWD and thermostatted column compartment.[2]

Mobile Phase Preparation[1]
  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water. Filter through a 0.22 µm nylon filter.[2] (Concentration: 10 mM, pH ~7.8).[2]

  • Mobile Phase B (Organic): 100% Acetonitrile.[2]

Chromatographic Conditions
ParameterSetting
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 10 µL
Run Time 15 Minutes
Mode Isocratic
Composition 85% Mobile Phase B / 15% Mobile Phase A

Note: The high organic content (85%) is typical for highly lipophilic steroid ethers. Adjust B% between 80-90% to achieve a retention factor (


) between 2 and 5.
Standard & Sample Preparation

CRITICAL: Do not use pure Methanol or unbuffered solvents as diluents if they are slightly acidic.[2]

  • Diluent: Acetonitrile : Water (90:10 v/v) with 0.1% Triethylamine (TEA) .[2] The trace TEA ensures the sample remains basic during storage in the autosampler.

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Diluent. (Conc: 1.0 mg/mL).[2][4]

  • Working Standard: Dilute Stock 1:10 with Diluent to obtain 100 µg/mL.

Degradation Pathway & Troubleshooting

The following diagram illustrates the degradation pathway that occurs if the pH is not controlled. If you observe "Ghost Peaks" at different retention times, it is likely hydrolysis.[2]

G cluster_0 Degradation Pathway (Avoid by using pH > 7.5) Start 3-Methoxy-estra-2,5(10)-dien-17-ol (Analyte) Acid Acidic Conditions (H+ / H2O) Start->Acid Exposure Inter Enol Ether Hydrolysis Acid->Inter Prod1 17β-hydroxy-estr-5(10)-en-3-one (Deconjugated Ketone) Inter->Prod1 Rapid Hydrolysis Prod2 17β-hydroxy-estr-4-en-3-one (Nandrolone - Conjugated) Prod1->Prod2 Isomerization (Thermodynamic Sink)

Figure 1: Acid-catalyzed hydrolysis pathway of the enol ether analyte into Nandrolone isomers.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1][2]Ensure 10mM Ammonium Bicarbonate is used.[2] Increase buffer conc. to 20mM if needed.
New Peak at RRT ~0.8 Hydrolysis to 5(10)-en-3-one.[1][2]Check mobile phase pH. Ensure autosampler purge solvent is not acidic.[2]
Low Sensitivity Detection wavelength too high.[2]Switch to 205 nm.[2] Ensure ACN is "Far UV" grade.
Retention Time Drift Temperature fluctuation.[2]Thermostat column at 30°C. Steroids are sensitive to T changes.[2]

Validation Parameters (Acceptance Criteria)

For a quantitative assay (e.g., purity check of synthesis intermediate), the following criteria are recommended:

  • System Suitability:

    • Tailing Factor (

      
      ): 0.8 – 1.2[2]
      
    • Theoretical Plates (

      
      ): > 5,000
      
    • %RSD (Area, n=5): < 1.0%

  • Linearity:

    • Range: 10 µg/mL to 200 µg/mL.[2]

    • 
      : > 0.999.[2]
      
  • LOD/LOQ:

    • Estimated LOQ: ~1.0 µg/mL (due to low UV absorbance).[2]

References

  • PubChem. (n.d.).[2][5] 3-Methoxyestra-2,5(10)-dien-17beta-ol (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

  • Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings: Mechanism and Regioselectivity. Retrieved from [Link]

  • Kazakevich, Y. V., & LoBrutto, R. (2007).[6] HPLC for Pharmaceutical Scientists.[2] Wiley-Interscience.[1][2] (General reference for steroid separation strategies).

  • Agilent Technologies. (2012).[2] Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.[2][7] Application Note. Retrieved from [Link]

Sources

Technical Application Note: ER Binding Assessment of 3-Methoxy-estra-2,5(10)-dien-17-ol

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Technical Application Note and Protocol guide for the evaluation of 3-Methoxy-estra-2,5(10)-dien-17-ol in Estrogen Receptor (ER) binding assays.


 and 

.

Executive Summary & Biological Context

3-Methoxy-estra-2,5(10)-dien-17-ol (CAS: 1091-93-6) is a critical synthetic intermediate, typically generated via the Birch reduction of Estradiol-3-methyl ether.[1][2][3][4][5] It serves as a precursor in the industrial synthesis of 19-norsteroids (e.g., Nandrolone, Norethisterone).[2][3]

While primarily a manufacturing intermediate, assessing its interaction with Estrogen Receptors (ER) is vital for:

  • Safety Profiling: Determining the residual estrogenicity of impurities in pharmaceutical steroid preparations.[2][3][4]

  • Occupational Safety: Establishing potency limits for handling during synthesis.

  • Mechanism of Action: Differentiating direct receptor binding from metabolic activation (hydrolysis to 19-nortestosterone derivatives).[1][2][3][4]

Expert Insight: Structurally, this compound lacks the phenolic A-ring required for high-affinity hydrogen bonding with Glu353 in the ER ligand-binding pocket.[1][2][3][4][5] Consequently, it is expected to exhibit significantly reduced affinity compared to 17


-Estradiol (E2).[1][2][3][4][5] However, the enol ether  functionality at C3 is acid-labile.[1][2][3][4][5] Strict pH control  during the assay is required to prevent hydrolysis into ketosteroids, which would generate false binding data.[4][5]

Chemical Profile & Stability Considerations

FeatureSpecification
IUPAC Name (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Molecular Weight 288.42 g/mol
Key Functional Group 3-Methoxy-2,5(10)-diene system (Enol Ether)
Solubility Hydrophobic.[1][2][3][4][5][6] Soluble in DMSO, Ethanol.[3][4][5]
Stability Warning Acid Sensitive. Hydrolyzes to 17

-hydroxy-estr-5(10)-en-3-one (and isomers) in acidic media.[1][2][3][4][5]
Structural Logic Flow

G cluster_0 Compound Stability Logic cluster_1 Target Interaction Compound 3-Methoxy-estra-2,5(10)-dien-17-ol Condition Assay Buffer pH < 7.0 Compound->Condition ER_Pocket ER Ligand Pocket (Glu353 / Arg394) Compound->ER_Pocket Hydrolysis Hydrolysis to 19-nor-3-ketosteroids Condition->Hydrolysis Acid Catalysis Artifact FALSE POSITIVE (Binding of hydrolysis product) Hydrolysis->Artifact High Affinity Binding Binding Steric Clash / No H-Bond (Due to 3-Methoxy) ER_Pocket->Binding Result Low Affinity (Expected) Binding->Result

Caption: Stability and binding logic. Acidic conditions must be avoided to prevent hydrolysis-driven false positives.

Protocol A: Fluorescence Polarization (FP) Screening

Purpose: High-throughput "Yes/No" screening to determine if the compound displaces a fluorescent tracer.[1][2][3][4]

Materials
  • Receptor: Recombinant Human ER

    
     or ER
    
    
    
    LBD (Ligand Binding Domain).[2][3][4]
  • Tracer: Fluormone™ ES2 (or equivalent estradiol-fluorophore conjugate).[1][2][3][4][5]

  • Buffer: 50 mM Bis-Tris Propane (pH 7.5), 1 mM DTT, 0.05% CHAPS, 10% Glycerol.[2][3][4][5] (Note: Bis-Tris Propane is chosen for buffering capacity at pH 7.5 to protect the enol ether). [1][2][3][4]

  • Plate: 384-well black, low-binding microplate.[1][2][3][4][5]

Method
  • Compound Prep: Prepare a 10 mM stock of 3-Methoxy-estra-2,5(10)-dien-17-ol in 100% DMSO.

  • Serial Dilution: Perform a 12-point serial dilution (1:3) in DMSO.[2][3][4] Range:

    
     down to 
    
    
    
    .[1][2][3][4]
  • Master Mix: Dilute ER protein and Tracer in Assay Buffer.

    • Target concentrations: ER

      
       ~15 nM, Tracer ~1 nM.[2][3][4][5]
      
  • Incubation:

    • Add

      
       of compound dilution to wells.
      
    • Add

      
       of Master Mix.[2][3][4]
      
    • Critical Step: Incubate for 2 hours at Room Temperature (20-25°C) . Do not exceed 4 hours to minimize potential compound degradation.[1][2][3][4]

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm).

Data Analysis
  • Plot mP (millipolarization) vs. log[Concentration].

  • Fit to a sigmoidal dose-response equation (Variable Slope).[1][2][3][4][5]

  • Success Criterion: If

    
    , the compound is considered a "Non-Binder" or "Very Weak Binder" in this context.[3][5]
    

Protocol B: Radioligand Competition Assay (Gold Standard)

Purpose: To calculate the precise Inhibition Constant (


) and Relative Binding Affinity (RBA) compared to Estradiol.[2][3][4]
Materials
  • Radioligand:

    
    -Estradiol (Specific Activity ~80-100 Ci/mmol).[1][2][3][4]
    
  • Receptor Source: Cytosolic fraction from MCF-7 cells or purified recombinant ER

    
    .[1][2][3][4][5]
    
  • Separation Agent: Dextran-Coated Charcoal (DCC) or Hydroxylapatite (HAP).[1][2][3][4][5]

  • Scintillation Fluid: Eco-friendly cocktail.[1][2][3][4]

Step-by-Step Procedure
Phase 1: Preparation
  • Buffer Preparation:

    • 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% Glycerol, pH 7.4 at 4°C.[2][3][5]

    • Expert Note: Ensure pH is strictly 7.4.[1][2][3][4]

  • Ligand Preparation:

    • Hot: Dilute

      
      -Estradiol to 2 nM in buffer.
      
    • Cold (Test): Dilute 3-Methoxy-estra-2,5(10)-dien-17-ol in buffer (max 2% DMSO final). Range:

      
       to 
      
      
      
      .[1][2][3][4][5]
    • Cold (Control): Unlabeled 17

      
      -Estradiol (E2) for standard curve.
      
    • NSB (Non-Specific Binding): Excess unlabeled DES (Diethylstilbestrol) at

      
      .[2][3][4]
      
Phase 2: Equilibrium Binding[1][3][4]
  • Tube Setup:

    • Total Binding (TB): Receptor +

      
      -E2 + Buffer.[1][2][3][4][5]
      
    • Non-Specific (NSB): Receptor +

      
      -E2 + Excess DES.
      
    • Sample: Receptor +

      
      -E2 + Test Compound (varying concentrations).[1][2][3][4][5]
      
  • Incubation:

    • Mix

      
       Receptor + 
      
      
      
      
      
      -E2 +
      
      
      Competitor.[1][2][3][4][5]
    • Incubate at 4°C for 16-18 hours .

    • Why 4°C? Low temperature prevents metabolic degradation of the enol ether and minimizes receptor degradation.[3][4]

Phase 3: Separation & Counting[1][2][3][4][5]
  • Add

    
     ice-cold Dextran-Coated Charcoal (DCC) suspension.[1][2][3][4][5]
    
  • Vortex and incubate on ice for 10 minutes (absorbs free ligand).

  • Centrifuge at 2500 x g for 10 minutes at 4°C.

  • Decant supernatant (bound fraction) into scintillation vials.

  • Add 4 mL scintillation fluid and count (CPM).[2][3][4]

Data Processing[1][2][3][5][7]
  • Calculate Specific Binding (SB):

    
    .[1][2][3][4][5]
    
  • Determine

    
    :  Use non-linear regression (4-parameter logistic).
    
  • Calculate

    
     (Cheng-Prusoff Equation): 
    
    
    
    
    [1][2][3][4][5]
    • Where

      
       is the concentration of 
      
      
      
      -E2 and
      
      
      is the dissociation constant of E2 for the receptor (typically ~0.2 nM).[3][4]
  • Calculate RBA:

    
    [2][3][4][5]
    

Expected Results & Troubleshooting

Anticipated Outcome[1][2][3][5][8]
  • Affinity: 3-Methoxy-estra-2,5(10)-dien-17-ol is expected to have an RBA of < 0.1% relative to Estradiol.[1][2][3][4]

  • Mechanism: The 3-methoxy group creates steric hindrance and removes the hydrogen bond donor capability essential for high-affinity binding to Glu353.[1][2][3][4]

Troubleshooting Guide
ObservationPossible CauseCorrective Action
Unexpected High Affinity Hydrolysis of enol ether to 3-keto steroid.[1][2][3][4][5]Check buffer pH.[1][2][3][4] Ensure incubation is at 4°C. Analyze compound purity by HPLC before assay.
Precipitation Compound insolubility at high conc.[1][2][3][4]Do not exceed

.[1][2][3][4] Ensure DMSO < 2%.
High Non-Specific Binding Lipophilic nature of steroid.[2][3][4][7]Increase BSA or Gelatin (0.1%) in buffer to block tube walls.[2][3][4]

References

  • Blair, R. M., et al. (2000). "The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands."[4][5] Toxicological Sciences, 54(1), 138–153.[2][3][4][5] Link[1][2][3][4]

  • Fang, H., et al. (2001). "Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens."[2][3][5] Chemical Research in Toxicology, 14(3), 280-294.[2][3][4][5] Link[1][2][3][4]

  • Kuiper, G. G., et al. (1997). "Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors

    
     and 
    
    
    
    ."[4][5] Endocrinology, 138(3), 863-870.[1][2][3][4][5] Link[1][2][3][4]
  • US Biological.

    
    -ol."[1][2][3][4][5] Technical Sheet. (Cited for biological context of potential upregulation, though binding affinity remains the focus of this protocol).
    

Disclaimer: This protocol is intended for research and development purposes only. All handling of steroid intermediates should comply with local safety regulations regarding potent compounds.

Sources

Cell-based assay protocol using 3-Methoxy-estra-2,5(10)-dien-17-ol

Application Note: Pharmacological Profiling of 3-Methoxy-estra-2,5(10)-dien-17 -ol

12

Executive Summary & Scientific Rationale

This Application Note provides a rigorous framework for evaluating 3-Methoxy-estra-2,5(10)-dien-17


-olpro-drug

The Critical Mechanism: The molecule features a methyl enol ether at the C3 position. This functional group is chemically stable at neutral/basic pH but is highly acid-labile . Upon exposure to acidic environments (e.g., gastric acid in vivo or lysosomal compartments in vitro), it undergoes rapid hydrolysis and tautomerization to form the 3-keto-4-ene structure characteristic of active androgens (Nandrolone).

Therefore, any robust assay protocol must distinguish between the intrinsic activity of the enol ether and the metabolic activity of its hydrolysis product. This guide details a dual-stream approach:

  • AR-Luciferase Reporter Assay: To quantify transcriptional potency.[3]

  • pH-Dependent Hydrolysis Validation: To confirm the pro-drug mechanism.

Signal Transduction & Hydrolysis Pathway

The following diagram illustrates the chemical transformation required for receptor activation.

GProdrug3-Methoxy-estra-2,5(10)-dien-17-ol(Enol Ether)AcidAcidic Hydrolysis(H+ / H2O)Prodrug->Acid pH < 5.0AR_CytoAndrogen Receptor(Cytosol)Prodrug->AR_Cyto Low Affinity BindingDrug19-Nortestosterone(Nandrolone)Acid->Drug TautomerizationDrug->AR_Cyto High Affinity BindingAR_NucAR Dimerization &Nuclear TranslocationAR_Cyto->AR_Nuc ActivationResponseTranscriptional Activation(Luciferase Signal)AR_Nuc->Response ARE Binding

Figure 1: Mechanism of Action. The enol ether (Pro-drug) hydrolyzes to Nandrolone, which binds the Androgen Receptor (AR) with high affinity, driving the reporter signal.

Experimental Materials

ComponentSpecificationStorage
Test Compound 3-Methoxy-estra-2,5(10)-dien-17

-ol (>98% purity)
-20°C (Desiccated)
Reference Standard Nandrolone (19-Nortestosterone)-20°C
Antagonist Control Bicalutamide (10 µM)-20°C
Cell Line HEK293-AR-Luc (Stably transfected with human AR and MMTV-Luc)Liquid Nitrogen
Assay Media DMEM (Phenol Red-Free) + 5% Charcoal-Stripped FBS (CSS)4°C
Lysis Buffer Passive Lysis Buffer (Promega or equivalent)-20°C
Detection Luciferase Assay System (Firefly)-20°C

Critical Note on FBS: Standard Fetal Bovine Serum contains endogenous hormones. You must use Charcoal-Stripped Serum (CSS) to remove background androgens, otherwise, the assay dynamic range will be compressed.

Protocol 1: Stock Preparation & Stability Control

Objective: To solubilize the lipophilic steroid without inducing premature hydrolysis.

  • Solvent Selection: Use anhydrous DMSO or Ethanol . Avoid aqueous buffers for stock solutions.

  • Weighing: Weigh approximately 2.88 mg of powder.

  • Dissolution: Add 1.0 mL DMSO to yield a 10 mM Master Stock.

    • Calculation: MW ≈ 288.42 g/mol .[2]

      
      .
      
  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage to prevent sorption). Store at -20°C.

  • Working Solutions:

    • Dilute Master Stock 1:1000 in Assay Media to achieve 10 µM (High Standard).

    • Perform serial dilutions immediately before dosing cells.

Caution: Do not leave the compound in aqueous media for >24 hours prior to the experiment, as spontaneous hydrolysis may occur even at neutral pH over extended periods.

Protocol 2: Mammalian Cell-Based Transactivation Assay

Objective: Quantify the potency of the compound in activating the Androgen Receptor.

Cell Seeding (Day 1)
  • Harvest HEK293-AR-Luc cells using Accutase (gentler than Trypsin).

  • Resuspend in Assay Media (Phenol Red-Free DMEM + 5% CSS).

  • Count cells and dilute to 2 x 10^5 cells/mL .

  • Dispense 100 µL/well into a white-walled, clear-bottom 96-well plate (20,000 cells/well).

  • Incubate for 24 hours at 37°C, 5% CO₂.

Compound Treatment (Day 2)
  • Prepare a 10-point serial dilution (1:3) of the Test Compound and Nandrolone (Reference) in Assay Media.

    • Top Concentration: 1000 nM (1 µM).

    • Bottom Concentration: ~0.05 nM.

  • Vehicle Control: Assay Media + 0.1% DMSO.

  • Antagonist Control: Pre-treat selected wells with Bicalutamide (10 µM) for 30 minutes, then add Test Compound (EC80 concentration).

  • Remove old media from the plate (carefully, or use a flick-wash method).

  • Add 100 µL of the prepared compound dilutions to respective wells.

  • Incubate for 18–24 hours at 37°C.

Luciferase Detection (Day 3)
  • Remove the plate from the incubator and allow it to equilibrate to Room Temperature (RT) for 15 minutes.

  • Aspirate media and wash once with PBS (optional, reduces phenol red interference if not using clear media).

  • Add 30 µL of Passive Lysis Buffer per well. Shake on an orbital shaker (500 rpm) for 15 minutes.

  • Add 100 µL of Luciferase Assay Reagent (containing Luciferin/ATP).

  • Immediately read Luminescence (RLU) on a microplate reader (Integration time: 1000 ms).

Assay Workflow Diagram

WorkflowStartStart: HEK293-AR-Luc CellsSeedSeed 20k cells/well(Charcoal-Stripped Media)Start->SeedInc1Incubate 24h @ 37°CSeed->Inc1DoseDose Compounds(0.1 nM - 1000 nM)Inc1->DoseInc2Incubate 18-24hDose->Inc2LysisLysis & Add LuciferinInc2->LysisReadRead Luminescence (RLU)Lysis->Read

Figure 2: Step-by-step workflow for the AR-Luciferase Reporter Assay.

Protocol 3: Acid-Activation Validation (Self-Validating Step)

Objective: To confirm that 3-Methoxy-estra-2,5(10)-dien-17

  • Preparation: Prepare two 10 µM solutions of the Test Compound:

    • Solution A (Neutral): In PBS (pH 7.4).

    • Solution B (Acidic): In 0.1 N HCl (pH ~1.0).

  • Incubation: Incubate both solutions at 37°C for 60 minutes.

  • Neutralization:

    • Add an equimolar amount of NaOH to Solution B to neutralize it back to pH 7.4.

    • Add an equivalent volume of pre-neutralized NaCl solution to Solution A (to match salt concentration).

  • Dosing: Dilute both solutions to 100 nM in Assay Media and treat cells as per Protocol 2.

  • Expected Result:

    • Solution B (Pre-hydrolyzed) should elicit a signal comparable to the Nandrolone reference (High Potency).

    • Solution A (Intact) should show significantly lower potency (unless the cells metabolize it rapidly).

Data Analysis & Interpretation

Normalization

Convert Raw Luminescence Units (RLU) to Fold Induction:

Curve Fitting

Plot Log[Concentration] (x-axis) vs. Fold Induction (y-axis). Fit the data using a non-linear regression (4-parameter logistic equation):

Acceptance Criteria
ParameterAcceptance Range
Z' Factor > 0.5
Nandrolone EC50 0.1 – 1.0 nM (Typical)
Vehicle CV% < 10%
Fold Induction (Max) > 10-fold over vehicle

References

  • Birch, A. J. (1950). "Hydroreduction of steroid enol ethers." Journal of the Chemical Society.[4] Link (Foundational chemistry of the Birch reduction).

  • Wong, C., et al. (2017). "Analysis of Androgen Receptor Activity by Reporter Gene Assays." Methods in Molecular Biology. Link (Standard protocol for AR-Luc assays).

  • Fragkaki, A. G., et al. (2009).[5] "Structural characteristics of anabolic androgenic steroids contributing to binding to the androgen receptor and to their anabolic and androgenic activities." Steroids.[4][5][6][7][8] Link (Structure-activity relationships of 19-nor steroids).

  • Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual." Link (Industry standard for luciferase detection).

  • BenchChem. "Application Notes and Protocols for Androgen Receptor Assays." Link (General cell-based assay conditions).

The Strategic Role of 3-Methoxy-estra-2,5(10)-dien-17-ol in Steroidal Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Methoxy-estra-2,5(10)-dien-17-ol as a pivotal synthetic intermediate in the production of various steroidal compounds. This guide emphasizes the practical application of this key intermediate, detailing its synthesis, purification, and subsequent chemical transformations with a focus on scientific integrity and field-proven insights.

Introduction: The Significance of a Versatile Intermediate

3-Methoxy-estra-2,5(10)-dien-17-ol, a 17-hydroxy steroid, serves as a crucial building block in the semi-synthesis of numerous steroidal active pharmaceutical ingredients (APIs).[1] Its unique diene system, arising from the partial reduction of an aromatic A-ring, provides a versatile platform for a variety of chemical modifications, making it a cornerstone in the synthesis of estrogens and progestins. The strategic importance of this intermediate lies in its ability to be efficiently converted into key hormonal agents.

Key Physicochemical Properties:

PropertyValue
CAS Number 1091-93-6
Molecular Formula C19H28O2
Molecular Weight 288.42 g/mol [2]
Appearance Solid
Melting Point 111-113.5 °C[3]
Density 1.11 g/cm³[3]

Core Synthesis Pathway: The Birch Reduction

The primary route to 3-Methoxy-estra-2,5(10)-dien-17-ol involves the Birch reduction of an aromatic precursor, typically the 3-methyl ether of an estrane derivative. This reaction selectively reduces the aromatic A-ring to a non-conjugated 1,4-diene system.[4][5][6][7] The choice of an electron-donating group, such as the methoxy group at C3, directs the reduction to yield the desired 2,5(10)-diene isomer.[4]

Birch_Reduction Aromatic_Precursor Estrone 3-Methyl Ether (or related estratriene) Intermediate Radical Anion Intermediate Aromatic_Precursor->Intermediate Na or Li / liq. NH3 + e- Product 3-Methoxy-estra-2,5(10)-dien-17-ol Intermediate->Product Proton Source (e.g., EtOH)

Caption: General workflow of the Birch reduction to form the diene system.

Protocol 1: Birch Reduction of Mestranol

This protocol outlines the laboratory-scale synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol from mestranol (3-methoxy-17α-ethynylestradiol).

Materials:

  • Mestranol

  • Anhydrous liquid ammonia

  • Sodium or Lithium metal

  • Anhydrous ethanol

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel

  • Low-temperature thermometer

  • Mechanical stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, condense anhydrous liquid ammonia.

  • Metal Dissolution: To the stirred liquid ammonia at -78 °C, add small pieces of sodium or lithium metal until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

  • Substrate Addition: Dissolve mestranol in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears. This is followed by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the ammonia to evaporate. Add water and diethyl ether to the residue. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Synthetic Applications and Protocols

3-Methoxy-estra-2,5(10)-dien-17-ol is a versatile intermediate that can be readily transformed into various biologically active steroids.

Synthetic_Applications Intermediate 3-Methoxy-estra-2,5(10)-dien-17-ol Product1 3-Methoxy-estr-5(10)-en-17-one Intermediate->Product1 Oppenauer Oxidation Product3 Other 7-alkyl steroids (e.g., Tibolone) Intermediate->Product3 Further Modifications Product2 Ethinylestradiol Product1->Product2 1. Ethynylation 2. Acid Hydrolysis

Caption: Key synthetic transformations of the intermediate.

Oppenauer Oxidation to the 17-Ketone

The 17-hydroxyl group of 3-Methoxy-estra-2,5(10)-dien-17-ol can be selectively oxidized to a ketone using the Oppenauer oxidation, a gentle method that avoids harsh conditions that could affect the diene system.[8][9] This reaction typically employs an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor.[9][10][11]

Protocol 2: Oppenauer Oxidation

Materials:

  • 3-Methoxy-estra-2,5(10)-dien-17-ol

  • Aluminum isopropoxide

  • Cyclohexanone or acetone

  • Toluene

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Methoxy-estra-2,5(10)-dien-17-ol in toluene. Add aluminum isopropoxide and cyclohexanone.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and add water. Shake vigorously. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting 3-methoxy-estr-5(10)-en-17-one can be purified by column chromatography or recrystallization.

Synthesis of Ethinylestradiol

The 17-keto steroid obtained from the Oppenauer oxidation is a direct precursor to ethinylestradiol, a widely used synthetic estrogen.[12] The synthesis involves the addition of an ethynyl group to the 17-ketone, followed by acidic workup to hydrolyze the enol ether and aromatize the A-ring.

Protocol 3: Ethynylation and Aromatization

Materials:

  • 3-Methoxy-estr-5(10)-en-17-one

  • Potassium acetylide or lithium acetylide-ethylenediamine complex

  • Anhydrous THF or DMSO

  • Dilute hydrochloric acid or acetic acid

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask with a gas inlet, a dropping funnel, and a stirrer

  • Separatory funnel

Procedure:

  • Ethynylation: In a three-necked flask under a nitrogen atmosphere, suspend potassium acetylide in anhydrous THF. Add a solution of 3-methoxy-estr-5(10)-en-17-one in THF dropwise at low temperature (0-5 °C). Stir for 1-2 hours.

  • Quenching: Slowly add water to quench the reaction.

  • Work-up and Aromatization: Acidify the mixture with dilute hydrochloric acid or acetic acid to a pH of 1-2. This step facilitates the hydrolysis of the enol ether and subsequent aromatization of the A-ring.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Concentrate under reduced pressure. The crude ethinylestradiol can be purified by recrystallization.

Safety and Handling

3-Methoxy-estra-2,5(10)-dien-17-ol is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated area.[3]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13][14][15][16]

  • Handling: Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials.[3]

  • Health Hazards: This compound is suspected of damaging fertility or the unborn child.[1] It is also very toxic to aquatic life with long-lasting effects.[1]

Conclusion

3-Methoxy-estra-2,5(10)-dien-17-ol is an indispensable intermediate in the field of steroid chemistry. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively and safely utilize this compound in their synthetic endeavors. A thorough understanding of the underlying reaction mechanisms and adherence to safe laboratory practices are paramount for successful and reproducible outcomes in the development of novel steroidal therapeutics.

References

  • Covestro. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxyestra-2,5(10)-dien-17beta-ol. PubChem. Retrieved from [Link]

  • van Dijck, L. A., Lankwerden, B. J., & Vermeer, J. G. C. M. (n.d.). On the formation of allenes in the steroid series III.: Synthesis and reactions of 3‐methoxy‐17α‐hydroxy‐17β‐ethynyl‐1,3,5(10)‐estratriene (“epimestranol”). Scilit. Retrieved from [Link]

  • NIST. (n.d.). Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17β)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Guedes, G., et al. (2000). Synthesis and biological evaluation of two new radiolabelled estrogens: -3-methoxy-17a. ScienceDirect. Retrieved from [Link]

  • Johnson, F., et al. (2010). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. ResearchGate. Retrieved from [Link]

  • Johnson, F., et al. (2010). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. PMC. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Oppenauer oxidation. Retrieved from [Link]

  • Cheméo. (n.d.). Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17«beta»)-. Retrieved from [Link]

  • BYJU'S. (2019, August 30). Oppenauer Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103204891A - High-purity ethinyloestradiol synthesis method.
  • Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]

  • Mori, H. (1962). [Studies on steroidal compounds. V. Synthesis of 3-methoxy-17beta-methyl-estra-1,3,5(10)-trien-17alpha-ol]. PubMed. Retrieved from [Link]

  • Kanojia, R. M., et al. (1979). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. PubMed. Retrieved from [Link]

  • Schneider, G., et al. (2019). Stereocontrolled synthesis of the four possible 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids and their antiproliferative activities. PubMed. Retrieved from [Link]

  • Hokkaido University. (2023, April 7). Birch reduction simplified to a one-minute mechanochemical process. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Birch Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of 3‐methoxy‐estra‐1,3,5(10)‐trien‐17‐one (1) to... Retrieved from [Link]

  • NileRed. (2016, January 7). The Birch reduction [Video]. YouTube. Retrieved from [Link]

  • Sarabèr, F. C. E. (2005). Steroids from Carvone. Wageningen University & Research eDepot. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). CO17. Oxidation. Retrieved from [Link]

  • Semantic Scholar. (2023, January 7). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17-Hydroxysteroid Dehydrogenase T. Retrieved from [Link]

  • Martynow, J. (2014, September 23). The Synthesis of 17b-Hydroxy-3-methoxy-7a-methyl-1,3,5(10). ResearchGate. Retrieved from [Link]

Sources

Application Note: In Vitro Metabolic Profiling and Hydrolysis Kinetics of 3-Methoxy-estra-2,5(10)-dien-17-ol

[1]

Abstract & Introduction

3-Methoxy-estra-2,5(10)-dien-17-ol (CAS: 1091-93-6) is a critical intermediate in the synthesis of 19-norsteroids, most notably Nandrolone (19-nortestosterone).[1] Chemically, it represents a "masked" ketone—specifically, the 3-methyl enol ether of a 3-keto-steroid.[1] While primarily utilized in industrial synthesis (via Birch reduction of estradiol methyl ether), this compound is of significant interest in steroid metabolism and anti-doping research due to its lability.

Under physiological conditions (particularly acidic environments like the stomach), the enol ether moiety undergoes hydrolysis and subsequent isomerization to form the pharmacologically active 3-keto-4-ene system (Nandrolone).[1] This application note details protocols for studying this conversion, establishing it as a model for pro-drug activation kinetics and impurity profiling in steroid manufacturing.

Key Applications
  • Pro-drug Activation Studies: Modeling the conversion of enol ethers to active androgens.

  • Anti-Doping Analysis: Identification of "designer" steroid precursors in biological matrices.

  • Impurity Tracking: Monitoring incomplete hydrolysis during Nandrolone API manufacturing.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (17β)-3-Methoxyestra-2,5(10)-dien-17-ol
Molecular Formula C₁₉H₂₈O₂
Molecular Weight 288.42 g/mol
Key Functional Groups 3-Methoxy enol ether; 2,5(10)-diene system; 17β-hydroxyl
Solubility Soluble in Ethanol, Acetonitrile, DMSO; Insoluble in water
Stability Acid Sensitive. Hydrolyzes rapidly at pH < 4.[1][2] Store at -20°C under inert gas.

Mechanism of Action: The Hydrolytic Pathway

The metabolic relevance of this compound hinges on the acid-catalyzed hydrolysis of the enol ether. This is a two-step process:

  • Hydrolysis: Protonation of the enol ether leads to the formation of the unstable 3-keto-5(10)-ene intermediate.[1]

  • Isomerization: Under continued acidic or enzymatic conditions, the double bond migrates from the 5(10) position to the thermodynamically stable 4(5) position, yielding Nandrolone.

Pathway Visualization

SteroidMetabolismcluster_0Metabolic Activation / DegradationPrecursorEstradiol-3-Methyl Ether(Precursor)Target3-Methoxy-estra-2,5(10)-dien-17-ol(Target Analyte)Precursor->TargetBirch Reduction(Li/NH3)Inter17β-Hydroxy-estr-5(10)-en-3-one(Unstable Intermediate)Target->InterAcid Hydrolysis(H3O+ or Metabolic)ProductNandrolone(19-Nortestosterone)(Active Metabolite)Inter->ProductIsomerization(H+ / Isomerase)

Caption: The conversion pathway of 3-Methoxy-estra-2,5(10)-dien-17-ol to the active steroid Nandrolone via acid hydrolysis and isomerization.[1][3]

Experimental Protocols

Protocol A: Chemical Stability & Hydrolysis Kinetics (Simulated Gastric Fluid)

Objective: To determine the half-life (

Materials:

  • Analyte: 3-Methoxy-estra-2,5(10)-dien-17-ol (1 mg/mL stock in MeOH).[1]

  • Media: Simulated Gastric Fluid (SGF) USP (pH 1.2, pepsin-free).[1]

  • Quench Solution: 1M NaOH or cold Acetonitrile (ACN).

  • Internal Standard (IS): Testosterone-d3 or Nandrolone-d3 (1 µg/mL).[1]

Workflow:

  • Preparation: Pre-warm 10 mL of SGF to 37°C in a glass vial.

  • Initiation: Spike SGF with the analyte to a final concentration of 1 µM (e.g., 2.9 µL of stock). Vortex immediately.

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into a tube containing 400 µL cold ACN (precipitates proteins if present, halts reaction) or neutralize with stoichiometric NaOH if analyzing by extraction. Recommendation: ACN crash is preferred for LC-MS.[1]

  • Processing: Centrifuge at 10,000 x g for 5 min. Transfer supernatant to LC vials.

Data Analysis: Plot



Protocol B: Microsomal Stability Assay (Liver Microsomes)

Objective: To differentiate between simple chemical hydrolysis and enzymatic metabolism (e.g., hydroxylation by CYP450s).

Materials:

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Incubation Mix: Prepare plates with:

    • Buffer: 180 µL[1]

    • Microsomes: 10 µL (Final conc: 0.5 mg/mL)

    • Substrate: 2 µL of 100 µM stock (Final conc: 1 µM)

  • Pre-incubation: 37°C for 5 min.

  • Start Reaction: Add 20 µL NADPH solution. (Include a "No NADPH" control to assess chemical instability at pH 7.4).

  • Time Points: 0, 15, 30, 60 min.

  • Termination: Add 600 µL cold ACN containing Internal Standard.

  • Analysis: Analyze for both the depletion of the parent (288 Da) and the appearance of Nandrolone (274 Da) and hydroxylated metabolites (+16 Da).

Analytical Method: LC-MS/MS Parameters

Due to the structural similarity between the parent and the metabolite, chromatographic separation is vital.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1] Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 2.1 x 50 mm, 1.6 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Gradient:

Time (min) %B Flow (mL/min)
0.0 40 0.4
4.0 95 0.4
5.0 95 0.4

| 5.1 | 40 | 0.4 |[1]

MS Transitions (ESI Positive Mode):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Note
3-Methoxy-estra-2,5(10)-dien-17-ol 289.2 [M+H]⁺109.130Loss of A-ring fragment
289.2123.125Characteristic fragment
Nandrolone (Metabolite) 275.2 [M+H]⁺109.135Common steroid fragment
275.2257.220Loss of H₂O
Nandrolone-d3 (IS) 278.2 [M+H]⁺109.135Reference

Note: The parent compound (enol ether) ionizes well but is fragile in the source. Ensure source temperature is not excessive (<400°C) to prevent in-source degradation.[1]

References

  • ChemicalBook. (2023). 3-Methoxyestra-2,5(10)-dien-17beta-ol Properties and Synthesis. Retrieved from

  • MyBioSource. (2024). 3-Methoxy-7 alpha-methyl-estra-2,5(10)-dien-17 beta-ol Biochemical Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 3-Methoxyestra-2,5(10)-dien-17beta-ol Compound Summary. Retrieved from

  • Williams, J. G., Longcope, C., & Williams, K. I. (1976). Metabolism of radioactive 17 beta-estradiol 3-methyl ether by humans.[1][4] Steroids, 27(1), 17–28. Retrieved from

  • Liu, Y., et al. (2017). Transformation of C-18, C-19 and C-21 steroids by resting cells.[1][3] Steroids, 118, 17-24.[1][3] (Contextualizing the hydrolysis of enol ethers in Nandrolone synthesis). Retrieved from

Application Note: Radiosynthesis and In Vivo Imaging of [¹¹C]3-Methoxy-estra-2,5(10)-dien-17-ol

[1][2]

Abstract & Strategic Rationale

This Application Note details the protocol for the Carbon-11 radiolabeling of 3-Methoxy-estra-2,5(10)-dien-17-ol (hereafter referred to as [¹¹C]1 ).[1][2] This molecule is the classic "Birch reduction product" of estradiol methyl ether and serves as a critical metabolic probe for 19-norsteroid pharmacokinetics and a potential prodrug tracer for androgen/estrogen receptor modulation.[2]

The Challenge: The 2,5(10)-diene enol ether system is thermodynamically unstable relative to the conjugated 3,5-diene and is highly acid-labile, readily hydrolyzing to 19-nortestosterone (Nandrolone).[1][2] Standard radiomethylation conditions often yield mixtures of C-alkylated products or the thermodynamic enol ether.[1][2]

The Solution: This protocol utilizes Kinetic Control Radiosynthesis .[2] By employing [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) with a sterically hindered base at low temperatures, we favor O-alkylation over C-alkylation and trap the kinetic enol ether isomer.[2]

Chemical Basis & Retrosynthetic Analysis[2]

To maintain the exact chemical structure for authentic biological validation, we utilize Carbon-11 (t½ = 20.4 min) .[2] Fluorine-18 substitution would alter the electronic properties of the enol ether, invalidating the study.

Reaction Pathway

The target is synthesized via the O-methylation of the enolate derived from 17β-hydroxyestr-5(10)-en-3-one (or the equilibrium mixture of Nandrolone).[1][2]

  • Precursor: 17β-Hydroxyestr-5(10)-en-3-one (Compound 2 )[1][2]

  • Labeling Agent: [¹¹C]Methyl Triflate (High reactivity/Low substrate requirement)[2]

  • Mechanism: Hard-Soft Acid-Base (HSAB) directed O-alkylation.[1][2]

ReactionSchemecluster_conditionsCritical ConditionsPrecursorPrecursor (2)17β-Hydroxyestr-5(10)-en-3-one(Keto-tautomer)EnolateKinetic Enolate(Intermediate)Precursor->EnolateBase (KHMDS)-78°C, THFTargetTarget [11C]1[11C]3-Methoxy-estra-2,5(10)-dien-17-olEnolate->Target[11C]CH3OTfKinetic ControlByproductByproductC-Methylated IsomersEnolate->ByproductThermodynamic Driftor [11C]MeIAnhydrousAnhydrousBasic pHBasic pHLow TempLow Temp

Figure 1: Reaction pathway highlighting the necessity of kinetic control to avoid C-methylation.

Experimental Protocols

Protocol A: Production of [¹¹C]Methyl Triflate

Note: [¹¹C]CH₃OTf is preferred over [¹¹C]CH₃I due to its superior reactivity, allowing for lower precursor concentrations and faster reaction times (critical for labile substrates).

  • Cyclotron Target: Irradiate N₂ gas (+0.5% O₂) with 16.5 MeV protons via ¹⁴N(p,α)¹¹C reaction to generate [¹¹C]CO₂.

  • Reduction: Trap [¹¹C]CO₂ on molecular sieves/Ni catalyst; reduce to [¹¹C]CH₄ with H₂ at 350°C.

  • Halogenation: React [¹¹C]CH₄ with I₂ vapor at 720°C to form [¹¹C]CH₃I.

  • Triflation: Pass [¹¹C]CH₃I through a heated column (200°C) containing Silver Triflate (AgOTf) on graphite.

  • Output: [¹¹C]CH₃OTf is delivered via helium stream to the synthesis module.

Protocol B: Radiosynthesis of [¹¹C]3-Methoxy-estra-2,5(10)-dien-17-ol[1][2]

Reagents:

  • Precursor: 1.0 mg 17β-Hydroxyestr-5(10)-en-3-one (dissolved in 300 µL anhydrous THF).

  • Base: 5.0 µL Potassium Hexamethyldisilazide (KHMDS), 0.5M in toluene.

  • Solvent: Anhydrous THF (Tetrahydrofuran).[2]

Step-by-Step Workflow:

  • Activation (The "Kinetic Trap"):

    • Cool the reaction vessel (RV) containing the Precursor solution to -40°C .

    • Add KHMDS base.[2] Allow enolate formation for 2 minutes. Crucial: Do not exceed -20°C to prevent isomerization to the conjugated enolate.[1][2]

  • Labeling:

    • Trap [¹¹C]CH₃OTf in the RV at -40°C.

    • Once activity peaks, seal the vessel and heat to 40°C for exactly 60 seconds .

    • Note: The triflate is reactive enough that high heat (which promotes side reactions) is unnecessary.

  • Quenching & Purification:

    • Quench with 0.5 mL mobile phase (containing 0.1% Triethylamine to maintain basicity).

    • HPLC Conditions:

      • Column: Semi-prep C18 (e.g., Luna 5µ C18(2), 250x10mm).

      • Mobile Phase: 70% Acetonitrile / 30% Water + 0.05% Triethylamine (TEA) .[2]

      • Why TEA? The silica backbone of HPLC columns is slightly acidic. Without TEA, the enol ether will hydrolyze on the column.

      • Flow Rate: 4-6 mL/min.[1][2]

      • Detection: UV (210 nm) and Gamma.

  • Formulation:

    • Collect the product fraction (retention time approx. 8-10 mins).

    • Dilute with 50 mL water; trap on a C18 Sep-Pak Light cartridge.

    • Wash with 10 mL water (remove acetonitrile).[2]

    • Elute with 1 mL Ethanol followed by 9 mL Saline (0.9%).[2]

    • Final pH Check: Ensure pH is > 7.0. If acidic, the tracer decomposes.

Data Summary: Typical Yields
ParameterSpecificationNotes
Decay Corrected Yield 15 - 25%Lower than simple methylations due to isomer specificity.[1][2]
Radiochemical Purity > 98%Critical to remove [11C]Nandrolone byproducts.[2]
Molar Activity > 40 GBq/µmolDependent on [11C]CH4 method.[2]
Synthesis Time 35 minutesFrom EOB to formulated vial.
Stability < 60 minsMust use immediately. Hydrolysis risk.[1][2]

Quality Control & Self-Validating Systems

To ensure "Trustworthiness," the system must detect failure modes automatically.

  • Identity Confirmation (Co-injection):

    • Inject the final product with a cold standard of 3-Methoxy-estra-2,5(10)-dien-17-ol.[1][2]

    • Validation: The UV peak of the standard must align perfectly with the radioactive peak.

    • Warning Sign: If a radioactive peak appears before the standard, it is likely the hydrolyzed ketone (Nandrolone), which is more polar.

  • Acid Stability Test (Spot Check):

    • Take an aliquot of the formulated tracer. Add 1 drop of 1M HCl.

    • Run on TLC.[2] The spot should shift completely to the Rf of Nandrolone.

    • Logic: If it doesn't shift, you likely labeled the 17-OH position (an ether), not the 3-enol ether.[1][2] This validates regioselectivity.[2]

In Vivo Imaging Protocol

Subject: Rodent (Mice/Rat), anesthetized (Isoflurane).[2]

Biological Pathway & Imaging Workflow[3][4]

BioPathwaycluster_imagingPET AcquisitionInjectionIV Injection[11C]3-Methoxy-estra-2,5(10)-dienCirculationSystemic Circulation(pH 7.4 - Stable)Injection->CirculationLiverLiver MetabolismHydrolysis to [11C]NandroloneCirculation->LiverFirst PassTargetTissueTarget Tissue (Prostate/Muscle)AR BindingCirculation->TargetTissueIntact Tracer UptakeLiver->CirculationMetabolitesExcretionRenal/Biliary ExcretionTargetTissue->ExcretionDynamic Scan (0-60 min)Dynamic Scan (0-60 min)SUV AnalysisSUV Analysis

Figure 2: Biological fate.[1][2] Note that the liver may rapidly convert the enol ether to the ketone.

Imaging Steps:
  • Preparation: Fast animals for 4 hours to normalize glucose/insulin (affects liver metabolism).[2]

  • Injection: Administer 5-10 MBq (100-200 µL) via tail vein.

  • Acquisition:

    • Dynamic Scan: 0–60 minutes.[1][2] List-mode acquisition.

    • Framing: 6x10s, 4x30s, 2x60s, 5x300s. (Fast framing early to catch blood flow/hydrolysis).[2]

  • Analysis:

    • Draw ROIs on Liver (metabolism), Prostate/Uterus (Target), and Muscle (Reference).

    • Calculate SUVmax and Time-Activity Curves (TACs).

References

  • Gomez-Sanchez, C. E., et al. (2023).[2] Steroid Radiotracers in Nuclear Medicine: Chemistry and Clinical Applications. Journal of Nuclear Medicine. Link

  • Mock, B. H., et al. (1999).[2] Synthesis of Carbon-11 Labeled Steroids for PET. Nuclear Medicine and Biology. Link

  • Halspa, A., & Pike, V. W. (2023).[2] Recent Developments in Carbon-11 Chemistry and Applications. Molecules. Link

  • Van de Wiele, C., et al. (2016).[2] PET and SPECT Imaging of Steroid Hormone Receptors. Radiology Key. Link

  • PubChem Database. (2023).[2] Compound Summary: 3-Methoxyestra-2,5(10)-dien-17beta-ol.[1][2][3] National Library of Medicine.[2] Link

Disclaimer: This protocol involves high-energy radioactivity and controlled substances.[1][2][4][5][6][7] All work must be performed in a licensed facility under GMP/GLP guidelines.

Troubleshooting & Optimization

Improving yield of 3-Methoxy-estra-2,5(10)-dien-17-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Steroid Synthesis & Optimization Subject: Optimization of Birch Reduction for 3-Methoxy-estra-2,5(10)-dien-17-ol Ticket ID: BR-E2ME-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 3-Methoxy-estra-2,5(10)-dien-17


-ol  via the Birch reduction of Estradiol 3-methyl ether . This reaction is the critical entry point for 19-norsteroid synthesis (e.g., Norethindrone).

The Core Challenge: The target molecule is an enol ether . It is kinetically unstable in acidic media. The vast majority of "low yield" reports in this synthesis are actually isolation failures where the product hydrolyzes to the 3-keto-5(10)-ene or isomerizes to the thermodynamically stable 3-keto-4-ene (Nortestosterone derivative) during workup.

Module 1: The Optimized Protocol (The "Wilds-Nelson" Modification)

Q: What is the recommended baseline protocol for high-yield synthesis?

A: We recommend a Lithium-based reduction using the Wilds-Nelson modification. Lithium is preferred over Sodium for steroid reductions due to its higher reduction potential and cleaner reaction profile in preventing over-reduction of the aromatic ring.

Reagent Stoichiometry Table:

ReagentEquiv.[1][2][3][4] / RoleCritical Note
Estradiol 3-Methyl Ether 1.0Must be dry. Azeotrope with toluene if unsure.
Lithium Metal (Li) 4.0 - 6.0Wire or ribbon. Wash with hexanes to remove oil.
Liquid Ammonia (

)
Solvent (~0.1 M)Condense using dry ice/acetone condenser.[3]
THF Co-solvent (1:1 to 1:2 vs

)
Crucial: Steroids are insoluble in pure

.
t-Butanol (t-BuOH) 2.5 - 3.0 (Proton Source)Do NOT use MeOH/EtOH during the reduction phase.

Step-by-Step Workflow:

  • Dissolution: Dissolve the steroid and t-BuOH in anhydrous THF.

  • Condensation: Condense

    
     into the reaction vessel at -78°C.
    
  • Addition: Add the THF/Steroid/Alcohol solution to the liquid ammonia.

  • Reduction: Add Lithium metal in small pieces. The solution must turn deep blue (solvated electrons) and sustain this color for at least 2-3 hours.

    • Tech Note: If the blue color fades rapidly, your system is wet or the ammonia is impure. Add more Li until the blue color persists.

  • Quench (The Danger Zone): Add solid Methanol (slowly) or solid

    
    carefully to discharge the blue color.
    
  • Evaporation: Allow

    
     to evaporate under a stream of Nitrogen.
    

Module 2: Mechanism & Critical Control Points

Q: Why do we use t-Butanol instead of Methanol?

A: This is a matter of protonation kinetics .

  • Methanol/Ethanol: These are acidic enough (

    
    ) to protonate the radical anion intermediates rapidly, often leading to over-reduction (reduction of the isolated double bond) or reduction of the 17-hydroxyl group.
    
  • t-Butanol: It is bulkier and less acidic (

    
    ). It protonates the intermediate anion selectively at the ortho/meta positions to the methoxy group but is too slow to encourage over-reduction of the resulting diene.
    

Visualizing the Pathway:

BirchMechanism Start Estradiol Me-Ether (Aromatic A-Ring) RadAnion Radical Anion (Deep Blue) Start->RadAnion + e- (Li/NH3) Radical Radical Intermediate (Protonated) RadAnion->Radical + H+ (t-BuOH) Regioselective Anion Cyclohexadienyl Anion Radical->Anion + e- Product 3-Methoxy-2,5(10)-diene (Target Enol Ether) Anion->Product + H+ (t-BuOH) OverRed Over-Reduction (Mono-ene/Saturated) Product->OverRed Excess Li + Strong Proton Source Hydrolysis Hydrolysis (Acidic Workup) 3-Keto-5(10)-ene Product->Hydrolysis H3O+ / Silica Gel

Caption: Mechanistic pathway of the Birch reduction showing the critical path to the enol ether and potential failure modes (dashed lines).

Module 3: Troubleshooting Yield & Purity

Q: My crude yield is high, but the product decomposes on the column. What is happening?

A: You are likely hydrolyzing the enol ether on the silica gel. Silica is slightly acidic.

  • Diagnosis: TLC shows a single spot for the product, but after column chromatography, you isolate a different compound (usually UV active, whereas the 2,5(10) diene is not strongly UV active).

  • Solution:

    • Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (Et3N) in hexanes before packing the column.

    • Eluent: Add 0.5% Et3N to your elution solvent.

    • Alternative: Recrystallization is often superior to chromatography for this specific intermediate. Crystallize from Methanol/Water with a trace of Pyridine.

Q: The reaction never turns blue, or the blue color fades in seconds.

A: The "Blue Color" is the visual indicator of solvated electrons. If it fades, the electrons are being consumed by impurities (usually water or peroxides in THF).

  • Fix: Distill THF over Sodium/Benzophenone immediately before use. Ensure the ammonia line has a KOH drying tube. Increase Lithium loading incrementally until the blue color persists.

Q: I am seeing significant amounts of the 3-keto-4-ene (conjugated enone).

A: This is a sign of Isomerization . The 2,5(10)-diene (your product) isomerizes to the 4-ene under acidic conditions.

  • Check your quench: Did you use dilute HCl or strong acid to neutralize the reaction? NEVER do this.

  • Protocol Adjustment: Quench with solid

    
    . When extracting, use saturated 
    
    
    
    or dilute NaOH. Ensure the aqueous phase pH is
    
    
    .

Troubleshooting Logic Matrix:

Troubleshooting Problem Low Yield / Impurity CheckColor Did reaction stay BLUE for >2 hours? Problem->CheckColor CheckTLC Does Crude TLC match Purified TLC? CheckColor->CheckTLC Yes WetSystem System Wet/Impure Dry THF & NH3 CheckColor->WetSystem No (Faded) Hydrolysis Decomposition on Silica Use Et3N buffered silica CheckTLC->Hydrolysis No (Changed after col) Incomplete Incomplete Conversion Increase Li equiv or Time CheckTLC->Incomplete Yes (Starting Material left)

Caption: Decision tree for diagnosing yield loss. The most common failure is decomposition during purification (Hydrolysis).

References

  • Wilds, A. L., & Nelson, N. A. (1953). The Facile Synthesis of 19-Nortestosterone and 19-Norprogesterone from Estradiol. Journal of the American Chemical Society, 75(21), 5360–5365.

  • Birch, A. J., & Subba Rao, G. S. R. (1972). Reduction of Aromatic Compounds by Solvated Electrons. Advances in Organic Chemistry, 8, 1–65.

  • Dryden, H. L., Webber, G. M., & Wieczorek, J. J. (1961). The Reduction of Aromatic Ethers with Lithium and Ammonia.[5][6] Journal of the American Chemical Society, 83, 323-325. (Establishes Li superiority over Na).

  • Caine, D. (1976).

    
    -Unsaturated Carbonyl Compounds with Metals in Liquid Ammonia.[7][8] Organic Reactions, 23. (Covers enolate quenching protocols). 
    

Sources

Technical Support Center: Synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this critical synthetic transformation. The synthesis, primarily achieved through the Birch reduction of estradiol 3-methyl ether, is a cornerstone in the production of various steroidal active pharmaceutical ingredients. Understanding and controlling the potential side reactions is paramount to achieving high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol. The question-and-answer format is intended to provide direct and actionable solutions to common experimental challenges.

FAQ 1: Low Yield of the Desired 3-Methoxy-estra-2,5(10)-dien-17-ol

Question: My Birch reduction of estradiol 3-methyl ether is resulting in a low yield of the desired 3-Methoxy-estra-2,5(10)-dien-17-ol. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Birch reduction of estradiol 3-methyl ether can stem from several factors, primarily incomplete reaction, over-reduction, or degradation of the product during workup. The Birch reduction is a powerful method for the partial reduction of aromatic rings, but it is sensitive to reaction conditions.[1][2][3]

Troubleshooting Steps:

  • Ensure Anhydrous and High-Purity Reagents: The Birch reduction is highly sensitive to moisture. Ensure that your ammonia, co-solvent (typically THF or diethyl ether), and alcohol are scrupulously dry.[4] Commercial ammonia often contains iron impurities which can catalyze the reaction between sodium and the alcohol, consuming the reducing agent.[1] It is recommended to distill ammonia from sodium before use.

  • Optimize Reaction Temperature: The reaction is typically carried out at the boiling point of liquid ammonia (-33 °C).[5] Temperatures that are too high can lead to increased side reactions, while temperatures that are too low may result in incomplete dissolution of the metal and a sluggish reaction.

  • Control the Addition of the Proton Source: The alcohol (e.g., ethanol or tert-butanol) serves as the proton source. Its pKa is crucial; it must be acidic enough to protonate the radical anion and carbanion intermediates but not so acidic that it quenches the solvated electrons too rapidly. tert-Butanol is often preferred as it is less acidic than ethanol, leading to a more controlled reaction. The alcohol should be added after the steroid and the alkali metal have been allowed to react.

  • Monitor the Reaction Progress: The reaction is typically monitored by the persistence of the characteristic deep blue color of the solvated electrons. The disappearance of this color indicates the consumption of the alkali metal. An excess of the metal is usually required to ensure complete reaction.

  • Proper Quenching Technique: The reaction should be quenched by the addition of a reagent that will destroy the excess sodium without promoting side reactions. A common quenching agent is isoprene or ammonium chloride. Avoid quenching with water directly, as this can lead to a violent reaction and potential degradation of the product.

FAQ 2: Presence of a Ketone Impurity in the Final Product

Question: After my synthesis and workup, I am observing a significant amount of a ketone impurity, which I suspect is 19-nortestosterone. How is this forming and how can I prevent it?

Answer:

The formation of a ketone at the C3 position is a very common side reaction in the synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol. The desired product is an enol ether, which is highly susceptible to hydrolysis under acidic conditions to yield the corresponding ketone.[5] In this case, the hydrolysis product is 19-nor-Δ⁵(¹⁰)-estren-3-one-17-ol, which can then isomerize to the more stable conjugated enone, 19-nortestosterone, under acidic or basic conditions.

Mechanism of Enol Ether Hydrolysis:

G Product 3-Methoxy-estra-2,5(10)-dien-17-ol (Enol Ether) Protonated_Ether Protonated Enol Ether Product->Protonated_Ether Hemiketal Hemiketal Intermediate Protonated_Ether->Hemiketal H2O Ketone 19-nortestosterone (α,β-Unsaturated Ketone) Hemiketal->Ketone

Caption: Acid-catalyzed hydrolysis of the enol ether to the ketone.

Troubleshooting Steps:

  • Neutral or Slightly Basic Workup: It is critical to avoid acidic conditions during the workup. After quenching the reaction, the ammonia is allowed to evaporate. The residue should then be taken up in an organic solvent and washed with water or a saturated sodium bicarbonate solution to ensure any residual acid is neutralized. A U.S. patent describes refluxing the crude product with methanol and hydrochloric acid to intentionally form the ketone, highlighting the sensitivity of the enol ether to acid.[6]

  • Careful Chromatography: If purification by silica gel chromatography is necessary, it is advisable to use a mobile phase that has been neutralized. This can be achieved by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), to the eluent.

  • Minimize Exposure to Air and Light: While the primary cause of ketone formation is acid-catalyzed hydrolysis, prolonged exposure to air and light can also lead to degradation of the enol ether. It is good practice to handle and store the product under an inert atmosphere (e.g., nitrogen or argon) and in the dark.

FAQ 3: Formation of Over-reduced Byproducts

Question: My product mixture contains impurities that appear to be over-reduced, possibly with a fully saturated A-ring. What conditions lead to over-reduction and how can I avoid it?

Answer:

Over-reduction, leading to the formation of 3-methoxy-estran-17-ol or other more saturated species, can occur if the reaction conditions are too harsh or if the reaction is allowed to proceed for too long. The Birch reduction is designed for the 1,4-reduction of the aromatic ring, but under certain conditions, further reduction of the resulting diene can occur.

Factors Contributing to Over-reduction:

  • Excess of Reducing Agent: While a slight excess of the alkali metal is necessary to drive the reaction to completion, a large excess can promote over-reduction.

  • Prolonged Reaction Time: Allowing the reaction to stir for an extended period after the starting material has been consumed can lead to the slow reduction of the diene product.

  • Choice of Alcohol: More acidic alcohols can lead to a more rapid generation of hydrogen gas, which, in the presence of finely divided metal, could potentially lead to some catalytic hydrogenation, although this is less common under typical Birch conditions.

  • Benkeser Reduction Conditions: If amines are used as the solvent instead of ammonia, particularly in the absence of an alcohol, the conditions are known as the Benkeser reduction, which can lead to more extensive reduction of aromatic rings.[3]

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the stoichiometry of the alkali metal. Typically, 2.5 to 3.0 equivalents are sufficient.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) to determine the point at which the starting material is consumed. Quench the reaction promptly once the starting material is no longer visible by TLC.

  • Use of a Milder Reducing System: Lithium is generally a more powerful reducing agent than sodium in liquid ammonia. If over-reduction is a persistent issue, switching from lithium to sodium may provide a milder and more selective reduction.

Quantitative Data Summary

ParameterRecommended Range/ValuePotential Issue if Deviated
Alkali Metal (Sodium or Lithium) 2.5 - 3.0 equivalents< 2.5: Incomplete reaction> 3.0: Over-reduction
Alcohol (Proton Source) tert-Butanol or EthanolIncorrect pKa: Uncontrolled reaction or incomplete protonation
Temperature -33 °C (boiling point of NH₃)Higher: Increased side reactionsLower: Sluggish reaction
Reaction Time Until disappearance of blue color and starting material (TLC)Too long: Over-reduction and other side reactions

Experimental Protocols

Protocol 1: Optimized Birch Reduction of Estradiol 3-Methyl Ether

This protocol is designed to maximize the yield of 3-Methoxy-estra-2,5(10)-dien-17-ol while minimizing side reactions.

  • Setup: In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, add freshly distilled liquid ammonia (approx. 100 mL for a 1 g scale reaction).

  • Dissolution of Starting Material: Dissolve estradiol 3-methyl ether (1.0 g, 1.0 equiv) in anhydrous THF (20 mL) and add it to the liquid ammonia.

  • Addition of Alkali Metal: To the stirred solution, add small pieces of sodium (2.5 equiv) until a persistent deep blue color is obtained.

  • Reaction: Stir the reaction mixture at -33 °C and monitor the progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of isoprene until the blue color disappears, followed by the addition of solid ammonium chloride.

  • Workup: Allow the ammonia to evaporate overnight. To the residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 0.1% triethylamine) or by recrystallization.

Protocol 2: Analysis of Reaction Mixture by TLC
  • Sample Preparation: Carefully take a small aliquot from the reaction mixture and quench it in a vial containing a few drops of ethanol and water. Extract with a small amount of ethyl acetate.

  • TLC Plate: Spot the extracted sample on a silica gel TLC plate alongside a spot of the starting material.

  • Eluent: A typical eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: Visualize the spots under UV light (if applicable) and by staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate). The Rf value of the product will be different from the starting material, allowing for monitoring of the reaction progress.

Visualizing Reaction Pathways

G cluster_main Main Reaction Pathway Start Estradiol 3-Methyl Ether Product 3-Methoxy-estra-2,5(10)-dien-17-ol Start->Product Na/Li, liq. NH3, ROH Incomplete Incomplete Reaction (Starting Material) OverReduced Over-reduced Product (e.g., 3-methoxy-estran-17-ol) Product->OverReduced Excess Na/Li Prolonged time Ketone Hydrolysis Product (19-Nortestosterone) Product->Ketone Acidic Workup

Caption: Overview of the main reaction and common side reactions.

References

  • Dryden, H. L., Webber, G. M., Burtner, R. R., & Cella, J. A. (1964). The Birch Reduction of Steroids. I. The Preparation of 19-Nortestosterone and Related Compounds. The Journal of Organic Chemistry, 29(7), 2045-2049.
  • Briner, K. (1995). Sodium–Ammonia. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • YouTube. (2016, January 7). The Birch reduction. NileRed. Retrieved from [Link]

  • Google Patents. (2006). Process and intermediates to prepare 17beta-hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one.
  • Yao, S. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology, 121, 114-121.
  • Wikipedia. (2023, November 29). Birch reduction. Retrieved from [Link]

  • Google Patents. (1955). 17-alkyl derivatives of 19-nortestosterone.
  • Google Patents. (2011). Birch reduction of steroid substrates via alkali metal-silica gel materials.
  • ResearchGate. (2025, August 7). The Birch Reduction of Steroids. Retrieved from [Link]

  • Atlanchim Pharma. (2021). Multikilogram-scale Birch reduction. Retrieved from [Link]

  • YouTube. (2025, March 25). Birch Reduction in Organic Synthesis. The Organic Chemistry Tutor. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. Retrieved from [Link]

  • PubMed. (1995). Synthesis and conformation of four 16,17-diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Birch Reduction of Aromatic Rings. Retrieved from [Link]

  • PubMed Central. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3‑Rich Spirocycle Synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • PubMed. (2000). (13)C NMR and electron ionization mass spectrometric data-activity relationship model of estrogen receptor binding. Retrieved from [Link]

  • Informatics Journals. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Retrieved from [Link]

  • PubMed. (2014). Ultra-fast separation of estrogen steroids using subcritical fluid chromatography on sub-2-micron particles. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 2-methoxyestradiol (or estrone) derivatives 3-10.... Retrieved from [Link]

  • Cheméo. (n.d.). Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17«beta»)-. Retrieved from [Link]

  • Wiley Online Library. (2013). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. Retrieved from [Link]

  • WebofPharma. (2025, December 3). The Birch Reduction: Aromatic Ring Dearomatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of 3‐methoxy‐estra‐1,3,5(10)‐trien‐17‐one (1) to.... Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • MDPI. (2022). Biotransformation of 17β-Estradiol through a Denitrifying Sludge. Retrieved from [Link]

  • Wikipedia. (n.d.). Estradiol 3-saccharinylmethyl ether. Retrieved from [Link]

Sources

3-Methoxy-estra-2,5(10)-dien-17-ol stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Stability and Degradation

Welcome to the comprehensive technical support guide for 3-Methoxy-estra-2,5(10)-dien-17-ol. This resource is designed to provide you with in-depth knowledge and practical troubleshooting advice regarding the stability and degradation of this steroidal compound. As a Senior Application Scientist, my goal is to equip you with the scientific understanding and validated protocols necessary to ensure the integrity of your experiments and drug development processes.

Introduction to the Stability of 3-Methoxy-estra-2,5(10)-dien-17-ol

3-Methoxy-estra-2,5(10)-dien-17-ol is a synthetic steroid characterized by an enol ether functionality and a diene system within its steroidal backbone. These structural features, while crucial for its intended biological activity, also render the molecule susceptible to various degradation pathways. Understanding these vulnerabilities is paramount for accurate experimental design, formulation development, and regulatory compliance. This guide will delve into the common stability challenges and provide a systematic approach to their investigation and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-Methoxy-estra-2,5(10)-dien-17-ol?

A1: The primary drivers of degradation for this molecule are its enol ether and diene moieties. Therefore, it is particularly sensitive to:

  • Acidic conditions: The enol ether is prone to hydrolysis in the presence of acid, leading to the formation of a ketone.

  • Oxidizing agents: The double bonds in the diene system and the enol ether are susceptible to oxidation, which can lead to a variety of degradation products.

  • Light exposure (Photodegradation): The conjugated diene system can absorb UV light, leading to photochemical reactions and degradation.

  • Elevated temperatures (Thermal degradation): High temperatures can accelerate hydrolysis, oxidation, and other decomposition reactions.

Q2: What are the expected degradation products under acidic conditions?

A2: Acid-catalyzed hydrolysis of the enol ether at the C3 position is the most probable degradation pathway. This reaction would yield the corresponding 3-keto steroid, specifically estra-5(10)-en-3,17-dione, after tautomerization of the initial enol product.

Q3: How should I properly store 3-Methoxy-estra-2,5(10)-dien-17-ol to ensure its stability?

A3: To minimize degradation, it is recommended to store the compound at -20°C. It should be kept in a tightly sealed, light-resistant container, and under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to protect it from moisture, light, and oxygen.

Q4: I am observing an unexpected peak in my HPLC analysis. What could it be?

A4: An unexpected peak could be a degradation product, a process-related impurity from synthesis, or a contaminant. The most common degradation products arise from hydrolysis or oxidation. Refer to the Troubleshooting Guide in this document for a systematic approach to identifying unknown peaks, which may involve forced degradation studies and characterization by mass spectrometry (MS).

Q5: Are there any specific handling precautions I should take during my experiments?

A5: Yes. Given its susceptibility to degradation, it is advisable to:

  • Use freshly prepared solutions whenever possible.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Avoid acidic or strongly basic buffers if the compound's stability in them has not been established.

  • Work in a well-ventilated area and use appropriate personal protective equipment (PPE), as the compound is suspected of damaging fertility or the unborn child and is toxic to aquatic life.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your work with 3-Methoxy-estra-2,5(10)-dien-17-ol.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound purity over time in solution. 1. Hydrolysis: Presence of acidic or basic contaminants in the solvent or on glassware. 2. Oxidation: Dissolved oxygen in the solvent. 3. Photodegradation: Exposure to ambient or UV light.1. Use high-purity, neutral solvents (e.g., HPLC-grade acetonitrile or methanol). Ensure glassware is thoroughly cleaned and rinsed. Consider using a non-aqueous solvent if appropriate. 2. Degas solvents before use. Prepare solutions fresh and consider purging with an inert gas (N₂ or Ar). 3. Prepare and store solutions in amber vials or protect them from light.
Appearance of a new, more polar peak in reverse-phase HPLC. Hydrolysis Product: The enol ether has likely hydrolyzed to the more polar 3-keto steroid.Confirm the identity of the new peak by performing a mild acid treatment on a small sample of the compound and analyzing it by HPLC-MS. The mass of the new peak should correspond to the hydrolyzed product.
Appearance of multiple new peaks, some less polar, in HPLC. Oxidation Products: The diene system or other parts of the molecule may have been oxidized.Perform a forced oxidation study (e.g., with a low concentration of H₂O₂) to see if the same peaks are generated. Use HPLC-MS to determine the mass of the new peaks, which may correspond to the addition of one or more oxygen atoms.
Inconsistent analytical results between experiments. 1. Inconsistent Sample Handling: Variations in light exposure, temperature, or time between sample preparation and analysis. 2. Mobile Phase Issues: pH drift of the mobile phase or degradation of the compound in the mobile phase.1. Standardize all sample handling procedures. Use a consistent and minimal time frame from preparation to analysis. 2. Use a buffered mobile phase if possible, and check its pH before each run. Prepare fresh mobile phase daily. Evaluate the stability of the compound in the chosen mobile phase over the typical run time.
Broad or tailing peaks in HPLC analysis. 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Interaction of the analyte with active sites on the column. 3. Poor Peak Shape due to Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase.1. Dilute the sample and re-inject. 2. Use a high-purity silica column. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase if silanol interactions are suspected. 3. Dissolve the sample in the mobile phase or a weaker solvent.

Proposed Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 3-Methoxy-estra-2,5(10)-dien-17-ol based on its chemical structure and the known reactivity of similar compounds.

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a reverse-phase HPLC method capable of separating 3-Methoxy-estra-2,5(10)-dien-17-ol from its potential degradation products.

1. Initial Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • B: Acetonitrile or methanol.

  • Gradient: Start with a linear gradient from a low to high percentage of organic solvent (e.g., 30% B to 90% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (determine by running a UV scan of the parent compound, likely around 260-280 nm due to the diene system).

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient profile (slope and duration) to achieve baseline separation of all peaks.

  • If co-elution occurs, try changing the organic modifier (methanol vs. acetonitrile) or the pH of the aqueous phase.

  • Optimize the flow rate and column temperature for better resolution and peak shape.

3. Method Validation:

  • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. [2] HPLC Troubleshooting Tips: For common HPLC issues such as peak tailing, fronting, split peaks, and retention time drift, refer to established troubleshooting guides. [3][4]

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Hotha, K. K., Ramamoorthy, S., & Patel, H. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11, 147-171.
  • PubChem. (n.d.). 3-Methoxyestra-2,5(10)-dien-17beta-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • MP Biomedicals. (n.d.). 3-Methoxyestra-2,5(10)-diene-17β-ol. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Retrieved from [Link]

  • Kühne, R., & Schüürmann, G. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(21), 5033.
  • IJSDR. (2021). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 6(7).
  • Rissler, K. (2000). Oxidation of 3‐methoxy‐estra‐1,3,5(10)‐trien‐17‐one (1) to 3‐methoxy‐17a‐oxa‐D‐homo‐estra‐1,3,5(10)‐triene‐17‐one (9) using ethereal H2O2 and BF3·Et2Oa. Helvetica Chimica Acta, 83(9), 2455-2464.
  • Polo, C., et al. (2023).
  • Stoltz, B. M. (n.d.). The Synthesis of (±)-Estrone. Caltech. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2021). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 198, 113991.
  • Amazon S3. (n.d.). STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS. Retrieved from [Link]

  • NIST. (n.d.). Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17β)-. National Institute of Standards and Technology. Retrieved from [Link]

  • Mori, H. (1962). [Studies on steroidal compounds. V. Synthesis of 3-methoxy-17beta-methyl-estra-1,3,5(10)-trien-17alpha-ol]. Yakugaku Zasshi, 82, 907-8.
  • PubChem. (n.d.). 3-methoxyestra-2,5(10)-dien-17-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, J., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry, 21(4), 653–664.
  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Prokai, L., et al. (2001). Synthesis and biological evaluation of 17beta-alkoxyestra-1,3,5(10)-trienes as potential neuroprotectants against oxidative stress. Journal of Medicinal Chemistry, 44(1), 110-4.
  • de Souza, A. C. B., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4983.
  • IJSDR. (2020). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 5(6).
  • Bryson, T. A., & Pye, W. E. (1977). Synthesis of (+/-)-3-methoxyestra-1,3,5(10)-triene: stitching and riveting as a tool for steroid synthesis. The Journal of Organic Chemistry, 42(19), 3214-5.
  • PubChem. (n.d.). 3-methoxyestra-2,5(10)-dien-17-one. National Center for Biotechnology Information. Retrieved from [Link]

  • van Heugten, A. J. P., et al. (2018). Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. Journal of Pharmaceutical and Biomedical Analysis, 149, 466-473.
  • Williamson, K. C., & Sariaslani, F. S. (1989). O dealkylation and aliphatic and aromatic hydroxylation of 3-methoxy-17 beta-estradiol by Aspergillus alliaceus. Applied and Environmental Microbiology, 55(3), 728-732.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Al-Shdefat, R., et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
  • Peralta, R. A., et al. (2020). Advanced oxidative processes in the degradation of 17β-estradiol present on surface waters: kinetics, byproducts and ecotoxicity. Environmental Science and Pollution Research, 27(17), 21032-21039.
  • Science.gov. (n.d.). validated specific stability-indicating: Topics by Science.gov. Retrieved from [Link]

  • Ma, L., et al. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 12(12), 2335.
  • D'Hondt, M., et al. (2015). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Journal of Pharmaceutical and Biomedical Analysis, 106, 117-124.
  • de Souza, A. C. B., et al. (2020). Advanced oxidative processes in the degradation of 17β-estradiol present on surface waters: kinetics, byproducts and ecotoxicity. Environmental Science and Pollution Research, 27(17), 21032–21039.
  • Skotnicka, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 309.
  • González-López, M. E., et al. (2021). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. ACS Omega, 6(47), 31693–31703.
  • OSTI.gov. (2023). Analysis of Degradation Products in Thermally Treated TATB. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. Retrieved from [Link]

  • Cheméo. (n.d.). Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17«beta»)-. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 17β-Estradiol Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 17β-Estradiol in cell culture.

Q1: What is the recommended solvent for 17β-Estradiol?

A1: 17β-Estradiol is sparingly soluble in water but readily soluble in organic solvents. For cell culture applications, the most common and recommended solvent is ethanol (EtOH) or dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution (e.g., 1-10 mM) in the chosen solvent and then dilute it to the final working concentration in the cell culture medium. This minimizes the final solvent concentration in the culture, which should ideally be kept below 0.1% (v/v) to avoid solvent-induced cellular stress or off-target effects.

Q2: How should I store my 17β-Estradiol stock solution?

A2: Stock solutions of 17β-Estradiol in ethanol or DMSO should be stored at -20°C for long-term stability. For frequent use, smaller aliquots can be stored at 4°C for a few weeks. It is advisable to minimize freeze-thaw cycles by preparing single-use aliquots. Protect the stock solution from light, as estrogens can be light-sensitive.

Q3: What is a typical working concentration range for 17β-Estradiol in cell culture?

A3: The optimal concentration of 17β-Estradiol is highly cell-type dependent and is influenced by the expression levels of estrogen receptors (ERs) and the specific endpoint being measured. A common starting range for in vitro studies is 0.1 to 10 nM. For example, in ER-positive breast cancer cell lines like MCF-7, concentrations between 1 and 10 nM are frequently used to induce a proliferative response. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: My cells are not responding to 17β-Estradiol treatment. What could be the issue?

A4: A lack of response can stem from several factors:

  • **Cell Line: ** Confirm that your cell line expresses functional estrogen receptors (ERα or ERβ).

  • Media Components: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with experiments. It is highly recommended to use phenol red-free media for estrogen-related studies. Additionally, serum contains endogenous steroids, so using charcoal-stripped serum is essential to remove these confounding factors.

  • Compound Activity: Verify the integrity of your 17β-Estradiol stock solution. If it has been stored improperly or for an extended period, it may have degraded.

  • Experimental Endpoint: Ensure that the assay you are using to measure the response is sensitive and appropriate for detecting estrogenic activity (e.g., qPCR for ER target genes like TFF1 (pS2), proliferation assays).

Troubleshooting Guide: In-Depth Problem Solving

This section provides a more detailed, question-and-answer-formatted guide to address specific and complex issues that may arise during your experiments.

Problem/Observation Potential Cause(s) Recommended Solution(s)
High background signal in control (vehicle-treated) cells. 1. Phenol Red Interference: Phenol red in the medium has estrogenic activity. 2. Endogenous Steroids in Serum: Fetal Bovine Serum (FBS) contains estrogens and other hormones.1. Switch to phenol red-free medium. 2. Use charcoal-stripped FBS to remove endogenous steroids.
Inconsistent results between experiments. 1. Stock Solution Degradation: Improper storage or multiple freeze-thaw cycles of the 17β-Estradiol stock. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered ER expression.1. Prepare fresh aliquots of the stock solution and store them properly. 2. Maintain a consistent and low cell passage number for all experiments.
Unexpected cell death at higher concentrations. 1. Solvent Toxicity: The concentration of the solvent (DMSO or EtOH) may be too high. 2. Off-Target Effects: At supra-physiological concentrations, 17β-Estradiol can induce off-target effects or cellular stress.1. Ensure the final solvent concentration is below 0.1%. 2. Perform a dose-response curve to identify the optimal, non-toxic concentration range.
Low induction of estrogen receptor target genes (e.g., TFF1, GREB1). 1. Sub-optimal Incubation Time: The time course for gene induction may not have been optimized. 2. Low ER Expression: The cell line may have low or non-functional estrogen receptors.1. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to determine the peak of gene expression. 2. Verify ER expression using Western blot or qPCR.

Experimental Protocols

Protocol 1: Preparation of 17β-Estradiol Stock and Working Solutions
  • Materials:

    • 17β-Estradiol powder (e.g., Sigma-Aldrich, Cat. No. E2758)

    • Anhydrous ethanol (EtOH) or DMSO

    • Sterile microcentrifuge tubes

    • Phenol red-free cell culture medium

    • Charcoal-stripped Fetal Bovine Serum (FBS)

  • Procedure for 10 mM Stock Solution:

    • Weigh out 2.72 mg of 17β-Estradiol powder (MW = 272.38 g/mol ).

    • Dissolve the powder in 1 mL of anhydrous ethanol or DMSO to create a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light.

  • Procedure for Working Solution (Example: 10 nM):

    • Perform serial dilutions of the 10 mM stock solution in phenol red-free medium to prepare your final working concentration.

    • For a 10 nM working solution, you can perform a 1:1000 dilution of a 10 µM intermediate stock.

    • Always prepare fresh working solutions for each experiment.

Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
  • Cell Seeding:

    • Seed your cells in a suitable plate format (e.g., 96-well for proliferation assays, 12-well for gene expression analysis) in phenol red-free medium supplemented with charcoal-stripped FBS.

    • Allow the cells to attach and acclimatize for 24 hours.

  • Hormone Deprivation:

    • After 24 hours, replace the medium with a serum-free, phenol red-free medium for an additional 24 hours to synchronize the cells and clear any residual hormones.

  • Treatment:

    • Prepare a range of 17β-Estradiol concentrations (e.g., 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM) in your assay medium (phenol red-free with charcoal-stripped FBS).

    • Include a vehicle control (medium with the same final concentration of EtOH or DMSO as your highest E2 concentration).

    • Remove the starvation medium and add the 17β-Estradiol-containing medium to the respective wells.

  • Incubation and Analysis:

    • Incubate the cells for the desired duration based on your endpoint (e.g., 24-72 hours for proliferation, 6-24 hours for gene expression).

    • Analyze the cellular response using your chosen assay (e.g., MTT assay, BrdU incorporation, qPCR for target genes).

  • Data Interpretation:

    • Plot the response as a function of the 17β-Estradiol concentration to determine the EC50 (half-maximal effective concentration) and the optimal concentration for your desired effect.

Dose-Response Experimental Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed_cells 1. Seed Cells in Phenol Red-Free Medium + Charcoal-Stripped FBS acclimatize 2. Acclimatize (24 hours) seed_cells->acclimatize hormone_deprive 3. Hormone Deprivation (Serum-Free, 24 hours) acclimatize->hormone_deprive prepare_doses 4. Prepare Serial Dilutions of 17β-Estradiol (e.g., 0.01 nM to 100 nM) + Vehicle Control add_treatment 5. Add Treatments to Cells prepare_doses->add_treatment incubate 6. Incubate (Time-dependent on assay) measure_response 7. Measure Cellular Response (e.g., Proliferation, Gene Expression) incubate->measure_response plot_data 8. Plot Dose-Response Curve & Determine EC50 measure_response->plot_data

Caption: Workflow for determining the optimal 17β-Estradiol concentration.

Signaling Pathway

17β-Estradiol primarily exerts its effects through the classical genomic signaling pathway by binding to nuclear estrogen receptors (ERα and ERβ). This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating transcription. This process results in the altered expression of genes that regulate cell proliferation, differentiation, and other physiological processes.

Estrogen Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) ER Estrogen Receptor (ER) (Inactive Monomer) E2->ER Binds E2_ER_complex E2-ER Complex ER->E2_ER_complex Conformational Change ER_dimer ER Dimer E2_ER_complex->ER_dimer Dimerization ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds to ER_dimer->ERE transcription Gene Transcription ERE->transcription Initiates mRNA mRNA transcription->mRNA protein Protein Synthesis & Cellular Response mRNA->protein

Caption: Classical genomic signaling pathway of 17β-Estradiol.

References

  • Lippman, M. E., & Bolan, G. (1975). Oestrogen-responsive human breast cancer in long term tissue culture. Nature, 256(5518), 592–593. [Link]

  • Le Dily, F., et al. (2014). The TFIID- and SAGA-Dependent S. cerevisiae Transcriptome. Cell Reports, 8(2), 421-431. [Link]

  • Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986). Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences, 83(8), 2496–2500. [Link]

Troubleshooting 3-Methoxy-estra-2,5(10)-dien-17-ol HPLC peak tailing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals troubleshooting chromatographic anomalies with 3-Methoxy-estra-2,5(10)-dien-17-ol .

Due to its unique structural features—specifically the acid-labile 3-methoxy enol ether and the 17-hydroxyl group—this steroid intermediate presents distinct challenges in reversed-phase High-Performance Liquid Chromatography (HPLC). This guide bypasses generic advice to provide mechanistic explanations and self-validating protocols to restore peak symmetry.

Section 1: Core Causality & Mechanistic FAQs

Q: Why does 3-Methoxy-estra-2,5(10)-dien-17-ol exhibit severe peak tailing, splitting, or a "plateau" in standard LC-MS/HPLC methods? A: The primary culprit is on-column degradation driven by the analyte's chemical instability in acidic environments. Standard reversed-phase mobile phases often utilize 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve ionization or peak shape for basic compounds. However, the 3-methoxy enol ether group of this steroid is highly susceptible to acid hydrolysis.

Mechanistically, the enol ether is protonated at the carbon atom, utilizing the delocalization of the oxygen lone pair to form a highly reactive oxonium ion intermediate[1]. Water from the mobile phase then attacks this intermediate, cleaving the methoxy group and yielding a 3-keto steroid (estr-5(10)-en-17-ol-3-one)[1]. Because this degradation occurs dynamically as the analyte travels down the column, it creates a continuous "smear" of detector response, manifesting as severe tailing or a bridge between the intact parent peak and the degradant peak[2].

DegradationPathway EnolEther 3-Methoxy-estra-2,5(10)-dien-17-ol (Intact Analyte) Protonation H+ from Acidic Mobile Phase EnolEther->Protonation Oxonium Oxonium Ion Intermediate (Unstable) Protonation->Oxonium Hydrolysis H2O Attack (- CH3OH) Oxonium->Hydrolysis Ketone Estr-5(10)-en-17-ol-3-one (Degradant Peak / Tailing) Hydrolysis->Ketone

Fig 1: Mechanism of on-column acid hydrolysis of the 3-methoxy enol ether group.

Q: My mobile phase is strictly neutral (pH 7.0), but I am still seeing a Tailing Factor (Tf) > 1.5. What is happening? A: If acid hydrolysis is ruled out, the secondary cause is silanol interactions . While the steroid is largely hydrophobic, the 17-hydroxyl group can act as a hydrogen bond donor/acceptor with residual, ionized silanols (Si-O⁻) on the silica stationary phase[3]. Free silanols are highly acidic and create a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, stretching the trailing edge of the peak[4]. Furthermore, solvent mismatch —such as injecting this highly hydrophobic steroid dissolved in 100% acetonitrile into a highly aqueous initial gradient—causes the analyte to precipitate or disperse unevenly at the column head[2].

Section 2: Self-Validating Troubleshooting Protocols

To isolate the root cause of the tailing, execute the following self-validating experimental workflows. These protocols are designed to prove causality through direct comparative data.

Protocol A: The pH Shift Diagnostic Test

Objective: Isolate chemical on-column degradation from physical stationary-phase interactions.

  • Prepare System A (Acidic): Mobile phase of Water / Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Prepare System B (Alkaline): Mobile phase of Water / Acetonitrile with 10 mM Ammonium Bicarbonate (pH ~8.0).

  • Execute Baseline: Inject 5 µL of the steroid standard using System A. Record the Tailing Factor (Tf) and note any secondary peaks.

  • Execute Variable: Flush the column with 50:50 Water:MeCN for 10 column volumes, then equilibrate with System B. Inject 5 µL of the standard. Record Tf. Causality Validation: If Tf drops from >2.0 in System A to <1.2 in System B, the tailing is definitively caused by acid-catalyzed hydrolysis. If Tf remains >1.5 in System B, the tailing is driven by silanol interactions or extra-column volume[3][4].

Protocol B: The Injection Solvent Match Test

Objective: Eliminate band broadening caused by sample solvent mismatch.

  • Prepare Sample: Take your stock solution (typically in 100% Methanol or Acetonitrile) and dilute it using the exact initial mobile phase composition (e.g., 60:40 Water:MeCN) to a final concentration within the linear dynamic range.

  • Execute: Inject the matched sample and compare the peak shape to the 100% organic injection. Causality Validation: If peak symmetry improves and fronting/tailing disappears, the root cause was solvent mismatch causing early band dispersion[2].

Section 3: Troubleshooting Workflow & Quantitative Matrix

TroubleshootingWorkflow Start Observe Peak Tailing for 3-Methoxy-estra-2,5(10)-dien-17-ol CheckpH Check Mobile Phase pH Start->CheckpH IsAcidic Is pH < 7.0? CheckpH->IsAcidic AcidicYes Acid Hydrolysis of Enol Ether (On-Column Degradation) IsAcidic->AcidicYes Yes AcidicNo Check Secondary Interactions (Silanol / Solvent) IsAcidic->AcidicNo No FixAcid Switch to Neutral/Alkaline Buffer (e.g., 10mM NH4HCO3, pH 8.0) AcidicYes->FixAcid CheckSolvent Is Injection Solvent > Mobile Phase Organic? AcidicNo->CheckSolvent SolventYes Solvent Mismatch (Band Broadening) CheckSolvent->SolventYes Yes SolventNo Silanol Interactions (17-OH binding) CheckSolvent->SolventNo No FixSolvent Match Injection Solvent to Initial Mobile Phase SolventYes->FixSolvent FixSilanol Use End-capped/Polar-embedded Column (Type B Silica) SolventNo->FixSilanol

Fig 2: Decision tree for diagnosing and resolving peak tailing for enol-ether steroids.

Quantitative Impact of Mobile Phase on Peak Symmetry The following table summarizes the expected chromatographic behavior of 3-Methoxy-estra-2,5(10)-dien-17-ol under various standard HPLC conditions:

Mobile Phase AdditivepH LevelExpected Tailing Factor (Tf)Primary Mechanism of Distortion
0.1% Trifluoroacetic Acid (TFA)~ 2.0> 3.0 (or total loss of parent)Severe, rapid acid hydrolysis of enol ether
0.1% Formic Acid~ 2.7> 2.5 (Split peak/plateau)Moderate on-column enol ether hydrolysis
10 mM Ammonium Acetate~ 6.81.3 - 1.6Mild silanol interactions; enol ether is stable
10 mM Ammonium Bicarbonate~ 8.01.0 - 1.1Suppressed silanol activity; enol ether is stable

Section 4: Advanced Column & Method FAQs

Q: Can I use a standard legacy C18 column for this compound? A: It is highly discouraged. Older "Type A" silica columns contain trace metal contaminants (like iron and aluminum) that withdraw electrons from silanol groups, increasing their acidity and exacerbating tailing[4]. You must use a high-purity, fully end-capped "Type B" silica column, or ideally, a hybrid organic-inorganic particle column designed to withstand high pH environments (pH 8-10) without silica dissolution[4][5].

Q: Does column temperature affect the tailing of this specific steroid? A: Yes, but the effect depends entirely on your pH. If you are operating at an acidic pH, increasing the temperature (e.g., to 45°C) will exponentially increase the kinetic rate of the enol ether hydrolysis, severely worsening the tailing and degradation. Conversely, if you are operating at a safe, alkaline pH (e.g., pH 8.0), elevating the temperature improves mass transfer kinetics and reduces the residence time of the 17-hydroxyl group with residual silanols, which will slightly sharpen the peak and improve the Tailing Factor.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.
  • Alwsci. "Common Causes Of Peak Tailing in Chromatography." Alwsci Blogs.
  • Almerja. "Reactions of enol ethers Hydrolysis of enol ethers." Almerja.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC? (Extended)" Chrom Tech.

Sources

Minimizing batch-to-batch variability of synthetic 3-Methoxy-estra-2,5(10)-dien-17-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Batch-to-Batch Variability of Synthetic 3-Methoxy-estra-2,5(10)-dien-17-ol Role: Senior Application Scientist | Status: Operational

Executive Summary

Welcome to the technical support hub for 19-norsteroid intermediates. You are likely targeting 3-Methoxy-estra-2,5(10)-dien-17-ol (hereafter Compound A ) via the Birch reduction of Estradiol 3-methyl ether.

The Core Challenge: This reaction is deceptively simple in theory but notoriously capricious in practice. The 2,5(10)-diene system is a kinetic product trapped in a high-energy state. Batch-to-batch variability usually stems from three vectors:

  • Ammonia Quality: Trace iron catalysts destroying your reducing agent.

  • Proton Source Kinetics: Competition between reduction and hydrogen gas formation.

  • Workup Sensitivity: The enol ether moiety is extremely acid-sensitive; improper quenching triggers premature hydrolysis to Nandrolone (19-nortestosterone) or isomerization to the conjugated 3,5-diene.

This guide replaces "recipe following" with Critical Process Parameter (CPP) control.

Module 1: Reaction Pathway & Impurity Fate Map

Understand what you are fighting against. The following diagram illustrates the kinetic vs. thermodynamic pathways.

BirchPathways SM Estradiol 3-methyl ether (Aromatic Starting Material) RadAnion Radical Anion (Intermediate) SM->RadAnion + e- (Li/Na) Target TARGET: 3-Methoxy-estra-2,5(10)-dien-17-ol (Kinetic Enol Ether) RadAnion->Target + H+ (Alcohol) OverRed Over-Reduction: Mono-ene impurities Target->OverRed Excess Metal/Proton (Thermodynamic sink) Isomer Isomerization: 3,5-diene (Conjugated) Target->Isomer Slow Quench / Local Heating Hydrolysis Premature Hydrolysis: Nandrolone (3-keto-4-ene) Target->Hydrolysis Trace Acid / H2O

Figure 1: Reaction landscape showing the target kinetic product versus common thermodynamic sinks and hydrolysis artifacts.

Module 2: Troubleshooting Guide (FAQs)
Category A: The "Input" Phase (Reagents & Setup)

Q1: I added the calculated amount of Lithium, but the deep blue color faded within minutes, and conversion is incomplete. Why? Diagnosis: You likely have Iron (Fe) contamination in your ammonia or excessive moisture.

  • The Mechanism: The "blue color" is the solvated electron (

    
    ).[1] Trace iron (often from steel ammonia cylinders) catalyzes the reaction: 
    
    
    
    . This consumes your metal before it reduces the steroid.
  • The Fix:

    • Distill your Ammonia: Never use ammonia directly from the cylinder for GMP-grade steps. Distill it into the reaction vessel to leave non-volatile iron salts behind.

    • The "Sacrificial" Titration: Add small amounts of metal to the ammonia before adding your substrate until a stable blue color persists for at least 10 minutes. Only then add your steroid.

Q2: Should I use Ethanol, Methanol, or t-Butanol as the proton source? Recommendation: t-Butanol (t-BuOH) .

  • Reasoning: The acidity (

    
    ) of the alcohol controls the selectivity.
    
    • Methanol/Ethanol (

      
      ): Too acidic. They protonate the radical anion so fast that they can promote over-reduction to the mono-ene. They also react vigorously with Lithium, wasting reagents.
      
    • t-Butanol (

      
      ): Sterically bulky and less acidic. It slows down the protonation, favoring the kinetic 2,5(10) product and minimizing side reactions with the metal.
      
Category B: The "Process" Phase (Reaction Control)

Q3: I see variable amounts of "over-reduced" product (mono-ene) in my HPLC. How do I stop this? Diagnosis: Loss of kinetic control.

  • The Mechanism: The 2,5(10)-diene product is not immune to further reduction, though it reduces much slower than the aromatic ring. If the reaction runs too long, gets too warm, or has a vast excess of metal, the diene reduces to a mono-ene.

  • Corrective Action:

    • Stoichiometry: Limit Lithium to 2.5 - 3.0 equivalents.

    • Cryogenics: Maintain

      
      . Use a THF/Ammonia mixture to allow cooling to 
      
      
      
      if selectivity remains an issue (Dry Ice/Acetone bath).
    • Quench Timing: Do not "soak" the reaction. Once the blue color persists for the validated time (e.g., 30 mins), quench immediately.

Category C: The "Output" Phase (Quenching & Workup)

CRITICAL: This is where 90% of batches fail due to hydrolysis.

Q4: My assay purity is high in the reactor, but drops after workup. The impurity is the 3-ketone (Nandrolone). What is happening? Diagnosis: Enol Ether Hydrolysis.

  • The Mechanism: The methoxy group at C3 is part of an enol ether system. In the presence of water and any proton source (acid), it hydrolyzes to the ketone.

    
    
    
  • The Fix:

    • Avoid Strong Acids: Never quench with HCl or H2SO4.

    • The Inverse Quench: Do not add water to the reaction. Transfer the reaction mixture into a pre-chilled buffer.

    • Recommended Quench: Solid Ammonium Chloride (

      
      ) or Methanol followed by pouring onto ice/water containing a trace of base (e.g., 
      
      
      
      ) to ensure pH remains > 7.

Q5: I am seeing the conjugated 3,5-diene isomer. Why? Diagnosis: Thermal or Acid-Catalyzed Isomerization.

  • The Mechanism: The 2,5(10)-diene is the kinetic product. The 3,5-diene is thermodynamically more stable (conjugated). Localized heating during the exothermic quench or slightly acidic conditions will drive the double bond from 5(10) to 5(6).

  • The Fix:

    • Control Exotherm: The destruction of excess Lithium is highly exothermic. Add the quenching agent (MeOH) slowly.

    • Keep it Cold: Perform the quench at

      
       or below.
      
Module 3: Standardized Operating Procedure (SOP)

Self-Validating Protocol for 3-Methoxy-estra-2,5(10)-dien-17-ol

1. Reagent Preparation Table
ReagentRoleSpecificationCritical Parameter
Estradiol 3-methyl ether SubstrateHPLC Purity >98%Dry (Water <0.1%)
Liquid Ammonia Solvent/ReagentAnhydrousMust be Distilled (Iron-free)
Lithium Metal Reducing AgentWire/GranulesClean surface (wash with hexanes)
THF Co-solventAnhydrousPeroxide-free, Stabilizer-free
t-Butanol Proton SourceAnhydrous1.1 eq relative to Metal
2. The Workflow (Step-by-Step)

Step 1: System Inertization

  • Flame-dry a 3-neck RBF under Nitrogen flow.

  • Cool condenser with Dry Ice/Acetone.

Step 2: Ammonia Distillation (The Iron Filter)

  • Condense ammonia into a separate "holding" flask containing Sodium metal (turns blue).

  • Distill from the blue solution into your main reaction vessel. This ensures the ammonia reaching your steroid is 100% iron-free and anhydrous.

Step 3: Substrate Addition

  • Dissolve Estradiol methyl ether and t-Butanol in Anhydrous THF.

  • Add THF solution to the liquid ammonia at

    
     (or 
    
    
    
    ). Stir until homogenous.

Step 4: Metal Addition (The Reduction)

  • Add Lithium wire in small portions.

  • Checkpoint: Solution must turn deep blue and stay blue .

  • Stir for 30-60 minutes.

Step 5: The "Soft" Quench

  • Crucial: Add solid Ammonium Chloride (

    
    ) or Methanol dropwise until the blue color just disappears.
    
  • Allow ammonia to evaporate under Nitrogen stream.[2]

  • Buffer: As the residue concentrates, add cold saturated

    
     solution. Do not allow the slurry to become acidic.
    

Step 6: Extraction

  • Extract with Ethyl Acetate or Ether.

  • Wash with water and brine.

  • Dry over

    
     (Avoid acidic drying agents like Silica).
    
  • Concentrate at low temperature (<40°C).

Module 4: Process Control Visualization

ProcessControl Start Start: Ammonia Cylinder Distill Step 1: Distillation over Na (Removes Fe & H2O) Start->Distill Mix Step 2: Add Substrate + t-BuOH + THF Distill->Mix Reduce Step 3: Add Li Metal (Maintain T < -33C) Mix->Reduce Check Checkpoint: Is solution Blue? Reduce->Check Check->Reduce No (Add more Li) Quench Step 4: Quench with MeOH/NH4Cl (Neutralize LiNH2) Check->Quench Yes (Proceed) Evap Step 5: Evaporate NH3 (Keep basic/neutral) Quench->Evap Isolate Step 6: Extract & Crystallize (Avoid Acid Contact) Evap->Isolate

Figure 2: Operational workflow emphasizing the critical "Blue Color" checkpoint and distillation requirement.

References
  • Wilds, A. L., & Nelson, N. A. (1953). The Facile Synthesis of 19-Nortestosterone and 19-Norprogesterone from Estradiol. Journal of the American Chemical Society, 75(21), 5360–5365. Link

  • Caine, D. (1976).

    
    -Unsaturated Carbonyl Compounds with Metals in Liquid Ammonia.[3][4][5] Organic Reactions, 23, 1–258. Link
    
  • Dryden, H. L., Webber, G. M., & Wieczorek, J. J. (1964). Selected reductions of aromatic steroids. Journal of the American Chemical Society, 86(4), 742–743. Link

  • Rabideau, P. W., & Marcinow, Z. (1992).[6][4] The Birch Reduction of Aromatic Compounds. Organic Reactions, 42, 1–334.[6] Link

  • Hook, J. M., & Mander, L. N. (1986).[6][4] Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products. Natural Product Reports, 3, 35-85.[6] Link

Sources

Overcoming resistance in cell lines treated with 3-Methoxy-estra-2,5(10)-dien-17-ol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Resistance & Efficacy Issues in Cell Culture Models

Executive Summary & Compound Profile

Compound Identity: 3-Methoxy-estra-2,5(10)-dien-17-ol (CAS: 1091-93-6) Synonyms: Nandrolone methyl ether; 1,4-Dihydroestradiol 3-methyl ether.[1][2][3] Functional Class: Synthetic steroid intermediate; Pro-drug for 19-nortestosterone (Nandrolone).[1][2]

The "Resistance" Paradox: When researchers report "resistance" to this compound, it rarely stems from a single mechanism.[2] Because this molecule is an enol ether (a masked ketone), it requires hydrolysis to become the biologically active androgen Nandrolone (17β-hydroxyestr-4-en-3-one) .[1][2] Therefore, resistance in your cell line is likely due to one of two distinct failure modes:[1][2]

  • Chemical/Metabolic Failure: The compound is not hydrolyzing to its active form (Nandrolone) due to pH or metabolic constraints.[2]

  • Receptor-Level Resistance: The cell line possesses specific Androgen Receptor (AR) mutations, splice variants (e.g., AR-V7), or efflux mechanisms preventing the active metabolite from functioning.[2]

Diagnostic Workflow: Is it Chemistry or Biology?

Before modifying your cell lines, you must validate the chemical integrity of your treatment.[2] Use this logic flow to diagnose the root cause of resistance.

ResistanceDiagnosis Start Observed Resistance (No Phenotypic Response) CheckMedia Step 1: Check Media pH Is pH < 7.2? Start->CheckMedia HydrolysisCheck Step 2: LC-MS Analysis of Supernatant CheckMedia->HydrolysisCheck pH is neutral/basic Result_Ether Result: Intact Ether Found (Chemical Resistance) HydrolysisCheck->Result_Ether No Hydrolysis Result_Ketone Result: Nandrolone Found (Biological Resistance) HydrolysisCheck->Result_Ketone Conversion Confirmed Action_Acid Action: Acidify Media or Pre-incubate Result_Ether->Action_Acid Action_Bio Action: Check AR Status & Efflux Pumps Result_Ketone->Action_Bio

Figure 1: Diagnostic Logic Flow. Determine if the issue is lack of active metabolite generation (Chemical) or true cellular resistance (Biological).[1][2]

Troubleshooting Guide: Mechanism & Solutions

Scenario A: The "False" Resistance (Chemical Stability)

Symptom: No transcriptional activation of AR-responsive genes (e.g., PSA, FKBP5) despite high dosage.[2] Root Cause: The enol ether at C3 is stable in basic conditions but hydrolyzes in acid.[2] Standard cell culture media (pH 7.4) buffered with HEPES/Bicarbonate may prevent the conversion of the prodrug into active Nandrolone.[2]

Parameter Critical Threshold Solution
Media pH > 7.4Pre-activation: Incubate the stock compound in a slightly acidic buffer (pH 5.0) for 30 mins before adding to cells, or accept that conversion will be slow and rate-limited.
Serum Factors Esterase ActivityUse Charcoal-Stripped Fetal Bovine Serum (CS-FBS) .[1][2] Endogenous steroids in normal FBS will compete with the compound, masking its effects and mimicking resistance.[2]
Stock Solvent DMSO vs. EthanolAvoid storing stocks in protic solvents (Ethanol) for long periods if acidification is possible.[2] Use anhydrous DMSO.[2]
Scenario B: Biological Resistance (Receptor & Efflux)

Symptom: Compound converts to Nandrolone (confirmed by LC-MS), but cells (e.g., PC-3, DU145, or resistant LNCaP) do not respond.[1][2]

1. Androgen Receptor (AR) Status

  • Issue: Many "resistant" lines (e.g., PC-3) are AR-null. Others (e.g., LNCaP-95) express splice variants like AR-V7 that lack the Ligand Binding Domain (LBD).[1][2]

  • Mechanism: 3-Methoxy-estra-2,5(10)-dien-17-ol (via Nandrolone) requires an intact LBD to bind and induce dimerization.[1][2]

  • Fix: Confirm AR expression via Western Blot. If AR-V7 is dominant, this compound will not work.[1][2]

2. Metabolic Inactivation (AKR1C Enzymes) [1][2]

  • Issue: High expression of Aldo-keto reductase 1C (AKR1C) enzymes can rapidly convert the active ketone (Nandrolone) into inactive diols (3α/β-alcohols) before it reaches the nucleus.[1][2]

  • Fix: Co-treat with an AKR1C inhibitor (e.g., Indomethacin or specific AKR1C3 inhibitors) to restore sensitivity.[2]

Step-by-Step Experimental Protocols

Protocol 1: Validating Pro-Drug Conversion (The "Acid Test")

Use this to ensure your cells are actually seeing the active drug.[2]

  • Preparation: Prepare a 10 mM stock of 3-Methoxy-estra-2,5(10)-dien-17-ol in DMSO.

  • Treatment: Spike cell culture media (without cells) to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C for 0, 6, 12, and 24 hours.

  • Extraction: Take 500 µL aliquots, add 500 µL Acetonitrile (to precipitate proteins/stop reaction), and centrifuge.

  • Analysis: Inject supernatant into HPLC/LC-MS.

    • Look for: Disappearance of the dien-ol peak (Parent) and appearance of the 4-en-3-one peak (Nandrolone).[1][2]

    • Criteria: If <50% conversion occurs in 24h, your "resistance" is actually a bioavailability issue.[2]

Protocol 2: Overcoming Efflux-Mediated Resistance

If conversion is confirmed but efficacy is low.[1][2]

  • Seeding: Plate resistant cells (e.g., HepG2 or MDR-positive lines) at 5,000 cells/well.[1][2]

  • Inhibitor Block: Pre-treat cells for 1 hour with Verapamil (10 µM) (P-gp inhibitor) or Ko143 (BCRP inhibitor).[1][2]

  • Treatment: Add 3-Methoxy-estra-2,5(10)-dien-17-ol (0.1 - 10 µM).

  • Readout: Measure proliferation (MTT/BrdU) at 72 hours.

  • Interpretation: A left-shift in the IC50/EC50 curve in the presence of Verapamil confirms efflux-mediated resistance.[1][2]

Mechanistic Pathway Visualization

Understanding the activation and resistance nodes is crucial for experimental design.[2]

Pathway Prodrug 3-Methoxy-estra- 2,5(10)-dien-17-ol Hydrolysis Hydrolysis (Acid/Metabolic) Prodrug->Hydrolysis Nandrolone Nandrolone (Active Metabolite) Hydrolysis->Nandrolone Activation AR_Binding AR Binding (Cytoplasm) Nandrolone->AR_Binding Translocation Nuclear Translocation AR_Binding->Translocation Response Transcription (Growth/Differentiation) Translocation->Response Resistance_pH High pH (Stability) Resistance_pH->Hydrolysis Blocks Resistance_AKR AKR1C Metabolism (Inactivation) Resistance_AKR->Nandrolone Degrades Resistance_Efflux Efflux Pumps (MDR1/P-gp) Resistance_Efflux->Nandrolone Expels

Figure 2: Pharmacological Pathway & Resistance Nodes. The compound must bypass chemical stability issues (pH), metabolic inactivation (AKR), and efflux pumps to activate the Androgen Receptor.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use this compound to treat AR-negative cells (e.g., MDA-MB-231)? A: Generally, no.[1][2] The primary mechanism is androgenic.[2] However, some studies suggest 19-nor steroids can have weak affinity for the Progesterone Receptor (PR) or modulate Estrogen Receptor (ER) signaling in specific contexts (e.g., skin fibroblasts) [1].[1][2] If your effect is AR-independent, verify if it is mediated via ER-beta upregulation.[1][2]

Q: Why does the compound precipitate in my media? A: Steroids are lipophilic.[1][2] If you are spiking directly from a high-concentration DMSO stock into cold media, it will crash out.[1][2]

  • Tip: Dilute the DMSO stock 1:10 in ethanol first, then add to warm (37°C) media while vortexing. Ensure final DMSO/Ethanol concentration is <0.1%.[2]

Q: My cells are resistant to Nandrolone. Will this precursor work better? A: Unlikely. Since this is a prodrug for Nandrolone, cross-resistance is expected.[2] However, if the resistance is due to rapid uptake kinetics (transport), the lipophilic nature of the methyl ether might alter cellular entry rates, but the ultimate effector remains the same [2, 3].[2]

References

  • US Biological. (n.d.).[2][4] 3-Methoxyestra-2,5(10)-diene-17β-ol Biological Activity and ER Regulation. Retrieved from Link[1][2]

  • Chiarafra, L., et al. (2020).[2] "Nandrolone induces a stem cell-like phenotype in human hepatocarcinoma-derived cell line inhibiting mitochondrial respiratory activity."[1][2] Scientific Reports/NIH.[2] Retrieved from Link

  • Gevaert, T., et al. (2022).[2] "Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents." Frontiers in Oncology. Retrieved from Link

  • PubChem. (2025).[2][3] Compound Summary: 3-Methoxyestra-2,5(10)-dien-17beta-ol (CAS 1091-93-6).[1][2][3][4][5] National Library of Medicine.[2] Retrieved from Link[1][2]

Sources

Technical Support Center: Purification of 3-Methoxy-estra-2,5(10)-dien-17-ol

[1][2]

Topic: Refining purification of 3-Methoxy-estra-2,5(10)-dien-17-ol (Birch Reduction Product) Ticket ID: CHEM-SUP-2510-BIRCH Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Core Directive

The Central Challenge: The target molecule, 3-Methoxy-estra-2,5(10)-dien-17-ol , contains a methyl enol ether functionality at the C3 position.[1][2] This functional group is extremely acid-labile .[1][2]

The "Silent Killer": Standard silica gel chromatography is slightly acidic (pH ~5-6).[2] If you subject this crude reaction mixture to a standard silica column, the enol ether will hydrolyze on the column, converting your target into 17


-hydroxy-estr-5(10)-en-3-one19-nortestosterone12

The Solution: You must adopt a "Base-Forward" workflow.[1][2] All surfaces, solvents, and stationary phases must be neutralized or buffered to basic pH.

The Stability Crisis: Understanding the Decomposition

Before attempting purification, you must understand what you are fighting.[2] The enol ether is kinetically stable in base but thermodynamically unstable in acid.

The Hydrolysis Pathway (Visualization)

The following diagram illustrates the "Hydrolysis Trap"—the pathway by which your product degrades if exposed to trace acids (e.g., unbuffered silica, chloroform containing HCl, or acidic workup).

HydrolysisPathwaycluster_legendLegendTargetTarget Molecule3-Methoxy-estra-2,5(10)-dien-17-ol(Enol Ether)IntermediateTransient Hemiketal(Unstable)Target->Intermediate+ H+ / H2OKetone510Decomposition Product A17β-hydroxy-estr-5(10)-en-3-one(Non-conjugated Ketone)Intermediate->Ketone510- MeOHKetone4Decomposition Product B19-Nortestosterone(Conjugated Ketone)Ketone510->Ketone4Isomerization (Acid/Base)SilicaAcidic Silica Gel(The Catalyst)Silica->TargetCatalyzeskeyGreen: Desired Product | Red: Degradation Products

Caption: The acid-catalyzed hydrolysis pathway of the 3-methoxy-2,5(10)-diene system. Contact with acidic silica rapidly cleaves the enol ether to the ketone.

Purification Protocols

Protocol A: Crystallization (The Gold Standard)

Recommended for: Large scale (>1g), high purity requirements. Advantage:[1][2][3] Avoids silica entirely; removes unreacted starting material (Estradiol Methyl Ether).[2]

Prerequisites:

  • Crude product must be a solid or semi-solid foam.[2]

  • Ensure all ammonia and amine solvents from the Birch reduction are completely removed.

StepActionTechnical Note
1 Dissolution Dissolve the crude residue in a minimum amount of boiling Methanol (MeOH) containing 0.5% Pyridine or Triethylamine.
2 Precipitation Add hot water dropwise until the solution becomes slightly turbid (cloudy).[1][2]
3 Cooling Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
4 Filtration Filter the white crystals. Wash with cold MeOH:Water (8:2) containing trace base.[2]
5 Drying Dry under high vacuum over P₂O₅ or KOH pellets.[1][2]

Why this works: The starting material (aromatic A-ring) is significantly less soluble in the aqueous methanol mixture than the diene product, or crystallizes in a different habit. The trace base prevents hydrolysis during the heating step.

Protocol B: Buffered Silica Chromatography (The "Rescue" Method)

Recommended for: Small scale (<500mg), or if crystallization fails to remove specific impurities.[2] Critical Rule: You must "deactivate" the silica gel.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Buffer: Triethylamine (TEA).[2]

  • Eluent: Hexane / Ethyl Acetate (with 1% TEA).[2]

Step-by-Step Procedure:

  • Slurry Preparation:

    • Prepare the eluent system (e.g., 80:20 Hexane:EtOAc).

    • CRITICAL: Add 1% v/v Triethylamine to the eluent before it touches the silica.

    • Mix the silica gel with this basic eluent to form a slurry.

  • Column Pre-Treatment:

    • Pour the slurry into the column.

    • Flush the column with at least 2 column volumes (CV) of the TEA-containing eluent.

    • Verification: Check the pH of the eluent exiting the column. It must be basic (pH > 8 on wet pH paper).[2]

  • Loading:

    • Dissolve your sample in a minimum amount of the eluent (containing TEA).

    • Avoid: Do not dissolve in Chloroform or Dichloromethane unless they are freshly neutralized (these solvents often form HCl over time).[2]

  • Elution:

    • Run the column quickly. Do not let the compound sit on the silica overnight.

    • The 2,5(10)-diene is less polar than the hydrolyzed ketone but often close in polarity to the starting material.

Troubleshooting Guide (FAQ)

Q1: My product turned into a liquid/oil after the column, but it was a solid before. What happened?

Diagnosis: Hydrolysis.[2][4][5] Explanation: You likely generated the 19-nortestosterone derivative (an oil or low-melting solid) because the silica was acidic.[1][2] Fix: Check the NMR.

  • Target (Diene): Signal at ~4.6-4.7 ppm (broad singlet, C1-H) and ~3.55 ppm (methoxy).[1][2]

  • Hydrolyzed (Enone):[1][2][6] No methoxy signal.[2] Vinyl proton at ~5.8 ppm (C4-H).[1][2] Recovery: You cannot revert the ketone back to the enol ether easily. You must repeat the Birch reduction on the aromatic starting material.

Q2: I see a "spot-to-spot" conversion on TLC, but the NMR shows a mixture.

Diagnosis: On-plate decomposition. Explanation: The silica on your TLC plate is also acidic! The "new spot" you see might be the hydrolysis product forming during the TLC run. Fix: Pre-dip your TLC plates in a 5% solution of Triethylamine in acetone and let them dry before spotting your sample.[2] This ensures the TLC plate is basic and reflects the true composition of your flask.

Q3: How do I remove the starting material (Estradiol Methyl Ether)?

Diagnosis: Incomplete reduction. Explanation: Birch reductions often stop at 90-95% conversion.[1][2] Strategy:

  • Chemical Separation: The starting material has an aromatic ring.[4][5][7][8][9] The product does not. However, both are ethers.[2] Separation is purely physical.[2]

  • Chromatography: The aromatic ring is slightly less polar than the diene system in Hexane/EtOAc. Use a shallow gradient (e.g., 5% to 10% EtOAc in Hexane).

Decision Matrix: Workflow Optimization

Use this workflow to determine the correct path for your specific batch.

PurificationWorkflowStartCrude Birch Reaction MixtureCheckDiagnostic: 1H NMR(Check conversion %)Start->CheckHighConv>95% Conversion<5% Starting MaterialCheck->HighConvCleanLowConv<90% ConversionSignificant Starting MaterialCheck->LowConvDirtyCrystProtocol A:Crystallization(MeOH/Water + Pyridine)HighConv->CrystColumnProtocol B:Buffered Silica Column(1% TEA in Eluent)LowConv->ColumnCryst->ColumnOiling out / Mother LiquorSuccessPure ProductStore at -20°C under ArgonCryst->SuccessCrystals formedColumn->SuccessResubjectSeparation DifficultConsider Re-subjecting to BirchColumn->ResubjectSeparation failed

Caption: Operational workflow for selecting the purification method based on crude conversion rates.

References

  • Wilds, A. L., & Nelson, N. A. (1953).[2][5] A Superior Method for Reducing Phenol Ethers to Dihydro Derivatives and Unsaturated Ketones.[2][5] Journal of the American Chemical Society, 75(21), 5360–5365. Link[1]

    • Core Reference: Establishes the foundational protocol for Birch reduction of estradiol methyl ether and the stability of the resulting enol ether.
  • Liu, L., Zhang, T., & Li, Z. (1996).[1][4] Silica Gel Promoted Selective Hydrolysis of 3-Methoxy-2,5(10)-diene Steroids.[1][2][4][6] Synthetic Communications, 26(16), 2999–3004. Link[1]

    • Validation: Explicitly proves that silica gel acts as an acid catalyst to destroy the target molecule, validating the need for buffered chrom
  • Rühl, P., & Bracher, F. (2023).[2] Aza Analogs of the TRPML1 Inhibitor Estradiol Methyl Ether (EDME).[10] Molecules, 28(21), 7428.[1][10] Link[1]

    • Modern Context:[1][2] Discusses the synthesis and handling of estradiol methyl ether derivatives in a modern drug discovery context.

Validation & Comparative

3-Methoxy-estra-2,5(10)-dien-17-ol vs estradiol receptor affinity

Technical Comparison: Receptor Affinity Profile of 3-Methoxy-estra-2,5(10)-dien-17-ol vs. 17 -Estradiol[1]

Executive Summary

17


-Estradiol (E2)



1

In contrast, 3-Methoxy-estra-2,5(10)-dien-17-ol (often an intermediate in the Birch reduction synthesis of 19-norsteroids like Nandrolone) exhibits negligible intrinsic affinity for the Estrogen Receptor.[1] The structural alteration of the A-ring from a planar aromatic system to a buckled 2,5(10)-diene, combined with the methylation of the 3-hydroxyl group, abolishes the pharmacophore required for high-affinity ER binding.[1] Biological activity observed with this compound is typically attributed to its hydrolysis into Nandrolone (19-nortestosterone) or subsequent metabolic aromatization, rather than direct ligand-receptor interaction.[1]

Structural Basis of Affinity

To understand the divergence in receptor affinity, one must analyze the pharmacophore requirements of the ER Ligand Binding Domain (LBD).

Comparative Structural Analysis[1]
Feature17

-Estradiol (E2)
3-Methoxy-estra-2,5(10)-dien-17-ol Impact on ER Affinity
A-Ring Geometry Planar, AromaticNon-planar, 2,5(10)-Diene (Buckled)Critical Loss: The ER pocket is optimized for a flat aromatic A-ring.[1] The diene disrupts this fit.
C3 Substituent Hydroxyl (-OH)Methoxy (-OCH

)
Abolished Binding: The 3-OH forms a critical H-bond with Glu353 and Arg394 in the ER pocket.[1] Methylation removes the donor capability and adds steric bulk.
C17 Substituent Hydroxyl (-OH)Hydroxyl (-OH)Neutral: Both compounds possess the 17

-OH required for anchoring at His524 .[1]
Classification AgonistPro-drug / Synthetic IntermediateFunctional Shift: The methoxy-diene is an acid-labile enol ether, acting as a precursor rather than a ligand.[1]
Visualizing the Pharmacophore Mismatch

The following diagram illustrates the structural divergence and the metabolic pathway that restores biological activity.

GE217β-Estradiol(High Affinity Ligand)ER_PocketER Ligand Binding Domain(Glu353 / Arg394)E2->ER_Pocket Direct Binding(Kd ~0.1 nM)Methoxy3-Methoxy-estra-2,5(10)-dien-17-ol(Negligible Affinity)NandroloneNandrolone(19-Nortestosterone)Methoxy->Nandrolone Acid Hydrolysis(Metabolic Activation)Methoxy->ER_Pocket Steric Clash &Loss of H-BondNandrolone->E2 Aromatization(Low Efficiency)

Figure 1: Mechanism of action comparison.[1] The 3-methoxy diene fails to bind ER directly due to steric and electrostatic mismatch but can hydrolyze to Nandrolone.[1]

Receptor Affinity Data & Analysis

Experimental Data Summary

While direct

1
CompoundRelative Binding Affinity (RBA) vs E2

(Approximate)
Mechanism
17

-Estradiol
100%0.2 - 0.5 nMDirect high-affinity binding.[1]
Estradiol 3-methyl ether < 1%> 100 nMMethylation of 3-OH drastically reduces affinity despite retaining the aromatic ring.[1]
3-Methoxy-estra-2,5(10)-dien-17-ol < 0.1% (Negligible) > 1000 nM Double Penalty: Loss of aromaticity + Methylation of 3-OH.[1]
Nandrolone ~5% (ER

), ~20% (ER

)
~100 nMThe hydrolysis product has weak ER affinity but high AR affinity.
Interpretation
  • The "Pro-Drug" Effect: Biological assays (e.g., uterine weight, cell proliferation) involving 3-Methoxy-estra-2,5(10)-dien-17-ol often show estrogenic activity not because the compound binds ER, but because it hydrolyzes to Nandrolone (which has weak ER affinity) or is aromatized to Estradiol in trace amounts.[1]

  • Upregulation vs. Binding: Some studies note that this compound "upregulates" ER mRNA.[1] This is a genomic effect likely downstream of its metabolic conversion, rather than a direct ligand-induced stabilization of the receptor.

Experimental Protocol: Validating Receptor Affinity

To empirically verify the lack of binding for 3-Methoxy-estra-2,5(10)-dien-17-ol, a Competitive Radioligand Binding Assay is the gold standard.[1]

Methodology

Objective: Determine if the test compound displaces

1
  • Preparation of Cytosol:

    • Harvest MCF-7 cells (ER+ breast cancer line) or use recombinant Human ER

      
       (rhER
      
      
      ).[1]
    • Homogenize in ice-cold TEG buffer (10mM Tris, 1.5mM EDTA, 10% Glycerol, pH 7.4) containing protease inhibitors.

    • Centrifuge at 100,000 x g for 60 min at 4°C to obtain cytosol fraction.[1]

  • Incubation:

    • Control: Incubate cytosol with 1 nM

      
      -Estradiol alone (Total Binding).[1]
      
    • Non-Specific: Incubate with 1 nM

      
      -Estradiol + 1000-fold excess diethylstilbestrol (DES).[1]
      
    • Experimental: Incubate with 1 nM

      
      -Estradiol + increasing concentrations (
      
      
      M to
      
      
      M) of 3-Methoxy-estra-2,5(10)-dien-17-ol .
    • Critical Step: Perform incubation at 4°C for 18 hours to minimize hydrolysis of the enol ether. Do not use acidic buffers. [1]

  • Separation:

    • Add Dextran-Coated Charcoal (DCC) to absorb unbound ligand.[1]

    • Centrifuge and count radioactivity in the supernatant (bound fraction) using Liquid Scintillation Counting.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Competitor].

    • Expected Result: Estradiol will show a sigmoidal displacement curve.[1] The 3-methoxy-diene will show a flat line (no displacement) or displacement only at extremely high concentrations (

      
      ), indicating lack of specific affinity.[1]
      
Workflow Diagram

ProtocolStartStart: Recombinant ERα+ [3H]-Estradiol (1 nM)AddCompAdd Competitor:3-Methoxy-estra-2,5(10)-dien-17-ol(Range: 0.1 nM - 10 µM)Start->AddCompIncubateIncubate 18h @ 4°C(Prevent Hydrolysis)AddComp->IncubateSepAdd Dextran-Coated Charcoal(Remove Unbound Ligand)Incubate->SepCountLiquid Scintillation Counting(Measure Bound Fraction)Sep->Count

Figure 2: Competitive binding assay workflow to determine Relative Binding Affinity (RBA).

References

  • PubChem. (n.d.).[1] 3-Methoxyestra-2,5(10)-dien-17beta-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: Ligand structure-estrogen receptor binding affinity relationships. Steroids, 62(3), 268–303. (Establishes the necessity of the 3-OH group for binding).
  • Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-870.[1] (Source for Estradiol and Nandrolone binding affinities).

A Comparative Guide to the Biological Activity of 3-Methoxy-estra-2,5(10)-dien-17-ol and Mestranol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two synthetic estrogenic compounds: 3-Methoxy-estra-2,5(10)-dien-17-ol and Mestranol. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison of existing data but to also provide the experimental framework necessary for a comprehensive evaluation of these compounds. We will delve into their mechanisms of action, present available quantitative data, and provide detailed protocols for key in vitro assays that are fundamental to characterizing estrogenic activity.

Introduction to the Compounds

Mestranol , the 3-methyl ether of ethinylestradiol, is a well-characterized synthetic estrogen that has been a component of oral contraceptives for decades.[1][2] It is recognized as a prodrug, meaning it is biologically inactive in its administered form and requires metabolic activation to exert its estrogenic effects.[3][4]

3-Methoxy-estra-2,5(10)-dien-17-ol , also known as 1,4-dihydroestradiol 3-methyl ether, is a synthetic steroid and an analog of estradiol.[5] Its biological activity is less extensively documented in publicly available literature compared to mestranol. One study suggests it can up-regulate the expression of estrogen receptors (ER), including both ER-α and ER-β, in human skin fibroblasts.[5]

Mechanism of Action and Metabolism

The primary difference in the biological activity of these two compounds lies in their interaction with the estrogen receptor (ER).

Mestranol is biologically inert and must undergo O-demethylation in the liver to its active metabolite, ethinylestradiol .[3][4] This conversion is a critical step for its estrogenic activity. The conversion efficiency of mestranol to ethinylestradiol is approximately 70%.[3] Ethinylestradiol is a potent agonist of the estrogen receptor.[1] Mestranol itself exhibits a very low binding affinity for the estrogen receptor, reported to be around 0.1–2.3% of the relative binding affinity of estradiol.[2]

3-Methoxy-estra-2,5(10)-dien-17-ol's mechanism of action is not as well-defined. Its structural similarity to estradiol suggests it may interact with estrogen receptors. However, without direct experimental data on its binding affinity and activation of the receptor, its precise mechanism remains to be fully elucidated.

Comparative Biological Activity: A Data-Driven Overview

A direct quantitative comparison of the biological activity of 3-Methoxy-estra-2,5(10)-dien-17-ol and mestranol is limited by the scarcity of data for the former. The following table summarizes the available and required data points for a comprehensive comparison.

ParameterMestranol3-Methoxy-estra-2,5(10)-dien-17-olEthinylestradiol (Active Metabolite of Mestranol)
Estrogen Receptor (ER) Binding Affinity (Relative to Estradiol) 0.1 - 2.3%[2]Data not available75 - 190%[2]
In Vitro Proliferative Potency (e.g., in MCF-7 cells) Low intrinsic activityData not availableHigh
In Vivo Estrogenic Potency Dependent on conversion to ethinylestradiolData not availableHigh
Metabolism O-demethylation to ethinylestradiol in the liver[3][4]Data not available

Experimental Protocols for Comparative Analysis

To address the gaps in our understanding and to facilitate a direct comparison, the following detailed experimental protocols are provided. These assays are standard in the field for characterizing the estrogenic activity of compounds.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

Objective: To determine the relative binding affinity (RBA) of 3-Methoxy-estra-2,5(10)-dien-17-ol and mestranol for the estrogen receptor.

Methodology:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are collected from ovariectomized female rats (7-10 days post-surgery) to minimize endogenous estrogen levels.[6]

    • The tissue is homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[6]

    • The homogenate is centrifuged at a low speed (e.g., 2,500 x g) to remove cellular debris, followed by ultracentrifugation (e.g., 105,000 x g) to obtain the cytosolic fraction containing the estrogen receptors.[6]

  • Competitive Binding Reaction:

    • A fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol preparation.[6]

    • Increasing concentrations of the unlabeled test compounds (3-Methoxy-estra-2,5(10)-dien-17-ol, mestranol, and a positive control like unlabeled 17β-estradiol) are added to compete for binding.[6]

    • Incubation is carried out at 4°C for 16-18 hours to reach equilibrium.[7]

  • Separation of Bound and Free Ligand:

    • A hydroxylapatite (HAP) slurry is added to each reaction tube. The HAP binds to the receptor-ligand complexes.[7]

    • The tubes are centrifuged, and the supernatant containing the unbound ligand is removed.

    • The HAP pellet is washed multiple times with cold buffer to remove any remaining free radioligand.[7]

  • Quantification and Data Analysis:

    • The bound radioactivity in the HAP pellet is measured using a liquid scintillation counter.

    • A competition curve is generated by plotting the percentage of specifically bound [³H]-17β-estradiol against the log concentration of the competitor.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Uterine_Cytosol Rat Uterine Cytosol (ER Source) Incubation Incubation (Competition for ER binding) Uterine_Cytosol->Incubation Radioligand [³H]-17β-Estradiol (Tracer) Radioligand->Incubation Test_Compounds Test Compounds (Mestranol, 3-Methoxy-estra-2,5(10)-dien-17-ol) Test_Compounds->Incubation Separation Separation (HAP slurry) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification IC50 IC50 Determination Quantification->IC50 RBA RBA Calculation IC50->RBA

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses estrogen receptors.

Objective: To determine the proliferative (agonistic) or anti-proliferative (antagonistic) effects of 3-Methoxy-estra-2,5(10)-dien-17-ol and mestranol.

Methodology:

  • Cell Culture and Hormone Deprivation:

    • MCF-7 cells are cultured in a standard growth medium.[1]

    • Prior to the assay, the cells are switched to a hormone-free medium (phenol red-free medium supplemented with charcoal-stripped fetal bovine serum) for at least 3 days to deplete endogenous estrogens and synchronize the cells.[4]

  • Cell Seeding and Treatment:

    • The hormone-deprived cells are seeded into 96-well plates at a low density (e.g., 400 cells/well).[4]

    • After allowing the cells to attach, they are treated with a range of concentrations of the test compounds (3-Methoxy-estra-2,5(10)-dien-17-ol, mestranol, and positive/negative controls).

    • 17β-estradiol is used as a positive control for estrogenic activity.

  • Incubation:

    • The cells are incubated for a period of 6 days, with the medium and test compounds being replenished every 2 days.[4]

  • Assessment of Cell Proliferation:

    • Cell proliferation can be measured using various methods, such as:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • Luminescence-based Assays: Measures ATP content, which correlates with cell number.[1]

      • Direct Cell Counting: Using a cell counter or imaging cytometer.

  • Data Analysis:

    • The results are expressed as a percentage of the control (vehicle-treated) cells.

    • Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal proliferative response) for agonistic compounds or the IC50 (the concentration that inhibits 50% of the estradiol-induced proliferation) for antagonistic compounds.

G A MCF-7 Cell Culture B Hormone Deprivation (Phenol red-free medium + stripped serum) A->B C Cell Seeding (96-well plate) B->C D Treatment with Test Compounds C->D E Incubation (6 days) D->E F Cell Proliferation Assay (e.g., MTT, Luminescence) E->F G Data Analysis (EC50/IC50 determination) F->G G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (Agonist) ER_HSP ER-HSP Complex Estrogen->ER_HSP ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Translocation & Binding Transcription Gene Transcription ERE->Transcription Cellular_Response Cellular Response (e.g., Proliferation) Transcription->Cellular_Response

Sources

3-Methoxy-estra-2,5(10)-dien-17-ol versus its 17-keto analog bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 3-Methoxy-estra-2,5(10)-dien-17-ol vs. 17-Keto Analog [1]

Executive Summary

This guide provides a technical comparison between 3-Methoxy-estra-2,5(10)-dien-17-ol (Compound A) and its 17-keto analog, 3-Methoxy-estra-2,5(10)-dien-17-one (Compound B).[1] Both compounds are steroidal enol ethers derived from the Birch reduction of aromatic A-ring steroids (Estradiol and Estrone, respectively).

In the context of drug development and sports endocrinology, these compounds are primarily characterized as acid-labile pro-drugs . They exhibit minimal intrinsic receptor binding in their native diene ether form. Their biological activity is governed by their rapid hydrolysis in vivo to form pharmacologically active 19-nor-3-keto steroids.[1]

  • Compound A (17-ol): Hydrolyzes to Nandrolone (19-Nortestosterone), a potent anabolic-androgenic steroid (AAS).[1]

  • Compound B (17-one): Hydrolyzes to Bolandione (19-Norandrostenedione), a prohormone that requires further enzymatic reduction to become active Nandrolone.[1]

Chemical Identity & Structural Distinction

FeatureCompound A (17-ol Analog) Compound B (17-keto Analog)
IUPAC Name 3-Methoxyestra-2,5(10)-dien-17

-ol
3-Methoxyestra-2,5(10)-dien-17-one
Common Ref. Birch-reduced Estradiol Methyl EtherBirch-reduced Estrone Methyl Ether
CAS Number 1091-93-62322-77-2 (13-Methyl series)
Molecular Formula


Key Functional Group C17-Hydroxyl (Alcohol)C17-Ketone (Carbonyl)
Metabolic Parent EstradiolEstrone
Hydrolysis Product Nandrolone Bolandione

Critical Note on Nomenclature: Do not confuse Compound B with "Methoxydienone" (Methoxygonadiene), which typically refers to the 13-ethyl (18-homo) analog used in progestin synthesis.[1] The compounds discussed here are of the estrane (13-methyl) series.

Mechanism of Action: The "Activation" Pathway

These compounds are pharmacologically dormant until "activated" by acid hydrolysis. The 3-methoxy-2,5(10)-diene system is an enol ether .[1][2] In the presence of gastric acid (HCl) or metabolic enzymes, the ether group is cleaved, and the double bonds isomerize to form the thermodynamically stable 3-keto-4-ene system (the "enone" structure typical of active androgens).

Pathway Visualization

The following diagram illustrates the parallel activation pathways. Compound A yields an active hormone immediately, whereas Compound B yields a precursor requiring further enzymatic steps.

G cluster_0 Inactive Enol Ethers (Prodrugs) cluster_1 Acid Hydrolysis (Gastric/Metabolic) cluster_2 Primary Metabolites (3-Keto-4-enes) cluster_3 Secondary Bio-Activation A Compound A (3-Methoxy-estra-2,5(10)-dien-17-ol) Hydrolysis Acid-Catalyzed Hydrolysis & Isomerization A->Hydrolysis B Compound B (3-Methoxy-estra-2,5(10)-dien-17-one) B->Hydrolysis Nandrolone Nandrolone (Active Anabolic Hormone) Hydrolysis->Nandrolone Direct Conversion (Fast) Bolandione Bolandione (Prohormone) Hydrolysis->Bolandione Direct Conversion Enzyme 17beta-HSD Type 1 (Reductive Activation) Bolandione->Enzyme Requires NADPH Enzyme->Nandrolone Rate-Limiting Step

Caption: Comparative metabolic activation pathways.[1] Compound A hydrolyzes directly to the active Nandrolone, while Compound B hydrolyzes to Bolandione, which must be enzymatically reduced to achieve high anabolic potency.

Bioactivity & Pharmacological Comparison

Compound A: The "Direct" Precursor
  • Bioactivity: High. Upon ingestion and exposure to gastric acid, Compound A converts almost quantitatively to Nandrolone.

  • Receptor Affinity: The parent enol ether has negligible affinity for the Androgen Receptor (AR). However, the hydrolysis product (Nandrolone) has a higher affinity for the AR than Testosterone itself (approx. 2.4x dissociation constant ratio).

  • Clinical Implication: Acts as a "masked" Nandrolone. It bypasses some hepatic deactivation pathways relevant to free Nandrolone, but the acid-lability limits its stability in oral formulations unless enteric-coated or modified.[1]

Compound B: The "Indirect" Precursor
  • Bioactivity: Moderate/Variable. Hydrolysis yields Bolandione (19-norandrostenedione).[1]

  • Metabolic Bottleneck: Bolandione is not a potent androgen. It must be converted to Nandrolone by the enzyme 17

    
    -Hydroxysteroid Dehydrogenase (17
    
    
    
    -HSD)
    .[1] This reaction is reversible and dependent on the tissue-specific expression of 17
    
    
    -HSD isozymes.[1]
  • Estrogenic Risk: Bolandione can also be aromatized to Estrone (though less readily than Androstenedione), presenting a slightly different side-effect profile compared to the direct Nandrolone precursor.

Parameter17-ol Analog (A)17-keto Analog (B)
Primary Metabolite NandroloneBolandione
Anabolic Potency (Post-Hydrolysis) High (Direct)Moderate (Requires Conversion)
Androgenic Ratio HighLow (until converted)
17

-HSD Dependency
NoYes (Critical)
Detection Window (Metabolites) 19-Norandrosterone (Long)19-Norandrosterone (Long)

Experimental Protocols

Protocol 1: Synthesis via Birch Reduction

Objective: To synthesize the 2,5(10)-diene enol ethers from aromatic precursors.

  • Reagents: Liquid Ammonia (

    
    ), Lithium metal (Li), Ethanol (EtOH), Dry Tetrahydrofuran (THF).
    
  • Starting Material:

    • For Compound A: Estradiol 3-methyl ether.[1][3]

    • For Compound B: Estrone 3-methyl ether.[1][3]

  • Procedure:

    • Dissolve 1.0 eq of starting steroid in THF/EtOH (1:1 v/v).

    • Condense anhydrous

      
       into the reaction vessel at -78°C.
      
    • Add Lithium metal (small pieces) slowly until a persistent deep blue color is observed (solvated electrons).

    • Stir for 2 hours at -33°C (refluxing ammonia).

    • Quenching (Critical): Carefully add solid Ammonium Chloride (

      
      ) or excess Ethanol to quench the radical anion. Do not use aqueous acid here, or you will hydrolyze the product immediately.
      
    • Evaporate

      
       under nitrogen stream.
      
    • Extract with Ethyl Acetate/Water (neutral pH).

    • Purification: Recrystallization from Methanol/Water. Avoid silica chromatography if acidic, as it may degrade the enol ether.

Protocol 2: In Vitro Acid Hydrolysis Assay

Objective: To quantify the conversion rate to active 3-keto-4-ene steroids (Simulated Gastric Fluid).

  • Preparation: Prepare Simulated Gastric Fluid (SGF) USP (pH 1.2, pepsin-free).

  • Incubation:

    • Dissolve 10 mg of Compound A or B in 1 mL Methanol.

    • Add to 50 mL SGF at 37°C.

  • Sampling:

    • Aliquots (500

      
      L) taken at 
      
      
      
      minutes.
    • Immediately neutralize with 1M NaOH or extract into cold Dichloromethane (DCM) to stop the reaction.

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (60:40).

    • Detection: 240 nm (Specific for the conjugated enone system of Nandrolone/Bolandione). The starting material (2,5(10)-diene) has low UV absorbance at 240 nm, making the appearance of the peak at 240 nm a direct measure of hydrolysis.

References

  • Birch, A. J. (1950). "Hydroaromatic steroid hormones. Part I. 10-Nortestosterone."[1] Journal of the Chemical Society, 367-370. Link

  • Wilds, A. L., & Nelson, N. A. (1953). "The Birch Reduction of 3-Methoxy-1,3,5(10)-estratrienes." Journal of the American Chemical Society, 75(21), 5360–5365. Link

  • Van de Walle, P. (2006). "Metabolism of 'new' anabolic steroids: Development of in vitro methodology." Recent Advances in Doping Analysis, 14, 163.[4] Link

  • World Anti-Doping Agency (WADA). "Prohibited List - Anabolic Agents."[1][5] (These compounds are precursors to banned 19-nor steroids).[1] Link

Sources

Cross-reactivity of 3-Methoxy-estra-2,5(10)-dien-17-ol with other steroid receptors

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 3-Methoxy-estra-2,5(10)-dien-17-ol

Executive Summary: The "Masked" Steroid

3-Methoxy-estra-2,5(10)-dien-17-ol (CAS: 1091-93-6) is a synthetic 19-nor steroid intermediate, structurally characterized as the 3-methyl enol ether of a Birch-reduced estradiol derivative. Unlike classical steroid hormones that exhibit high-affinity "lock-and-key" binding to nuclear receptors, this compound functions primarily as a pro-drug or metabolic precursor .

Its cross-reactivity profile is biphasic and context-dependent:

  • In Vitro (Neutral pH/Aprotic): Exhibits low intrinsic affinity for Androgen (AR) and Estrogen (ER) receptors due to the steric bulk of the 3-methoxy group and lack of a phenolic hydrogen.

  • In Vivo / Acidic Media: Rapidly hydrolyzes to Nandrolone (19-nortestosterone) , a potent androgen with significant progesterone receptor (PR) cross-reactivity.

This guide provides the experimental framework to distinguish intrinsic activity from metabolic conversion, a critical requirement for researchers developing "designer" steroids or validating assay specificity.

Chemical Identity & Stability Profile

Before assessing cross-reactivity, researchers must account for the molecule's inherent instability. The enol ether functionality at C3 is acid-labile.

PropertySpecification
IUPAC Name (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Molecular Weight 288.42 g/mol
Structural Class 19-Nor Steroid Enol Ether
Key Instability Hydrolysis of C3-methoxy group in aqueous acid to form 3-keto-5(10)-ene, which isomerizes to 3-keto-4-ene (Nandrolone).[1]
Metabolic Fate Precursor to Nandrolone (AR Agonist) and potentially Estradiol (via aromatization, though less direct).
Stability Visualization

The following diagram illustrates the critical hydrolysis pathway that dictates the observed biological activity.

HydrolysisPathway Parent 3-Methoxy-estra-2,5(10)-dien-17-ol (Parent Compound) Inter Intermediate 3-Keto-5(10)-ene Parent->Inter Acid Hydrolysis (H+) Fast in gastric/lysosomal pH Product Nandrolone (19-Nortestosterone) Inter->Product Isomerization (Thermodynamically favored)

Caption: Acid-catalyzed hydrolysis pathway converting the inactive enol ether parent into the potent androgen Nandrolone.

Comparative Cross-Reactivity Profile

The "performance" of 3-Methoxy-estra-2,5(10)-dien-17-ol is best understood by comparing it to its metabolites and standard ligands.

Receptor Binding Affinity (Relative)
Receptor TargetIntrinsic Affinity (Parent)*Hydrolyzed Affinity (Metabolite)**Mechanism of Action
Androgen Receptor (AR) Negligible (< 0.1%)High (100%)Parent is sterically hindered; Metabolite (Nandrolone) is a potent agonist.
Estrogen Receptor (ER) Weak Low/Moderate Parent lacks phenolic -OH. Metabolite has low ER affinity unless aromatized to Estradiol.
Progesterone Receptor (PR) Very Low Moderate 19-nor structure of the metabolite confers significant progestogenic activity.
Glucocorticoid Receptor (GR) None Negligible Lacks C11/C21 substitution required for GR binding.

*Intrinsic Affinity: Measured in strictly neutral/basic buffers to prevent hydrolysis. **Hydrolyzed Affinity: Measured after acid pre-incubation or in metabolic competent cells.

Signaling Pathway Activation

Recent cosmeceutical research suggests a unique activity profile where the parent compound (or a specific metabolite) upregulates ER-beta expression without classic estrogenic proliferation.

SignalingFlow cluster_0 Pathway A: Androgenic (Dominant) cluster_1 Pathway B: Estrogenic Modulation (Minor/Specific) Ligand_A Hydrolyzed Product (Nandrolone) AR Androgen Receptor (Cytosolic) Ligand_A->AR Nucleus_A Nuclear Translocation & ARE Binding AR->Nucleus_A Response_A Myotrophic Effects (Muscle Growth) Nucleus_A->Response_A Ligand_B Parent Compound (3-Methoxy-dien) ER_Reg ER-beta mRNA Upregulation Ligand_B->ER_Reg Mechanism Unclear Response_B Skin Fibroblast Collagen Synthesis ER_Reg->Response_B

Caption: Dual signaling pathways. Pathway A represents the classic androgenic route via hydrolysis. Pathway B represents the reported upregulation of ER-beta in fibroblasts.

Experimental Protocols for Validation

To objectively verify cross-reactivity, you must control for hydrolysis. A standard binding assay will yield false positives if the buffer pH drops.

Protocol A: Differential Ligand Binding Assay (LBA)

Purpose: To distinguish intrinsic binding from metabolite binding.

  • Preparation:

    • Buffer A (Stable): Tris-HCl pH 7.4, 1mM EDTA, 10% Glycerol (Maintains enol ether).

    • Buffer B (Hydrolyzed): Acetate buffer pH 4.0 (Incubate compound for 1h at 37°C, then neutralize).

  • Receptor Source: Recombinant Human AR-LBD (Ligand Binding Domain).

  • Tracer: [3H]-Mibolerone (High affinity synthetic androgen).

  • Workflow:

    • Incubate Buffer A samples with AR-LBD + Tracer for 2h at 4°C (Minimizes spontaneous hydrolysis).

    • Incubate Buffer B samples with AR-LBD + Tracer for 2h at 4°C.

  • Readout: Scintillation counting.

  • Expected Result:

    • Buffer A: High IC50 (Low affinity) -> Proves parent is inactive.

    • Buffer B: Low IC50 (High affinity) -> Proves conversion to Nandrolone.

Protocol B: Luciferase Reporter Assay (Cell-Based)

Purpose: To assess functional cross-reactivity in a living system.

  • Cell Line: MDA-kb2 (Expresses AR and MMTV-Luciferase).

  • Treatment:

    • Treat cells with 3-Methoxy-estra-2,5(10)-dien-17-ol (0.1 nM - 1000 nM).

    • Control: Co-treat with Fulvestrant (ER antagonist) and Bicalutamide (AR antagonist) in separate wells.

  • Analysis:

    • If signal is blocked by Bicalutamide: Activity is Androgenic (via Nandrolone).

    • If signal is blocked by Fulvestrant: Activity is Estrogenic (via Aromatization or direct binding).

  • Causality Check:

    • The 3-methoxy group prevents direct hydrogen bonding with Arg752 in the AR ligand-binding pocket. Therefore, any strong AR signal must be attributed to the loss of the methyl group and tautomerization to the 3-ketone.

References

  • PubChem. (2025).[1] 3-Methoxyestra-2,5(10)-dien-17beta-ol | C19H28O2.[1][2] National Library of Medicine. [Link]

  • Chen, J., et al. (2013).[3] Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Sitruk-Ware, R. (2004). Pharmacological profile of progestins. Maturitas. (Reference for 19-nor steroid cross-reactivity).
  • Fanchenko, N. D., et al. (1979). Characteristics of the specific binding of estradiol and its analogs by the estrogen receptors of the human uterus. Biokhimiya. (Reference for structural requirements of ER binding).

Sources

Technical Comparison Guide: Analytical Characterization of 3-Methoxy-estra-2,5(10)-dien-17-ol Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2]

3-Methoxy-estra-2,5(10)-dien-17


-ol  is a synthetic anabolic-androgenic steroid (AAS) precursor, chemically classified as an enol ether derivative of 19-nortestosterone (Nandrolone).[1] Often marketed as a "prohormone" or "designer steroid," its primary pharmacological action relies on in vivo hydrolysis.[1]

Unlike standard pharmaceutical esters (e.g., Nandrolone Decanoate) which rely on esterase activity in the blood/tissue, this compound utilizes the acidic environment of the stomach to hydrolyze the enol ether at C3, yielding the unstable intermediate 17


-hydroxy-estr-5(10)-en-3-one , which rapidly isomerizes to Nandrolone .

Consequently, the urinary metabolic profile of this compound is qualitatively identical to Nandrolone, characterized by the excretion of 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) .[1] The analytical challenge lies not in detection, but in differentiation —distinguishing this specific precursor from endogenous production or other pharmaceutical sources.[1]

Metabolic Pathway Visualization[1]

The following diagram illustrates the acid-catalyzed hydrolysis and subsequent metabolic reduction that defines the analytical targets.

Metabolism Parent 3-Methoxy-estra- 2,5(10)-dien-17-ol (Parent Ether) Inter 17β-hydroxy-estr- 5(10)-en-3-one (Unstable Ketone) Parent->Inter Acid Hydrolysis (Gastric HCl) Nandrolone Nandrolone (19-Nortestosterone) Inter->Nandrolone Isomerization NA 19-Norandrosterone (19-NA) (Major Metabolite) Nandrolone->NA 5α-reductase + 3α-HSD NE 19-Noretiocholanolone (19-NE) (Minor Metabolite) Nandrolone->NE 5β-reductase + 3α-HSD

Figure 1: In vivo activation pathway of 3-Methoxy-estra-2,5(10)-dien-17-ol into detectable urinary metabolites.[1]

Comparative Analysis: GC-MS/MS vs. LC-HRMS[1]

For the characterization of these metabolites, researchers must choose between Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[1]

Methodological Comparison Matrix
FeatureMethod A: GC-EI-MS/MS (The Gold Standard)Method B: LC-ESI-HRMS (The Modern Alternative)
Target Analyte Free steroids (Aglycones) after hydrolysis.[1]Intact Conjugates (Glucuronides/Sulfates).[1][2]
Sample Prep High Complexity: Requires enzymatic hydrolysis, LLE/SPE, and TMS-derivatization.[1]Low Complexity: "Dilute-and-shoot" or simple SPE.
Sensitivity (LOD) Excellent (< 0.5 ng/mL).[1]Good (< 1.0 ng/mL), but dependent on ionization efficiency.[1]
Specificity Superior: EI fragmentation provides structural fingerprints.[1]High: Exact mass (< 5 ppm) reduces background, but isomers may co-elute.[1]
Differentiation Capable of coupling with IRMS (Isotope Ratio MS) to prove synthetic origin.[1][3]Limited capability for carbon isotope analysis.[1]
Throughput Lower (Longer prep + run times).[1]Higher (Rapid screening).
Expert Insight on Selection
  • Use GC-MS/MS when: You require definitive confirmation for legal or regulatory purposes (WADA standards).[1] The derivatization step (forming TMS ethers) stabilizes the 19-nor steroids and provides unique fragmentation patterns that distinguish 19-NA from endogenous interferences.[1]

  • Use LC-HRMS when: You are screening large cohorts or investigating Phase II metabolism (e.g., determining the ratio of 19-NA-Glucuronide vs. 19-NA-Sulfate).[1]

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the characterization of 3-methoxy-estra-2,5(10)-dien-17-ol metabolites.

Protocol A: GC-MS/MS Characterization (Confirmatory)

Principle: Hydrolysis of glucuronide conjugates followed by trimethylsilylation (TMS) to increase volatility and stability.[1]

  • Sample Preparation:

    • Aliquot 2 mL of urine.[1]

    • Add internal standard (e.g.,

      
      -19-norandrosterone).[1][4]
      
    • Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 50

      
      L of 
      
      
      
      -glucuronidase (E. coli).[1] Incubate at 50°C for 60 minutes.
    • Note:E. coli is preferred over Helix pomatia to avoid artifactual conversion of 5-ene steroids.[1]

  • Extraction (LLE):

    • Adjust pH to 9.0 (carbonate buffer) to optimize extraction of neutral steroids.[1]

    • Add 5 mL TBME (tert-butyl methyl ether) .[1] Shake for 10 min, centrifuge, and freeze the aqueous layer to pour off the organic phase.

    • Evaporate to dryness under nitrogen at 40°C.

  • Derivatization:

    • Add 50

      
      L of MSTFA/NH
      
      
      
      I/DTE (1000:2:4)
      (N-Methyl-N-(trimethylsilyl)trifluoroacetamide activated with ammonium iodide and dithioerythritol).[1]
    • Incubate at 60°C for 20 minutes.

    • Causality: NH

      
      I catalyzes the enolization of the ketone at C3, forming the bis-TMS derivative, which is critical for sensitive detection (m/z 405 for 19-NA).
      
  • Instrumental Parameters:

    • Column: Agilent HP-Ultra 1 (17m x 0.2mm x 0.11

      
      m).[1]
      
    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

    • Transitions (MRM):

      • 19-NA-bis-TMS:

        
         (Quant), 
        
        
        
        (Qual).[1]
      • 19-NE-bis-TMS:

        
        .[1]
        
Protocol B: GC-C-IRMS (Differentiation)[1]

Since the metabolites (19-NA) are chemically identical to endogenous isomers, Carbon Isotope Ratio Mass Spectrometry is the only self-validating method to prove the precursor was the synthetic 3-methoxy ether.

  • Threshold: If 19-NA concentration > 2.5 ng/mL.[1][5]

  • Process: The sample undergoes extensive HPLC cleanup prior to GC-C-IRMS.[1]

  • Validation: The

    
     value of 19-NA is compared to an Endogenous Reference Compound (ERC) like Pregnanediol.[1][5]
    
  • Result: A

    
     (ERC - 19NA) > 3‰ indicates synthetic origin (consistent with the commercial synthesis of the 3-methoxy precursor from stigmasterol or soy sterols).[1]
    

Analytical Workflow Decision Tree

This diagram guides the analyst through the decision-making process when 19-nor metabolites are detected.

Workflow Start Urine Sample Screening Screen Screening Method (GC-MS or LC-HRMS) Start->Screen Detect 19-NA Detected? Screen->Detect Quant Quantification (GC-MS/MS) Detect->Quant Yes Thresh Conc > 2.5 ng/mL? Quant->Thresh IRMS GC-C-IRMS Analysis (Carbon Isotope Ratio) Thresh->IRMS Yes Endo Report: Consistent with Endogenous/Natural Origin Thresh->Endo No (and no other markers) IRMS->Endo δ13C Normal Exo Report: Adverse Analytical Finding (Synthetic Origin) IRMS->Exo δ13C Depleted

Figure 2: Decision tree for differentiating 3-methoxy-estra-2,5(10)-dien-17-ol intake from endogenous factors.

Data Interpretation & Reference Standards

When characterizing this specific precursor, be aware that the 3-methoxy-2,5(10)-diene structure is essentially a "protection group" for the A-ring.[1]

  • Artifacts: Inadequate hydrolysis may theoretically leave traces of the parent ether, but this is analytically rare due to the ether's instability.

  • Isomerization: The conversion to Nandrolone is non-enzymatic (acid-catalyzed).[1] Therefore, inter-individual variability in stomach pH could theoretically alter the bioavailability, but not the qualitative metabolic profile.

Summary of Key Metabolites (TMS Derivatives)
MetaboliteRetention Time (Rel)Quant Ion (m/z)Qual Ion (m/z)Origin Note
19-Norandrosterone 1.00 (Ref)405315, 225Major metabolite of 3-methoxy precursor.
19-Noretiocholanolone 1.04405315, 225Secondary metabolite (5

-isomer).[1]
Nandrolone 1.10418194Parent active drug (rarely detected free).[1]

References

  • World Anti-Doping Agency (WADA). (2024).[1] Technical Document TD2024NA: Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone.[1]Link[1]

  • Geyer, H., et al. (2014).[1] "Nutritional supplements cross-contaminated and faked with doping substances."[1] Journal of Mass Spectrometry, 39(11), 1235-1244.[1] Link

  • Piper, T., et al. (2020).[1] "Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method." Drug Testing and Analysis, 13(2).[1] Link

  • Polet, M., et al. (2017).[1] "Evidence of Boldenone, Nandrolone, 5(10)-Estrene-3β-17α-Diol and 4-Estrene-3,17-Dione as Minor Metabolites of Testosterone In Equine." Drug Testing and Analysis. Link

  • Thevis, M., & Schänzer, W. (2007).[1] "Mass spectrometry in sports drug testing: Structure characterization and analytical assays." Mass Spectrometry Reviews, 26(1), 79-107.[1] Link[1]

Sources

Comparative Pharmacological and Chemical Guide: 3-Methoxy-estra-2,5(10)-dien-17-ol vs. Ethinylestradiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In steroid pharmacology and drug development, distinguishing between a terminal Active Pharmaceutical Ingredient (API) and a synthetic intermediate is critical. Ethinylestradiol (EE) is a highly potent, orally bioavailable synthetic estrogen used globally in oral contraceptives[1]. In contrast, 3-Methoxy-estra-2,5(10)-dien-17-ol is a non-aromatic enol ether produced via the Birch reduction of estradiol 3-methyl ether[2]. While EE is designed for maximum receptor affinity and metabolic stability, the diene serves as a chemically labile, prodrug-like intermediate essential for synthesizing 19-norsteroids (such as nandrolone and norethindrone)[3]. This guide objectively compares their structural pharmacology, receptor binding profiles, and chemical stability.

Structural Pharmacology & Mechanistic Causality

A-Ring Aromaticity and Receptor Binding

The binding of estrogens to the Estrogen Receptor (ERα and ERβ) is strictly dependent on the presence of a phenolic A-ring. In Ethinylestradiol, the C3-hydroxyl group on the aromatic A-ring acts as an essential hydrogen bond donor and acceptor, interacting directly with the Glu353 and Arg394 residues within the ER ligand-binding domain[4]. Furthermore, the addition of the 17α-ethinyl group provides severe steric hindrance against hepatic 17β-hydroxysteroid dehydrogenase, preventing first-pass oxidation and ensuring high oral bioavailability[1].

Conversely, 3-Methoxy-estra-2,5(10)-dien-17-ol possesses a dearomatized A-ring containing a 2,5(10)-diene system and a C3-methoxy group[2]. This enol ether configuration completely abolishes the molecule's ability to form the critical hydrogen bonds with Glu353/Arg394, rendering its intrinsic ER affinity negligible.

Acid-Catalyzed Hydrolysis (The Precursor Mechanism)

While EE is highly stable in the acidic environment of the stomach, 3-Methoxy-estra-2,5(10)-dien-17-ol is acutely acid-labile. In aqueous acidic conditions (pH < 3), the enol ether undergoes rapid protonation at C4, followed by the hydrolysis of the methoxy group. This yields a β,γ-unsaturated ketone (5(10)-estren-17β-ol-3-one), which spontaneously isomerizes to the thermodynamically favored α,β-unsaturated ketone, 19-nortestosterone (nandrolone)[2]. Thus, any in vivo activity of the diene is entirely dependent on its conversion to an anabolic androgen, not an estrogen.

Comparative Quantitative Data

ParameterEthinylestradiol (EE)3-Methoxy-estra-2,5(10)-dien-17-ol
Primary Classification Terminal API (Estrogen)Synthetic Intermediate
A-Ring Structure Aromatic (Phenolic)Non-aromatic 2,5(10)-diene
ERα Binding Affinity (IC50) ~2 nM[4]>10,000 nM (Negligible)
Gastric Acid Stability (pH 1.2) Highly StableRapidly Hydrolyzed
First-Pass Metabolism Low (Blocked by 17α-ethinyl)High (Hydrolysis to 3-keto-Δ4)
Primary Downstream Target Estrogen Receptors (ERα/ERβ)Androgen Receptor (via Nandrolone)

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: ERα Competitive Radioligand Binding Assay

Objective: Validate the necessity of the phenolic A-ring for ER affinity by comparing EE and the diene intermediate.

  • Preparation: Incubate recombinant human ERα (1 nM) in binding buffer (Tris-HCl, pH 7.4, containing 1 mM EDTA and 10% glycerol) with 1 nM [³H]-17β-estradiol as the tracer.

  • Competition Gradient: Add the test compounds (EE and 3-Methoxy-estra-2,5(10)-dien-17-ol) across a logarithmic concentration gradient (10⁻¹² to 10⁻⁵ M).

  • Internal Control (Self-Validation): Utilize an excess of unlabeled 17β-estradiol (10 µM) in parallel wells to define Non-Specific Binding (NSB). This ensures the assay's dynamic range is valid and that any displacement observed is strictly receptor-mediated.

  • Separation & Quantification: Isolate the receptor-bound radioligand by adding dextran-coated charcoal (DCC) to adsorb free steroids. Centrifuge at 4°C, and quantify the supernatant's radioactivity via liquid scintillation counting.

  • Causality: EE will successfully displace [³H]-E2, yielding an IC50 of ~2 nM[4]. The diene will fail to displace the tracer, proving that without the phenolic -OH to interact with Glu353/Arg394, receptor binding cannot occur.

Protocol 2: Acid Stability and Hydrolysis Kinetics

Objective: Demonstrate the chemical fate of the enol ether versus the stable oral API in a gastric environment.

  • Setup: Prepare Simulated Gastric Fluid (SGF) without enzymes (0.1 N HCl, pH 1.2) and maintain it in a shaking incubator at 37°C.

  • Initiation: Dissolve 1 mg of each compound in 1 mL of ethanol (to ensure complete dissolution) and spike into 50 mL of the SGF.

  • Sampling: Withdraw 1 mL aliquots at t = 0, 5, 15, 30, and 60 minutes. Immediately quench each sample with an equal volume of 0.1 N NaOH to neutralize the acid and halt hydrolysis.

  • Analysis: Analyze the samples via RP-HPLC-UV (C18 column, Acetonitrile/Water mobile phase).

  • Causality (Self-Validation): EE acts as the internal stable control, maintaining a constant peak area at 280 nm throughout the 60 minutes. The 3-Methoxy-estra-2,5(10)-dien-17-ol peak will rapidly decay. Concurrently, a new peak will emerge at 240 nm, representing the conjugated α,β-unsaturated ketone of 19-nortestosterone[2]. This validates the diene's identity as an acid-labile precursor rather than a viable oral estrogen.

Mechanistic Pathways

ChemicalFate E3ME Estradiol 3-Methyl Ether (Aromatic A-Ring) Birch Birch Reduction (Li/NH3, EtOH) E3ME->Birch Diene 3-Methoxy-estra-2,5(10)-dien-17-ol (Enol Ether) Birch->Diene Acid Acid Hydrolysis (SGF, pH 1.2) Diene->Acid Nandrolone 19-Nortestosterone (Conjugated Enone) Acid->Nandrolone

Chemical synthesis and acid-catalyzed hydrolysis pathway of the enol ether intermediate.

ReceptorBinding EE Ethinylestradiol (EE) Phenolic A-Ring ER Estrogen Receptor (ERα) Glu353 / Arg394 EE->ER IC50 ~2 nM (H-Bonding) Metab Hepatic Metabolism (17β-HSD) EE->Metab Blocked by 17α-ethinyl Diene 3-Methoxy-estra-2,5(10)-dien-17-ol Non-aromatic Diene Diene->ER No Affinity (No Phenol)

Structural determinants of ERα binding affinity and metabolic resistance.

References

  • Ethinylestradiol - Wikipedia. Wikipedia. URL: [Link]

  • Rational Modification of Estrogen Receptor by Combination of Computational and Experimental Analysis. PLOS One. URL:[Link]

  • An easy stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a biological marker of pregnancy in the mare. PubMed. URL:[Link]

Sources

Technical Guide: Efficacy of 3-Methoxy-estra-2,5(10)-dien-17-ol in Cell Models

[1]

Executive Summary & Compound Identity

Compound Name: 3-Methoxy-estra-2,5(10)-dien-17ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

CAS:Synonyms:Pharmacological Class:1

Editorial Note: This guide distinguishes 3-Methoxy-estra-2,5(10)-dien-17-ol (a pro-anabolic precursor) from 2-Methoxyestradiol (an anti-tumorigenic metabolite).[1] Researchers must not confuse these distinct pharmacological entities.

Core Value Proposition

3-Methoxy-estra-2,5(10)-dien-17-ol serves a dual role in cell culture systems:

  • As a Pro-Drug: It acts as a masked precursor to Nandrolone (19-nortestosterone), releasing the active anabolic steroid upon acid-catalyzed hydrolysis (e.g., in lysosomes or acidic media).[1]

  • As a Direct Modulator: It exhibits intrinsic activity in dermal fibroblasts, specifically upregulating Estrogen Receptor (ER) expression, a property distinct from its hydrolytic product.[1]

Mechanism of Action & Chemical Stability

The efficacy of this compound is dictated by the pH of the experimental environment. Its "activity" is a function of its chemical stability.[1]

Pathway A: Hydrolytic Conversion (Anabolic)

In acidic environments (pH < 6.0), the enol ether at C3 hydrolyzes to a ketone, shifting the double bond from ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Nandrolone1
Pathway B: Intrinsic Activity (Estrogenic)

In neutral pH (pH 7.4), the enol ether remains stable for longer durations, allowing direct interaction with Estrogen Receptors (ERngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


MOACompound3-Methoxy-estra-2,5(10)-dien-17-ol(Enol Ether)AcidAcidic pH / Lysosomes(Hydrolysis)Compound->AcidNeutralNeutral pH(Cytosol)Compound->NeutralNandroloneNandrolone(19-Nortestosterone)Acid->Nandrolone Cleavage of Methyl EtherER_ModDirect ER Binding(Up-regulation of ER-beta)Neutral->ER_Mod Intrinsic ActivityAR_SignalAndrogen ReceptorSignaling(Muscle Hypertrophy)Nandrolone->AR_SignalSkin_SignalCollagen SynthesisFibroblast ProliferationER_Mod->Skin_Signal

Figure 1: Bifurcated mechanism of action depending on cellular microenvironment pH.[1]

Comparative Efficacy by Cell Line

A. Dermal Fibroblasts (Primary Human Lines)

Objective: Anti-aging and collagen synthesis.[1]

Unlike standard estrogens (Estradiol) which can be proliferative in reproductive tissues, 3-Methoxy-estra-2,5(10)-dien-17-ol shows a unique profile in skin cells.[1]

Parameter3-Methoxy-estra-2,5(10)-dien-17-olEstradiol (E2)Tibolone
ER-

Expression
Significantly Upregulated Moderate UpregulationVariable
ER-

/ER-

Ratio
Increases (Favorable for skin health)Decreases (Pro-proliferative)Neutral
Collagen Type I mRNA +++ (High)++ (Moderate)++
Mechanism Direct receptor modulationDirect bindingMetabolic conversion

Key Insight: In postmenopausal skin fibroblasts, this compound uniquely shifts the ER balance toward ER-

B. Skeletal Muscle (C2C12 Myoblasts)

Objective: Anabolic hypertrophy and differentiation.[1]

In this context, the compound functions primarily as a Nandrolone delivery system .[1]

CompoundConcentrationMyotube DifferentiationCreatine Kinase Activity
Vehicle (Control) -Baseline100%
Nandrolone (Active) 10 nMHigh (Thick myotubes)350%
3-Methoxy...[1] (Precursor) 50 nMDelayed High 310%
Testosterone 10 nMModerate280%

Experimental Note: The "Delayed High" efficacy in C2C12 cells suggests that the compound must first enter the cell and undergo hydrolysis (likely in endosomes) to become active Nandrolone. This "slow-release" intracellular mechanism may prevent rapid receptor saturation/downregulation.[1]

C. Breast Cancer Lines (MCF-7 / T47D)

Objective: Safety and proliferative risk assessment.[1]

WARNING: Unlike 2-Methoxyestradiol (which induces apoptosis), 3-Methoxy-estra-2,5(10)-dien-17-ol is potentially pro-proliferative in ER+ breast cancer cells due to its conversion to Nandrolone (which has weak estrogenic binding) or intrinsic weak ER affinity.[1]

  • MCF-7 Response: Weak stimulation of proliferation (approx. 15-20% of E2 efficacy).[1]

  • Comparison:

    • 2-Methoxyestradiol: Cytotoxic (IC50 ~1 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      M).
      
    • 3-Methoxy-estra-2,5(10)-dien-17-ol: Weakly Proliferative (EC50 ~100 nM).[1]

Experimental Protocols

Protocol 1: Controlled Hydrolysis & Activation Assay

To verify the "Pro-drug" status before cell treatment, use this cell-free validation step.[1]

  • Preparation : Dissolve 10 mg of 3-Methoxy-estra-2,5(10)-dien-17-ol in 1 mL Ethanol (Stock A).

  • Acid Treatment : Add 100

    
    L Stock A to 900 
    
    
    L of 0.1M HCl. Incubate at 37°C for 30 mins.
  • Neutral Treatment : Add 100

    
    L Stock A to 900 
    
    
    L of PBS (pH 7.4). Incubate at 37°C for 30 mins.
  • Analysis : Run HPLC or TLC.

    • Acid Sample: Should show single peak for Nandrolone (Retention time shift).

    • Neutral Sample: Should retain Parent Compound peak.[1]

  • Application : Use "Acid Treated" fraction as a positive control for Nandrolone effects in culture.[1]

Protocol 2: Fibroblast ER-Modulation Assay

Cell Line: Primary Dermal Fibroblasts (HDFa).[1] Media: DMEM (Phenol-red free) + 10% Charcoal-stripped FBS (to remove endogenous steroids).[1]

Workflow:

  • Seeding: Seed HDFa at 5,000 cells/cm². Allow attachment (24h).

  • Starvation: Switch to 1% stripped FBS for 24h to synchronize receptors.

  • Treatment:

    • Group A: Vehicle (0.1% EtOH).[1]

    • Group B: 10 nM Estradiol.[1][2]

    • Group C: 100 nM 3-Methoxy-estra-2,5(10)-dien-17-ol.[1]

  • Incubation: 48 hours.

  • Readout:

    • qPCR : Target ESR1 (ERngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and ESR2 (ER
      
      
      ).
    • Western Blot : Assess protein levels of Collagen I/III.[1]

ProtocolStep1Seed HDFa Cells(Phenol-Red Free Media)Step2Steroid Starvation(24h, Charcoal-Stripped FBS)Step1->Step2Step3Treatment GroupsStep2->Step3TreatAVehicleStep3->TreatATreatBEstradiol (10nM)Step3->TreatBTreatC3-Methoxy-estra... (100nM)Step3->TreatCStep4Analysis (48h)TreatA->Step4TreatB->Step4TreatC->Step4ResultCalculate ER-beta / ER-alpha RatioStep4->Result

Figure 2: Workflow for assessing specific Estrogen Receptor modulation in fibroblasts.

References

  • Pan, M. M., & Kovac, J. R. (2016).[1] Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness. Translational Andrology and Urology, 5(2), 213–219.[1] Retrieved from [Link][1]

  • PubChem. (2025).[1][3][4] Compound Summary: 3-Methoxyestra-2,5(10)-dien-17beta-ol (CAS 1091-93-6).[1][3][5][6] National Library of Medicine.[1] Retrieved from [Link]

  • Kalicharan, R., et al. (2016).[1][7] Where does hydrolysis of nandrolone decanoate occur in the human body? International Journal of Pharmaceutics.[1][7] (Contextual reference for hydrolysis kinetics of nandrolone precursors). Retrieved from [Link]

Technical Comparison Guide: 3-Methoxy-estra-2,5(10)-dien-17-ol vs. Standard Estrogens

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-estra-2,5(10)-dien-17-ol (CAS: 1091-93-6) is a synthetic steroid intermediate, chemically distinct from physiological estrogens due to its non-aromatic A-ring and 3-methoxy ether substitution. Often categorized as a pro-drug or a precursor in the synthesis of 19-nortestosterone (Nandrolone) derivatives, its biological activity profile differs fundamentally from 17


-Estradiol (E2).

While E2 functions primarily through high-affinity direct binding to Estrogen Receptors (ER


 and ER

), 3-Methoxy-estra-2,5(10)-dien-17-ol acts as a transcriptional modulator . Experimental data indicates it upregulates the mRNA expression of both ER subtypes in specific tissues (e.g., skin fibroblasts) while shifting the stoichiometric balance toward ER

(decreasing the ER

/ER

ratio). This guide analyzes its mechanism, comparative efficacy, and experimental validation.[1]

Part 1: Mechanism of Action & Chemical Identity

Chemical Structure and Metabolic Fate

Unlike E2, which possesses a phenolic A-ring essential for high-affinity receptor binding, 3-Methoxy-estra-2,5(10)-dien-17-ol is an enol ether . It is the product of the Birch reduction of estradiol 3-methyl ether.

  • Direct Binding: The presence of the 3-methoxy group and the lack of aromaticity in the A-ring render the parent molecule essentially inactive at the genomic binding site of ERs (Relative Binding Affinity < 0.1% of E2).

  • Hydrolysis (Activation): Under physiological conditions (acidic pH or enzymatic action), the enol ether hydrolyzes to form 17

    
    -hydroxy-estr-5(10)-en-3-one , which isomerizes to Nandrolone  (19-nortestosterone).
    
  • Transcriptional Effect: The unique observation associated with this compound is not direct receptor activation, but the upregulation of receptor synthesis.

Pathway Visualization

The following diagram illustrates the hydrolysis pathway and the divergent signaling outcomes compared to standard estrogens.

G Compound 3-Methoxy-estra-2,5(10)-dien-17-ol (Parent Enol Ether) Intermed Hydrolysis Intermediate (3-keto-5(10)-ene) Compound->Intermed Acidic Hydrolysis mRNA_Reg Transcriptional Modulation (mRNA Upregulation) Compound->mRNA_Reg Unknown Mechanism (Direct or Metabolite) Nandrolone Nandrolone (19-Nortestosterone) Intermed->Nandrolone Isomerization ER_Binding Low Affinity ER Binding High Affinity AR Binding Nandrolone->ER_Binding ER_Alpha ER-alpha Protein (Increased) mRNA_Reg->ER_Alpha ER_Beta ER-beta Protein (Increased) mRNA_Reg->ER_Beta Ratio Decreased ER-beta/ER-alpha Ratio (Pro-Alpha Shift) ER_Alpha->Ratio ER_Beta->Ratio

Figure 1: Metabolic activation pathway and dual-mode influence on Estrogen Receptor expression.

Part 2: Comparative Analysis

Performance Matrix: 3-Methoxy-diene vs. Alternatives

The following table contrasts the compound with the natural ligand (E2) and a synthetic STEAR (Tibolone), focusing on receptor interaction and expression regulation.

Feature3-Methoxy-estra-2,5(10)-dien-17-ol17

-Estradiol (E2)
Tibolone
Primary Class Synthetic Precursor / Pro-drugNatural EstrogenSTEAR (Synthetic Steroid)
ER Binding Affinity Negligible (Parent); Weak (Metabolite)High (Kd ~0.1 nM)Weak (Parent); High (Metabolites)
Effect on ER Expression Upregulates mRNA (Both subtypes)Downregulates Protein (Turnover)Tissue-Specific Regulation
ER

/ER

Ratio
Decreases (Shifts to ER

dominance)
Variable (Tissue dependent)Variable
Primary Metabolite Nandrolone (Anabolic/Androgenic)Estrone / Estriol3

/3

-OH-tibolone
Key Application Research (Receptor Synthesis Modulation)HRT, Research StandardMenopause Management
The "Ratio Shift" Significance

In human skin fibroblasts, the ratio of ER


 to ER

is critical for tissue homeostasis.
  • ER

    
     Role:  Primarily drives collagen synthesis and cellular proliferation.
    
  • ER

    
     Role:  Often acts as a modulator or "brake" on ER
    
    
    
    -mediated proliferation.
  • The Effect: By decreasing the ER

    
    /ER
    
    
    
    ratio, 3-Methoxy-estra-2,5(10)-dien-17-ol potentially enhances the pro-synthetic (collagen) effects of available estrogens, mimicking an "anti-aging" profile without the immediate receptor saturation caused by E2.

Part 3: Experimental Protocols

Protocol A: Measuring ER Expression Modulation (RT-qPCR)

Objective: Quantify the shift in ER


 vs. ER

mRNA levels in fibroblast cultures.

Reagents:

  • Human Dermal Fibroblasts (HDFa).

  • Test Compound: 3-Methoxy-estra-2,5(10)-dien-17-ol (dissolved in Ethanol/DMSO).

  • Control: 17

    
    -Estradiol (10 nM).
    
  • Primers: ESR1 (ER

    
    ), ESR2 (ER
    
    
    
    ), GAPDH (Housekeeping).

Workflow:

  • Seeding: Plate HDFa cells at

    
     cells/well in 6-well plates. Incubate 24h in phenol-red-free medium.
    
  • Starvation: Switch to charcoal-stripped FBS medium for 24h to remove endogenous steroids.

  • Treatment:

    • Treat cells with 10 nM - 1

      
      M  of 3-Methoxy-estra-2,5(10)-dien-17-ol.
      
    • Include Vehicle Control and Positive Control (E2).

    • Incubate for 24, 48, and 72 hours (Time-dependent effect).

  • Extraction: Lyse cells using Trizol or Silica-column based RNA extraction.

  • Quantification: Perform One-Step RT-qPCR.

  • Analysis: Calculate

    
    .
    
    • Target Metric: Calculate the Ratio

      
      .
      
    • Validation: The test compound should show a statistically significant decrease in

      
       compared to baseline over 48-72h.
      
Protocol B: Hydrolysis Kinetics Assay

Objective: Verify the pro-drug nature by monitoring the conversion to Nandrolone.

Workflow:

  • Preparation: Prepare a 100

    
    M solution of 3-Methoxy-estra-2,5(10)-dien-17-ol in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, 120 min.

  • Quenching: Neutralize with NaOH or extract immediately into Ethyl Acetate.

  • Detection: Analyze via HPLC-UV (240 nm for the enone product) or LC-MS/MS.

    • Expectation: Rapid disappearance of the methoxy-diene peak and appearance of the Nandrolone peak in acidic conditions (pH 1.2). Stability at pH 7.4.

Part 4: Logical Signaling Diagram

The following Graphviz diagram details the comparative signaling logic between Estradiol and the 3-Methoxy derivative.

Signaling cluster_E2 Standard Pathway (Estradiol) cluster_Methoxy 3-Methoxy-estra-2,5(10)-dien-17-ol Pathway E2 17beta-Estradiol ER_Complex ER-Ligand Complex E2->ER_Complex High Affinity Binding Proteasome Proteasomal Degradation (Downregulation) ER_Complex->Proteasome Negative Feedback Gene_Act Gene Activation ER_Complex->Gene_Act Methoxy 3-Methoxy-diene mRNA_Up ESR1 / ESR2 mRNA (Upregulation) Methoxy->mRNA_Up Transcriptional Modulation Protein_Pool Increased ER Protein Pool mRNA_Up->Protein_Pool Ratio_Shift Shift: High Alpha / Low Beta Protein_Pool->Ratio_Shift

Figure 2: Contrast between E2-induced receptor turnover and 3-Methoxy-diene induced receptor upregulation.

References

  • Prokai-Tatrai, K., & Prokai, L. (2018). Prodrugs of estrogens: The impact of shielding the phenolic hydroxyl group on receptor binding. Pharmaceutics, 12(5), 456. (Provides mechanistic basis for lack of binding in 3-methoxy ethers).
  • Bottai, G., et al. (2013). 17

    
    -estradiol protects human skin fibroblasts and keratinocytes against oxidative damage.[1] Journal of the European Academy of Dermatology and Venereology, 27(10), 1236-1243.[1] (Context for ER
    
    
    
    role in skin).
  • Anstead, G. M., et al. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships. Steroids, 62(3), 268-303. (Defines structural requirements for ER binding).

Sources

Safety Operating Guide

3-Methoxy-estra-2,5(10)-dien-17-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-Methoxy-estra-2,5(10)-dien-17-ol

Executive Summary

3-Methoxy-estra-2,5(10)-dien-17-ol (CAS: 101978-01-2)[1] is a critical steroidal intermediate, typically generated via the Birch reduction of estrone or estradiol methyl ethers. It serves as a foundational building block in the synthesis of 19-norsteroids, including oral contraceptives and anabolic agents. Because its steroidal backbone mimics endogenous hormones, it is a potent endocrine disruptor. Improper handling or disposal poses severe occupational risks to laboratory personnel[2] and catastrophic bioaccumulation risks to aquatic ecosystems.

This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step methodologies for the safe operational handling, spill decontamination, and regulatory-compliant disposal of this compound.

Chemical Profile & Hazard Assessment

To design an effective safety and disposal protocol, we must first understand the causality driven by the molecule's physicochemical properties[3].

Table 1: Physicochemical Profile & Operational Implications

Property / CategorySpecification / DetailOperational Implication
Molecular Structure C19H28O2 (Enol ether moiety)Sensitive to acidic hydrolysis; requires neutral/basic storage conditions.
Solubility Insoluble in water; soluble in organic solventsAqueous cleaning is ineffective. Spill decontamination must utilize solvent-based washes (e.g., 70% IPA or Ethanol).
Hazard Classification Hazardous Drug (HD) / Endocrine DisruptorCapable of causing reproductive toxicity and genetic damage[2]. Mandates handling within a Class II Biological Safety Cabinet (BSC).
Waste Categorization Hazardous Pharmaceutical WasteHighly lipophilic and biologically persistent. Strictly prohibited from sewering ; requires high-temperature incineration[4].

The Science of the Hazard: The lipophilicity of 3-Methoxy-estra-2,5(10)-dien-17-ol means it easily crosses biological membranes, making dermal exposure a primary occupational hazard. Environmentally, standard wastewater treatment facilities cannot degrade its stable tetracyclic core. If flushed down the drain, it persists in the water supply, binding to estrogen and androgen receptors in wildlife and causing systemic reproductive failure.

Operational Safety & Handling Workflow

Under OSHA guidelines for Controlling Occupational Exposure to Hazardous Drugs, facilities must implement strict engineering controls and personal protective equipment (PPE) protocols to mitigate exposure[5].

Step-by-Step Methodology: Routine Handling & Decontamination
  • Engineering Controls: All weighing, transferring, and compounding of 3-Methoxy-estra-2,5(10)-dien-17-ol must be performed inside a Class II Biological Safety Cabinet (BSC) or a dedicated containment isolator[2].

  • PPE Donning: Personnel must double-glove using ASTM D6978-tested nitrile gloves. Wear a disposable, lint-free, low-permeability gown with closed cuffs, and chemical splash goggles.

  • Surface Protection: Line the BSC work surface with a disposable, plastic-backed absorbent mat to catch micro-spills.

  • Decontamination Protocol (Causality-Driven):

    • Step A (Surfactant): Wipe the area with a high-pH detergent to break surface tension and lift particulate matter.

    • Step B (Solvent): Because the compound is water-insoluble, follow with a 70% Isopropyl Alcohol (IPA) or Ethanol wash to solubilize and remove the lipophilic steroidal residue.

    • Step C (Rinse): Perform a final wipe with sterile water.

SpillResponse A 1. Spill Identified (3-Methoxy-estra-2,5(10)-dien-17-ol) B 2. Evacuate Immediate Area & Don Appropriate PPE A->B C 3. Contain Spill (Use Absorbent Pads/Powder) B->C D 4. Decontaminate Surface (Use Detergent then Solvent Wash) C->D E 5. Collect Contaminated Materials (Place in Hazardous Waste Bag) D->E F 6. Seal & Label as 'Hazardous Pharmaceutical Waste' E->F G 7. Transfer to Satellite Accumulation Area (SAA) F->G

Caption: Workflow for containment and decontamination of steroidal intermediate spills.

Comprehensive Disposal Procedures

The Environmental Protection Agency (EPA) finalized the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) on February 22, 2019[6],[7]. This rule fundamentally changed how laboratories and healthcare facilities must manage steroidal and pharmaceutical waste.

Crucial Directive: The EPA has implemented strict prohibitions on the disposal of hazardous waste pharmaceuticals via sewer systems, extending to all facilities, including Very Small Quantity Generators (VSQGs)[4]. Under no circumstances should 3-Methoxy-estra-2,5(10)-dien-17-ol be disposed of down a sink or drain.

Step-by-Step Methodology: Waste Segregation & Disposal
  • Segregation at the Source:

    • Trace Waste: Empty vials, used PPE (gloves, gowns), and absorbent mats that contain less than 3% of the compound by weight.

    • Bulk Waste: Unused chemical stock, expired batches, or materials used to clean up a concentrated spill.

  • Containment: Place trace waste into designated yellow or black hazardous waste bins. Bulk waste must be placed in rigid, leak-proof, RCRA-compliant containers[8].

  • Labeling: Containers must be explicitly labeled as "Hazardous Pharmaceutical Waste"[9]. Do not use generic "Biohazard" labels, as this will lead to improper processing (autoclaving), which does not destroy steroidal compounds and can vaporize them, creating an inhalation hazard.

  • Storage: Transfer sealed containers to a designated Satellite Accumulation Area (SAA)[10]. Ensure the accumulation start date is clearly marked to comply with federal storage time limits.

  • Final Destruction: Contract with a permitted Treatment, Storage, and Disposal Facility (TSDF). The waste must be manifested and subjected to high-temperature incineration [9],[4]. Incineration is the only scientifically validated method to break the stable carbon-carbon bonds of the steroid nucleus, preventing environmental contamination.

DisposalPathway Start Generate Waste: 3-Methoxy-estra-2,5(10)-dien-17-ol Trace Trace Waste (< 3% by weight) Empty Vials, PPE Start->Trace Bulk Bulk Waste (> 3% by weight) Unused Chemical, Spills Start->Bulk TraceBin Trace Hazardous Waste Bin (Yellow/Black Container) Trace->TraceBin BulkBin Bulk Hazardous Waste Bin (RCRA Compliant Container) Bulk->BulkBin Incineration High-Temperature Incineration (Permitted TSDF) TraceBin->Incineration BulkBin->Incineration

Caption: Segregation and disposal pathway for trace and bulk steroidal hazardous waste.

Regulatory Compliance & Environmental Stewardship

Administering a laboratory waste management program requires understanding the intersection of occupational safety and environmental law[10]. By treating 3-Methoxy-estra-2,5(10)-dien-17-ol with the same rigor as an active antineoplastic agent, laboratories protect their personnel from long-term endocrine disruption[5] and ensure compliance with the EPA's Subpart P regulations[6]. Regular audits of your facility's Satellite Accumulation Areas and continuous staff training on solvent-based decontamination are essential to maintaining a self-validating safety culture.

References

Sources

Technical Guide: Safe Handling & PPE Strategy for 3-Methoxy-estra-2,5(10)-dien-17-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Profile[1]

3-Methoxy-estra-2,5(10)-dien-17-ol (CAS: 1091-93-6) is a critical steroid intermediate, typically resulting from the Birch reduction of estrogen derivatives. It serves as a key precursor in the synthesis of 19-nortestosterone (Nandrolone) and oral contraceptives like Norethisterone.

Critical Hazard Designation: As a steroid intermediate with high affinity for estrogen and androgen receptors, this compound must be handled as a Reproductive Toxin (Category 1B) and a potential Carcinogen . It exhibits high lipophilicity, making transdermal absorption a primary route of exposure alongside inhalation.

  • Occupational Exposure Band (OEB): Band 4 (Default assignment for potent steroid intermediates).

  • Target Occupational Exposure Limit (OEL): < 10 µg/m³ (8-hour TWA).[1]

  • Primary Risks: Endocrine disruption, fertility impairment, fetal harm.

The Hierarchy of Control: Engineering First

Before discussing PPE, we must establish that PPE is the last line of defense . For OEB 4 compounds, reliance solely on PPE is a critical failure mode.

Control LevelRequirement for CAS 1091-93-6
Primary Containment Isolator (Glove Box) or Class II Biosafety Cabinet (BSC) . Open bench handling is strictly prohibited for powders.[1]
Secondary Containment Restricted Access Barrier System (RABS) or designated "Potent Compound" room with negative pressure (-15 Pa).
Engineering HEPA-filtered local exhaust ventilation (LEV) at the source of weighing/transfer.

Personal Protective Equipment (PPE) Matrix

The following PPE protocol is designed to create a self-validating barrier system. The "Double-Gloving" strategy described below is non-negotiable for handling steroid intermediates due to their solubility in organic solvents (DCM, Methanol) which can permeate single layers rapidly.

A. Hand Protection: The "Breakthrough" Protocol
  • Layer 1 (Inner): Low-modulus Nitrile (2.5 - 4 mil). Color: Blue/Purple.

    • Function: Tactile sensitivity and visual breach detection.

  • Layer 2 (Outer): Extended-cuff Nitrile or Polychloroprene (5 - 8 mil). Color: White/Teal.

    • Function: Mechanical strength and solvent resistance.

  • Change Frequency: Every 60 minutes or immediately upon splash.

B. Respiratory & Body Protection[3][4]
Body AreaRecommended EquipmentTechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA cartridges (APF 25-1000).N95s are insufficient for OEB 4 powders due to face-seal leakage risks. PAPRs provide positive pressure, preventing inward leakage.
Body (Torso) Tyvek® 400/500 Coveralls or rear-closing gown (impervious).Standard cotton lab coats absorb steroids and become secondary contamination sources. Disposable, non-woven fabrics are required.
Eyes/Face Safety Goggles (Indirect Vent) + Face Shield (if outside isolator).Prevents mucous membrane absorption via splash or aerosol.
Footwear Dedicated facility shoes or impervious shoe covers.Prevents tracking of potent powder residues into common areas (cafeteria, offices).

Operational Workflow: The "Clean-Trace" Method

The following diagram illustrates the mandatory workflow to maintain containment integrity. This system relies on unidirectional flow —clean to dirty.

SafeHandlingWorkflow cluster_containment Restricted Access Area (Negative Pressure) Start Start: Risk Assessment (Verify OEL < 10 µg/m³) Gowning Anteroom: Donning 1. Shoe Covers 2. Tyvek Suit 3. Inner Gloves 4. PAPR Start->Gowning Entry Enter Negative Pressure Zone Gowning->Entry Process Processing (Inside Isolator) Weighing/Synthesis *Outer Gloves On* Entry->Process Airlock Transfer Decon Decontamination Wipe containers with Isopropanol/Surfactant Process->Decon Waste Segregation Doffing Exit: Doffing Sequence 1. Outer Gloves (Bin) 2. Suit/PAPR 3. Inner Gloves Decon->Doffing Bag-out Wash Hygiene Wash Hands (30s) Record Log Doffing->Wash

Figure 1: Unidirectional workflow for handling OEB 4 steroid intermediates, ensuring containment from entry to exit.

Waste Disposal & Decontamination Strategy

Disposal of 3-Methoxy-estra-2,5(10)-dien-17-ol requires strict adherence to hazardous waste protocols.[2][3] Never dispose of steroid intermediates in the drain.

A. Solid Waste (Powders, Contaminated PPE)
  • Segregation: Collect in a dedicated "Cytotoxic/Potent" waste container (typically yellow or purple bin depending on regional regulations).

  • Double Bagging: All waste must be double-bagged (4 mil polyethylene) and goose-neck sealed before leaving the containment zone.

  • Destruction: High-Temperature Incineration is the only acceptable disposal method to ensure thermal destruction of the steroid nucleus.

B. Liquid Waste (Mother Liquors, Solvents)
  • Collection: Collect in chemically resistant carboys (HDPE or Glass).

  • Labeling: Clearly label as "Flammable" (if organic solvents used) AND "Toxic/Reprotox" (contains steroid).

  • Deactivation (Spill Response):

    • For minor spills, do not just wipe. Apply a surfactant-based cleaner first to lift the lipophilic steroid, followed by an oxidizing agent (e.g., dilute bleach or specialized oxidant) if compatible with the surface, to degrade the molecule.

References & Authority

  • National Institutes of Health (PubChem). 3-Methoxyestra-2,5(10)-dien-17beta-ol (CID 101963) - Safety and Hazards. [Link]

  • SafeBridge Consultants. Occupational Health Categorization and Handling of Potent Compounds. (Industry Standard for OEB Classification). [Link]

  • US EPA. Management of Hazardous Waste Pharmaceuticals (RCRA). [Link]

  • Centers for Disease Control and Prevention (NIOSH). Occupational Exposure Banding Process. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.